fostriecin
Description
Properties
Molecular Formula |
C19H27O9P |
|---|---|
Molecular Weight |
430.4 g/mol |
IUPAC Name |
[(1E,7E,9E,11E)-3,6,13-trihydroxy-3-methyl-1-(6-oxo-2,3-dihydropyran-2-yl)trideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate |
InChI |
InChI=1S/C19H27O9P/c1-19(23,12-11-16-9-7-10-18(22)27-16)17(28-29(24,25)26)14-15(21)8-5-3-2-4-6-13-20/h2-8,10-12,15-17,20-21,23H,9,13-14H2,1H3,(H2,24,25,26)/b3-2+,6-4+,8-5+,12-11+ |
InChI Key |
ZMQRJWIYMXZORG-CVMFKEHVSA-N |
SMILES |
CC(C=CC1CC=CC(=O)O1)(C(CC(C=CC=CC=CCO)O)OP(=O)(O)O)O |
Isomeric SMILES |
CC(/C=C/C1CC=CC(=O)O1)(C(CC(/C=C/C=C/C=C/CO)O)OP(=O)(O)O)O |
Canonical SMILES |
CC(C=CC1CC=CC(=O)O1)(C(CC(C=CC=CC=CCO)O)OP(=O)(O)O)O |
shelf_life |
Bulk: Decomposition was not observed when the bulk drug was frozen1 and stored for 23 months in the presence of one molar equivalent of sodium ascorbate. Solution: At low concentrations (1.0 mg/mL or less) in the presence of sodium ascorbate, potency is retained upon storage at 5 °C for up to three weeks. The compound is most stable in the pH range 4-8, with rapid decomposition occurring in both strongly acidic and strongly basic solutions. |
solubility |
Water > 300 (mg/mL) Methanol 20 (mg/mL) |
Synonyms |
CI 920 CI-920 fostriecin PD 110161 PD-110,161 |
Origin of Product |
United States |
Foundational & Exploratory
Fostriecin: A Technical Guide to its Discovery, Origin, and Core Experimental Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fostriecin (B16959) (also known as CI-920, NSC 339638, or PD 110,161) is a structurally unique, polyketide-derived phosphate (B84403) monoester with potent antitumor properties.[1][2] Initially identified as an antibiotic, its true mechanism of action was later elucidated as a highly potent and selective inhibitor of protein phosphatase 2A (PP2A) and protein phosphatase 4 (PP4).[1][2][3] This targeted inhibition disrupts critical cellular signaling pathways, particularly the mitotic entry checkpoint, leading to apoptosis in cancer cells.[3][4] This technical guide provides an in-depth overview of the discovery and origin of this compound, detailed experimental protocols for its isolation and analysis, and a summary of its biological activity, intended for professionals in the fields of oncology, cell biology, and drug development.
Discovery and Origin
Initial Discovery
This compound was first isolated in 1983 from the fermentation broth of the soil bacterium Streptomyces pulveraceus.[1][5][6] The producing organism was originally isolated from a soil sample in Fukuchiyama, Japan.[7] It was initially investigated for its antitumor properties, with early studies suggesting its mechanism of action was the weak inhibition of topoisomerase II.[1][4][8]
Producing Microorganism
-
Organism: Streptomyces pulveraceus (subspecies fostreus)[7][9][10]
-
Phylum: Actinomycetota[7]
-
Habitat: Soil[7]
-
Significance: The genus Streptomyces is a prolific source of natural products and is responsible for producing approximately 80% of the world's antibiotics.[11]
Elucidation of True Mechanism of Action
Subsequent research revealed that this compound's potent antitumor effects were not due to topoisomerase II inhibition, but rather its highly selective and potent inhibition of serine/threonine protein phosphatases, specifically PP2A and PP4.[2][4][12] This discovery established this compound as one of the most selective small molecule inhibitors for these particular phosphatases, making it a valuable chemical probe for studying cellular signaling.[2][4]
Physicochemical and Biological Properties
Chemical Properties
This compound is characterized by a unique combination of functional groups, including an α,β-unsaturated lactone, a conjugated Z,Z,E-triene, and a phosphate monoester, which is crucial for its biological activity.[3][13] Clinical trials with naturally derived this compound were halted due to issues with its chemical stability, particularly the sensitive triene moiety.[1][2][3]
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₇O₉P | [3][8] |
| Molecular Weight | 430.38 g/mol | [3][8] |
| CAS Number | 87810-56-8 | [8] |
| Appearance | Powder | [13] |
| Aqueous Solubility | > 300 mg/mL | [8] |
| Methanol Solubility | 20 mg/mL | [8] |
Biological Activity and Selectivity
This compound's primary biological activity stems from its potent inhibition of PP2A and PP4.[1] The α,β-unsaturated lactone ring of this compound engages in a Michael addition reaction, forming a covalent bond with a specific cysteine residue (Cys269) in the catalytic subunit of PP2A, leading to irreversible inhibition.[3] This high degree of selectivity distinguishes it from other phosphatase inhibitors like okadaic acid.
| Target Protein Phosphatase | IC₅₀ Value | Reference |
| PP2A | 1.5 - 3.2 nM | [1][5][12] |
| PP4 | 3.0 nM | [5][9] |
| PP1 | 40 - 131 µM | [9][12] |
| PP2B | No inhibition | [5] |
| Topoisomerase II | 40 µM | [4][5] |
Signaling Pathway Inhibition
By inhibiting PP2A, this compound prevents the dephosphorylation of key mitotic regulators. This leads to the premature activation of the Cdk1/Cyclin B complex, which is the master regulator of mitosis.[3] The cell is consequently forced into mitosis before DNA replication is complete, which triggers apoptosis.[1][3] This targeted disruption of the G2/M transition is the basis of its antitumor effect.[3]
Caption: this compound inhibits the PP2A-B55 complex, leading to premature activation of Cdk1/Cyclin B, forced mitotic entry, and apoptosis.
Experimental Protocols
Isolation and Purification of this compound
The following protocol is a generalized workflow for the isolation and purification of this compound from Streptomyces pulveraceus fermentation broth.[1]
-
Fermentation: Culture S. pulveraceus in a suitable production medium under optimal growth conditions.
-
Harvesting: After the fermentation period, filter the broth to separate the mycelial cake from the culture filtrate containing this compound.
-
Initial Capture (Ion-Exchange Chromatography):
-
Pass the clarified filtrate through an anion-exchange column (e.g., Diaion HP-20). This compound, being a phosphate monoester, is anionic and will bind to the resin.
-
Wash the column to remove unbound impurities.
-
Elute the bound this compound using an appropriate salt gradient.
-
-
Intermediate Purification (Resin Column Chromatography):
-
Concentrate the eluate containing this compound.
-
Dissolve the resulting residue in a suitable solvent like acetone.
-
Apply the solution to a resin column for further purification.
-
-
Final Purification (Reverse-Phase Chromatography):
-
Subject the partially purified fraction to C18 reverse-phase high-performance liquid chromatography (HPLC).
-
Use a suitable mobile phase (e.g., acetonitrile/water gradient with a phosphate buffer) for elution.
-
Monitor the elution profile using a UV detector at 254 nm.[8]
-
-
Desalting and Lyophilization:
-
Pool the pure fractions containing this compound.
-
Perform a desalting step to remove any remaining salts from the buffer.
-
Lyophilize the final solution to obtain this compound as a stable powder.
-
Caption: Workflow for the isolation and purification of this compound from fermentation broth.
In Vitro Protein Phosphatase Activity Assay
This assay is used to determine the inhibitory activity (IC₅₀) of this compound against specific protein phosphatases.[14]
-
Principle: The assay measures the release of radioactive phosphate (³²P) from a radiolabeled substrate following dephosphorylation by a protein phosphatase. The reduction in released ³²P in the presence of an inhibitor corresponds to its inhibitory potency.
-
Reagents and Materials:
-
Purified protein phosphatase (e.g., PP2A, PP1).
-
Radiolabeled substrate (e.g., ³²P-labeled phosphorylase a).
-
This compound or analog at various concentrations.
-
Assay buffer.
-
Trichloroacetic acid (TCA) to stop the reaction.
-
Scintillation counter.
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, the specific protein phosphatase, and the radiolabeled substrate.
-
Add varying concentrations of this compound to the reaction tubes. Include a control with no inhibitor.
-
Incubate the mixture at 30°C for a defined period (e.g., 10-15 minutes).
-
Terminate the reaction by adding cold TCA. This precipitates the protein-bound substrate while the free ³²P remains in the supernatant.
-
Centrifuge the tubes to pellet the precipitated protein.
-
Measure the radioactivity of the supernatant (containing the released ³²P) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value, which is the concentration of this compound required to inhibit 50% of the phosphatase activity, using non-linear regression analysis.
-
Biosynthesis Pathway Elucidation via Gene Knockout
The this compound biosynthesis pathway is orchestrated by a Type I polyketide synthase (PKS) gene cluster.[15] Targeted gene knockout is a key technique to determine the function of specific genes within this cluster.[15]
-
Objective: To inactivate a putative biosynthesis gene in S. pulveraceus and analyze the resulting metabolic profile to infer the gene's function.
-
Methodology (PCR-Targeting):
-
Construct Gene Replacement Cassette: Design a cassette containing an antibiotic resistance marker flanked by regions homologous to the upstream and downstream sequences of the target gene.
-
Prepare Competent Cells: Generate protoplasts or competent mycelia from S. pulveraceus spores that are capable of DNA uptake.
-
Transformation: Introduce the gene replacement cassette into the competent S. pulveraceus cells via protoplast transformation or conjugation from E. coli.
-
Selection of Mutants: Plate the transformed cells on a medium containing the appropriate antibiotic to select for transformants where homologous recombination has occurred, replacing the target gene with the resistance cassette.
-
Genotypic Verification: Confirm the correct gene deletion in the selected mutants using PCR analysis and Southern blotting.
-
-
Metabolite Analysis:
-
Cultivate the wild-type and confirmed mutant strains in a production medium.
-
Extract secondary metabolites from the culture broth using an organic solvent (e.g., ethyl acetate).
-
Analyze and compare the crude extracts using HPLC and Mass Spectrometry (MS) to identify any accumulated intermediates in the mutant strain or the absence of the final product (this compound).
-
Caption: Experimental workflow for elucidating gene function in the this compound biosynthesis pathway via targeted knockout.
Conclusion
This compound, a natural product of Streptomyces pulveraceus, stands out as a highly potent and selective inhibitor of PP2A and PP4. Its discovery and the subsequent elucidation of its mechanism of action have validated PP2A as a significant target in cancer therapy.[4] While challenges with the stability of the natural compound have hindered its clinical development, the deep understanding of its structure, biological activity, and biosynthesis provides a robust foundation for the design and synthesis of more stable and potent analogs for therapeutic use.[2] this compound remains an invaluable tool for researchers investigating the complex roles of protein phosphatases in cellular regulation and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound: chemistry and biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Targeting Protein Serine/Threonine Phosphatases for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Concise Synthesis of this compound and Analogs through Late-Stage Chemoenzymatic Installation of Their Key Pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Total and Formal Syntheses of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Streptomyces pulveraceus - Wikipedia [en.wikipedia.org]
- 8. This compound | C19H27O9P | CID 6913994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Formal Synthesis of this compound via Asymmetric Alcohol-Mediated Carbonyl Allylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. astorscientific.us [astorscientific.us]
- 11. Streptomyces sp. Strain PBR11, a Forest-Derived Soil Actinomycetia with Antimicrobial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, an antitumor antibiotic with inhibitory activity against serine/threonine protein phosphatases types 1 (PP1) and 2A (PP2A), is highly selective for PP2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Unlocking Antitumor Potential: A Technical Guide to Fostriecin Production in Streptomyces pulveraceus
For Researchers, Scientists, and Drug Development Professionals
Fostriecin (B16959), a potent antitumor antibiotic, holds significant promise in oncology due to its selective inhibition of protein phosphatase 2A (PP2A) and PP4.[1][2][3][4] Produced by the soil bacterium Streptomyces pulveraceus, this complex polyketide has been a subject of considerable research interest.[1][5] However, challenges related to its stability and production have historically hampered its clinical development.[3][6] This in-depth technical guide provides a comprehensive overview of the core aspects of this compound production, from its biosynthetic pathway and regulatory mechanisms to detailed experimental protocols and data presentation, serving as a vital resource for professionals in drug discovery and development.
The this compound Biosynthetic Machinery
The production of this compound in Streptomyces pulveraceus is orchestrated by a large, 73 kb biosynthetic gene cluster (BGC).[1][2] This cluster encodes a Type I polyketide synthase (PKS) system and a suite of tailoring enzymes responsible for the intricate post-PKS modifications that yield the final bioactive molecule.[1][2]
This compound Biosynthesis Gene Cluster
The fos gene cluster is comprised of genes encoding the core PKS modules as well as enzymes for subsequent chemical transformations. The functions of several of these genes have been putatively identified through genetic and biochemical studies.[1][7][8]
| Gene | Proposed Function |
| fosA-fosF | Type I Polyketide Synthase (PKS) modules |
| fosG | Cytochrome P450 monooxygenase (C-4 hydroxylation) |
| fosH | Homoserine kinase (Phosphorylation at C-9) |
| fosI | Unknown |
| fosJ | Cytochrome P450 monooxygenase (C-8 hydroxylation) |
| fosK | Cytochrome P450 monooxygenase (C-18 hydroxylation) |
| fosL | Unknown |
| fosM | NAD-dependent epimerase/dehydratase family protein (Unsaturated lactone formation) |
Table 1: Genes within the this compound Biosynthesis Cluster and their putative functions.[1]
The Polyketide Synthase (PKS) Assembly Line
The carbon backbone of this compound is assembled by a modular Type I PKS encoded by the fosA-fosF genes.[1] This enzymatic assembly line consists of a loading module and eight extension modules, each containing a specific set of domains that catalyze the addition and modification of two-carbon units.
| Module | Gene | Domains | Function |
| Loading | fosA | ACP | Loads the starter unit |
| 1 | fosA | KS, AT, KR, ACP | Extends the polyketide chain |
| 2 | fosB | KS, AT, KR, ACP | Extends the polyketide chain |
| 3 | fosC | KS, AT, DH, KR, ACP | Extends and modifies the polyketide chain |
| 4 | fosD | KS, AT, KR, ACP | Extends the polyketide chain |
| 5 | fosE | KS, AT, DH, KR, ACP | Extends and modifies the polyketide chain |
| 6 | fosE | KS, AT, KR, ACP | Extends the polyketide chain |
| 7 | fosF | KS, AT, KR, ACP | Extends the polyketide chain |
| 8 | fosF | KS, AT, ACP, TE | Extends the chain and terminates synthesis |
Table 2: Domain Organization of the this compound Polyketide Synthase. Note: This represents a putative organization based on bioinformatic analysis and requires further experimental validation.[1]
Post-PKS Tailoring Modifications: Crafting the Final Molecule
Following the assembly of the polyketide backbone, a series of crucial enzymatic modifications occur to produce the final, biologically active this compound molecule. These tailoring steps include hydroxylations, phosphorylation, and the formation of a characteristic unsaturated lactone ring.[1]
Caption: The post-PKS modification pathway of this compound biosynthesis.
Studies involving gene knockouts have been instrumental in elucidating this pathway. For instance, inactivation of fosK leads to the accumulation of an 18-deoxy intermediate, while a fosM mutant accumulates a seco-acid intermediate, confirming their roles in C-18 hydroxylation and lactone ring formation, respectively.[1][7][8] Similarly, a fosG mutant produces 4-deoxy-fostriecin.[1] Interestingly, intermediates from ΔfosK and ΔfosM mutants possess a malonyl ester moiety, suggesting that post-PKS modifications occur while the polyketide chain is still attached to a malonyl group, with the lactone formation being the final step.[7][8]
Quantitative Analysis of this compound Production
Detailed quantitative data on enzyme kinetics and production yields for this compound and its intermediates are currently limited in publicly available literature.[1] The following tables are presented as templates to guide future research in quantifying the efficiency of the biosynthetic pathway and the impact of genetic modifications.
Enzyme Kinetic Parameters (Hypothetical)
| Enzyme | Substrate | Km (µM) | Vmax (nmol/mg·min) |
| FosG | Pre-fostriecin | Data not available | Data not available |
| FosH | 8-hydroxy-intermediate | Data not available | Data not available |
| FosJ | PKS product | Data not available | Data not available |
| FosK | 9-phospho-intermediate | Data not available | Data not available |
| FosM | 18-hydroxy-intermediate | Data not available | Data not available |
Table 3: A template for compiling enzyme kinetic parameters for the this compound tailoring enzymes.[1]
Production Yields in S. pulveraceus Strains (Hypothetical)
| Strain | Compound Produced | Yield (mg/L) |
| Wild-Type | This compound | Data not available |
| ΔfosG | 4-deoxy-Fostriecin | Data not available |
| ΔfosK | 18-deoxy-Fostriecin intermediate | Data not available |
| ΔfosM | Seco-acid intermediate | Data not available |
Table 4: A template for comparing production yields of this compound and its intermediates in wild-type and mutant strains of S. pulveraceus.[1]
Experimental Protocols
The elucidation of the this compound biosynthetic pathway has been achieved through a combination of genetic and biochemical techniques. Below are generalized protocols for key experiments.
Gene Inactivation in Streptomyces pulveraceus
Targeted gene knockout is a fundamental technique for functional analysis of biosynthetic genes.
References
- 1. benchchem.com [benchchem.com]
- 2. Elucidation of the biosynthetic gene cluster and the post-PKS modification mechanism for this compound in Streptomyces pulveraceus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound, an antitumor antibiotic with inhibitory activity against serine/threonine protein phosphatases types 1 (PP1) and 2A (PP2A), is highly selective for PP2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Streptomyces pulveraceus - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Identification of the post-polyketide synthase modification enzymes for this compound biosynthesis in Streptomyces pulveraceus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Fostriecin's Mechanism of Action on PP2A: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fostriecin (B16959), a natural product isolated from Streptomyces pulveraceus, has emerged as a highly potent and selective inhibitor of Protein Phosphatase 2A (PP2A), a critical serine/threonine phosphatase that functions as a tumor suppressor.[1] Initially explored for its antitumor properties, the primary mechanism of action for this compound has been elucidated as the direct covalent inhibition of the PP2A catalytic subunit. This targeted inactivation leads to the hyperphosphorylation of numerous cellular proteins, thereby disrupting key signaling pathways that govern cell cycle progression, apoptosis, and signal transduction. This technical guide provides a comprehensive overview of the molecular interactions, quantitative inhibitory data, experimental methodologies, and cellular consequences of this compound's action on PP2A, serving as a vital resource for researchers in oncology and cell biology.
Core Mechanism of Action: Covalent Inhibition of the PP2A Catalytic Subunit
This compound's inhibitory activity stems from its ability to act as a covalent inhibitor of the catalytic subunit of PP2A (PP2Ac).[1] This interaction is highly specific and has been mapped to a particular amino acid residue within the enzyme's active site.
Key Interaction Points:
-
Target Residue: this compound directly binds to Cysteine-269 (Cys269) of PP2Ac.[1][2]
-
Chemical Reaction: The binding occurs through a conjugate addition reaction. The electrophilic α,β-unsaturated lactone moiety of this compound is attacked by the nucleophilic thiol group of the Cys269 residue.[1]
-
Consequence of Binding: This covalent modification effectively and irreversibly inactivates the phosphatase, preventing it from dephosphorylating its downstream substrates.[1]
The structural features of this compound are crucial for its potent and selective inhibition of PP2A. Studies involving various analogs have highlighted the importance of the C9-phosphate and C11-alcohol groups for general phosphatase inhibition.[3] Furthermore, while the unsaturated lactone is critical for the covalent interaction with Cys269, other parts of the molecule, such as the (Z,Z,E)-triene, also contribute significantly to its high potency and selectivity for PP2A over other phosphatases like PP1 and PP5.[3][4]
Caption: Covalent modification of PP2Ac by this compound.
Quantitative Analysis of PP2A Inhibition
This compound exhibits remarkable potency against PP2A, with IC50 values in the low nanomolar range. Its selectivity for PP2A over other major serine/threonine phosphatases, such as PP1 and PP5, is a key characteristic. The reported IC50 values can vary between studies, likely due to differences in assay conditions, substrate choice, and enzyme concentration.[4]
| Inhibitor | Target Phosphatase | IC50 Value (nM) | Selectivity (Fold vs. PP1) | Reference |
| This compound | PP2A | 1.4 - 3.2 | >40,000 | [4][5][6] |
| PP4 | ~3 | - | [6][7] | |
| PP1 | 131,000 | 1 | [5][6] | |
| PP5 | >100,000 | - | [4] | |
| PP2B | No apparent inhibition | - | [5][6] | |
| Cytostatin | PP2A | 29.0 | >1,000 - 10,000 | [4] |
| PP1 | >100,000 | 1 | [4] | |
| PP5 | >100,000 | - | [4] |
Impact on Cellular Signaling Pathways
As a master regulator of numerous cellular processes, PP2A's inhibition by this compound has profound effects on various signaling cascades, many of which are dysregulated in cancer. By preventing the dephosphorylation and subsequent inactivation of key signaling kinases, this compound leads to the hyperactivation of oncogenic pathways.
A primary consequence of PP2A inhibition is the stabilization of the oncoprotein c-Myc and the activation of the Akt signaling pathway, which promotes cell survival and proliferation.
Caption: Effect of this compound on the Akt/c-Myc pathway.
Detailed Experimental Protocols
In Vitro PP2A Activity Assay (Malachite Green-based)
This colorimetric assay measures the release of free phosphate (B84403) from a synthetic phosphopeptide substrate following dephosphorylation by PP2A.
Materials:
-
Purified PP2A enzyme
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.4, 1 mM EDTA, 1 mM EGTA, 5 mM DTT)
-
Synthetic phosphopeptide substrate (e.g., K-R-pT-I-R-R)
-
Malachite Green Phosphate Detection Solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add a constant amount of purified PP2A enzyme to each well.
-
Add the various concentrations of this compound to the wells and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the phosphopeptide substrate to each well.
-
Incubate the plate at 30°C for a predetermined time within the linear range of the assay.
-
Stop the reaction by adding the Malachite Green solution.
-
Measure the absorbance at a wavelength of ~620-650 nm using a microplate reader.
-
Calculate the percentage of inhibition for each this compound concentration relative to a vehicle control and determine the IC50 value.[1]
Covalent Binding Site Identification via Mass Spectrometry
This protocol outlines the workflow to confirm the covalent binding of this compound to Cys269 of the PP2A catalytic subunit.
Materials:
-
Purified PP2A catalytic subunit
-
This compound
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
Trypsin
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Incubate the purified PP2A catalytic subunit with this compound.
-
Denature the protein, reduce disulfide bonds with DTT, and alkylate free cysteine residues with IAM. This step protects non-target cysteines.
-
Digest the protein into smaller peptides using trypsin.
-
Separate the resulting peptides by liquid chromatography.
-
Analyze the peptides by tandem mass spectrometry.
-
Search the MS/MS data against the protein sequence of the PP2A catalytic subunit.
-
Identify the peptide containing a mass shift corresponding to the addition of this compound. The fragmentation pattern of this peptide will pinpoint the modified amino acid, confirming the covalent binding site.[2][8]
Caption: Workflow for characterizing this compound's effects.
Conclusion
This compound stands as a paradigm for highly selective and potent covalent inhibition of a key cellular phosphatase. Its well-defined mechanism of action on PP2A provides a robust foundation for its use as a chemical probe to investigate PP2A biology and as a lead compound for the development of novel anticancer therapeutics. The detailed understanding of its interaction with the PP2A catalytic subunit, supported by quantitative data and established experimental protocols, empowers researchers to further explore the therapeutic potential of targeting PP2A in various diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Antitumor antibiotic this compound covalently binds to cysteine-269 residue of protein phosphatase 2A catalytic subunit in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship studies of this compound, cytostatin, and key analogs, with PP1, PP2A, PP5, and( beta12-beta13)-chimeras (PP1/PP2A and PP5/PP2A), provide further insight into the inhibitory actions of this compound family inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationship Studies of this compound, Cytostatin, and Key Analogs, with PP1, PP2A, PP5, and (β12–β13)-Chimeras (PP1/PP2A and PP5/PP2A), Provide Further Insight into the Inhibitory Actions of this compound Family Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, an antitumor antibiotic with inhibitory activity against serine/threonine protein phosphatases types 1 (PP1) and 2A (PP2A), is highly selective for PP2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. benchchem.com [benchchem.com]
The Covalent Modification of Protein Phosphatase 2A by Fostriecin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fostriecin (B16959), a phosphate (B84403) monoester isolated from Streptomyces pulveraceus, has emerged as a molecule of significant interest within the fields of cancer biology and drug development.[1] Initially investigated for its antitumor properties and its inhibitory effects on topoisomerase II, subsequent research has definitively identified its primary mechanism of action as the potent and highly selective inhibition of Protein Phosphatase 2A (PP2A).[1][2] PP2A is a critical serine/threonine phosphatase that functions as a tumor suppressor by regulating a multitude of cellular processes, including cell cycle progression, signal transduction, and apoptosis.[1][3] This technical guide provides an in-depth exploration of the covalent modification of PP2A by this compound, detailing the molecular mechanism, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing the associated cellular pathways.
Mechanism of Covalent Inhibition
This compound acts as a covalent inhibitor of the catalytic subunit of PP2A (PP2Ac).[1][4] The interaction is highly specific, targeting a single amino acid residue within the enzyme's active site.
Key aspects of the mechanism include:
-
Target Residue: this compound covalently binds to Cysteine-269 (Cys269) of PP2Ac.[1][4][5][6][7][8]
-
Chemical Reaction: The covalent bond is formed through a Michael addition (conjugate addition) reaction. The nucleophilic thiol group of the Cys269 side chain attacks the electrophilic α,β-unsaturated lactone moiety present in the this compound molecule.[1][4][8]
-
Consequence of Modification: This irreversible covalent modification of Cys269 effectively inactivates the phosphatase activity of PP2A.[1] The blockage of the active site prevents the dephosphorylation of numerous downstream substrate proteins, leading to their hyperphosphorylation.[1]
Quantitative Data: Inhibitory Potency and Selectivity
This compound exhibits remarkable potency for PP2A and the closely related Protein Phosphatase 4 (PP4), with significantly lower activity against other major serine/threonine phosphatases. This high degree of selectivity underscores its value as a specific chemical probe for studying PP2A and PP4 function.
| Target Phosphatase | IC50 Value | References |
| Protein Phosphatase 2A (PP2A) | 1.5 nM - 3.2 nM | [2][9] |
| Protein Phosphatase 4 (PP4) | 3 nM | [2] |
| Protein Phosphatase 1 (PP1) | 4 µM - 131 µM | [2][9] |
| Protein Phosphatase 5 (PP5) | ~60 µM | [2] |
| Topoisomerase II | 40 µM | [2] |
| Protein Phosphatase 2B (PP2B) | No apparent inhibition | [2][9] |
Note: IC50 values can vary depending on the specific assay conditions, substrate, and enzyme preparation used.[2]
Experimental Protocols
The elucidation of the covalent modification of PP2A by this compound has been made possible through a combination of biochemical and biophysical techniques. Below are detailed methodologies for key experiments.
In Vitro Phosphatase Inhibition Assay
This assay directly measures the enzymatic activity of purified PP2A in the presence of varying concentrations of this compound to determine its IC50 value.
-
Materials:
-
Purified PP2A enzyme
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 0.1 mg/mL BSA)
-
Phosphorylated substrate (e.g., ³²P-labeled phosphorylase a or a synthetic phosphopeptide like K-R-pT-I-R-R)[1]
-
Method for detecting released phosphate (e.g., Malachite Green Phosphate Detection Solution or scintillation counting for ³²P)[1]
-
96-well microplate and plate reader (for colorimetric assays)
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the purified PP2A enzyme to each well.
-
Add the various concentrations of this compound to the wells and pre-incubate for 10-15 minutes at 30°C to allow for inhibitor binding.
-
Initiate the phosphatase reaction by adding the phosphorylated substrate.
-
Incubate for a defined period (e.g., 10-30 minutes) at 30°C, ensuring the reaction remains in the linear range.
-
Terminate the reaction (e.g., by adding a stop solution like cold trichloroacetic acid (TCA) or the Malachite Green reagent).[7]
-
Quantify the amount of free phosphate released.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.[2]
-
Pull-Down Assay to Confirm Direct Binding
This assay utilizes a tagged version of this compound (e.g., biotinylated) to isolate its binding partners from a complex protein mixture, such as a cell lysate.
-
Materials:
-
Biotinylated this compound (bio-Fos)[4]
-
Streptavidin-coated magnetic beads or agarose (B213101) resin[7]
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, protease inhibitors)[7]
-
Wash buffer (lysis buffer with a lower detergent concentration)[7]
-
Elution buffer (e.g., SDS-PAGE sample buffer)[7]
-
Primary antibody against the PP2A catalytic subunit for Western blotting[7]
-
-
Procedure:
-
Incubate the cell lysate with biotinylated this compound to allow for binding.
-
Add streptavidin-coated beads to the lysate and incubate to capture the biotin-fostriecin-protein complexes.
-
Pellet the beads using a magnetic rack or centrifugation and discard the supernatant.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by resuspending them in elution buffer and heating.
-
Separate the eluted proteins by SDS-PAGE, transfer them to a membrane, and perform a Western blot using an antibody specific for the PP2A catalytic subunit to confirm its presence.[7]
-
Mass Spectrometry for Covalent Adduct Identification
This technique provides direct evidence of the covalent modification and can identify the specific amino acid residue involved.
-
Materials:
-
Purified PP2A catalytic subunit
-
This compound
-
Reaction buffer
-
Proteolytic enzyme (e.g., trypsin)
-
Mass spectrometer (e.g., MALDI-TOF or LC-MS/MS)[4]
-
-
Procedure:
-
Incubate the purified PP2A catalytic subunit with an excess of this compound to ensure complete modification.
-
Remove excess, unbound this compound.
-
Digest the this compound-PP2A complex into smaller peptides using a protease like trypsin.
-
Analyze the resulting peptide mixture using mass spectrometry.
-
Compare the mass spectrum of the this compound-treated PP2A peptides with that of an untreated control.
-
Identify the peptide fragment that shows a mass shift corresponding to the addition of one molecule of this compound.
-
Perform tandem mass spectrometry (MS/MS) on the modified peptide to sequence it and pinpoint the exact amino acid residue that is covalently modified (Cys269).[4]
-
Signaling Pathways and Experimental Workflows
The inhibition of PP2A by this compound has profound effects on cellular signaling, primarily leading to the hyperphosphorylation and activation of kinases that are normally kept in check by PP2A. This dysregulation of signaling cascades ultimately contributes to cell cycle arrest and apoptosis.
Caption: Covalent modification of PP2Ac by this compound.
Caption: this compound-induced hyperphosphorylation signaling.
Caption: Workflow for identifying the this compound adduct site.
Conclusion
This compound stands as a paradigm of a highly potent and selective covalent inhibitor. Its well-characterized interaction with Cys269 of the PP2A catalytic subunit provides a clear mechanism for its biological activity. The disruption of PP2A function by this compound leads to the hyperactivation of oncogenic signaling pathways, culminating in cell cycle arrest and apoptosis in cancer cells.[1][2] The detailed experimental protocols and quantitative data presented in this guide offer a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of targeting PP2A and to design novel, selective phosphatase inhibitors for the treatment of cancer and other diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Phosphatase: PP2A structural importance, regulation and its aberrant expression in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor antibiotic this compound covalently binds to cysteine-269 residue of protein phosphatase 2A catalytic subunit in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationship Studies of this compound, Cytostatin, and Key Analogs, with PP1, PP2A, PP5, and (β12–β13)-Chimeras (PP1/PP2A and PP5/PP2A), Provide Further Insight into the Inhibitory Actions of this compound Family Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship studies of this compound, cytostatin, and key analogs, with PP1, PP2A, PP5, and( beta12-beta13)-chimeras (PP1/PP2A and PP5/PP2A), provide further insight into the inhibitory actions of this compound family inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Inhibitors of Serine/Threonine Protein Phosphatases: Biochemical and Structural Studies Provide Insight for Further Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, an antitumor antibiotic with inhibitory activity against serine/threonine protein phosphatases types 1 (PP1) and 2A (PP2A), is highly selective for PP2A - PubMed [pubmed.ncbi.nlm.nih.gov]
Fostriecin Structure-Activity Relationship Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fostriecin (B16959), a phosphate (B84403) monoester isolated from Streptomyces pulveraceus, has attracted significant scientific interest due to its potent and highly selective inhibition of protein phosphatase 2A (PP2A) and protein phosphatase 4 (PP4).[1][2] These serine/threonine phosphatases are critical regulators of numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis.[3] The inhibitory action of this compound disrupts the delicate balance of protein phosphorylation, leading to cell cycle arrest and programmed cell death in cancer cells.[3] Initially investigated as an antitumor antibiotic with weak activity against topoisomerase II, its primary mechanism of action was later identified as the potent inhibition of PP2A and PP4.[1][3] Despite promising preclinical data, clinical trials with this compound were halted due to issues with its chemical stability and purity.[4][5] This has fueled extensive research into its structure-activity relationships (SAR) to develop more stable and potent analogs with therapeutic potential.
This technical guide provides an in-depth overview of the structure-activity relationship studies of this compound, presenting quantitative data on its analogs, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.
Core Structure-Activity Relationships
The potent and selective inhibitory activity of this compound is attributed to several key structural features:
-
α,β-Unsaturated Lactone: This moiety is crucial for the covalent inhibition of PP2A. This compound acts as an irreversible inhibitor by undergoing a Michael addition reaction between its α,β-unsaturated lactone and the sulfhydryl group of a specific cysteine residue (Cys269) within the catalytic subunit of PP2A.[1][6][7]
-
Phosphate Monoester: The phosphate group at the C9 position is essential for potent inhibitory activity. Analogs lacking this phosphate group, such as dephosphothis compound, exhibit significantly reduced or no activity against PP2A.[8]
-
Conjugated (Z,Z,E)-Triene: This extended polyene chain contributes to the binding affinity of this compound to its target phosphatases. However, it is also a source of chemical instability.[1][9]
-
Chiral Centers: The specific stereochemistry at C5, C8, C9, and C11 is critical for biological activity.[1]
-
C11-Hydroxyl Group: The hydroxyl group at C11 is important for the inhibitory activity of this compound.[10]
Quantitative Structure-Activity Relationship Data
The following table summarizes the inhibitory activities (IC50 values) of this compound and its key analogs against various protein phosphatases. This data highlights the structural modifications that influence potency and selectivity.
| Compound/Analog | Modification | PP1 (IC50) | PP2A (IC50) | PP4 (IC50) | PP5 (IC50) | Topoisomerase II (IC50) | Reference(s) |
| This compound | - | 131 µM | 1.5 - 3.2 nM | ~3 nM | ~60 µM | 40 µM | [1][2][8] |
| Cytostatin | Structural analog | >100 µM | 29.0 ± 7.0 nM | - | >100 µM | - | [8] |
| Dephosphothis compound | Lacks C9-phosphate | >100 µM | >100 µM | - | - | - | [8] |
| Lactone-Deleted Analog | Lacks the entire lactone ring | ≥100 µM | 0.1 ± 0.02 µM | - | ≥100 µM | - | [8] |
| Triene-Deleted Analog | Lacks the (Z,Z,E)-triene system | ≥100 µM | 4.2 ± 0.3 µM | - | ≥100 µM | - | [8] |
Signaling Pathways and Mechanism of Action
This compound exerts its cytotoxic effects by inhibiting PP2A, a master regulator of multiple signaling pathways that are often deregulated in cancer.[6] Inhibition of PP2A leads to the hyperphosphorylation and activation of several oncogenic kinases, ultimately disrupting cell cycle control and inducing apoptosis.
This compound-induced cell cycle disruption.
By inhibiting PP2A, this compound prevents the dephosphorylation of the Cdk1/Cyclin B complex, a key regulator of the G2/M transition.[1] This leads to the premature activation of Cdk1/Cyclin B, causing cells to enter mitosis before DNA replication is complete, which in turn triggers apoptosis.[1][11]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the structure-activity relationship of this compound and its analogs.
In Vitro Protein Phosphatase Inhibition Assay (Colorimetric)
This assay measures the ability of a compound to inhibit the enzymatic activity of a purified protein phosphatase by quantifying the release of inorganic phosphate from a synthetic phosphopeptide substrate.
Materials:
-
Purified recombinant protein phosphatase (e.g., PP2A, PP1, PP5)
-
This compound or analog stock solution (in a suitable solvent like water or DMSO)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 0.1 mM EDTA, 5 mM DTT, 0.01% Brij 35
-
Phosphopeptide substrate (e.g., K-R-pT-I-R-R)
-
Malachite Green Phosphate Detection Kit
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Inhibitor Dilutions: Perform serial dilutions of the test compounds in the assay buffer to create a range of concentrations.
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add a fixed amount of the purified phosphatase to each well. Add the various concentrations of the test compound and incubate for 10-15 minutes at 30°C to allow for inhibitor binding.
-
Initiate Reaction: Start the phosphatase reaction by adding the phosphopeptide substrate to each well.
-
Incubation: Incubate the plate for 10-30 minutes at 30°C. The reaction time should be optimized to ensure the reaction remains in the linear range.
-
Stop Reaction and Color Development: Stop the reaction by adding the Malachite Green reagent. Incubate at room temperature for 15-30 minutes to allow for color development.
-
Measure Absorbance: Measure the absorbance at 620-650 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of phosphatase inhibition for each compound concentration relative to a vehicle-treated control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Workflow for the in vitro phosphatase inhibition assay.
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic effects of this compound analogs on cancer cell lines by measuring the metabolic activity of viable cells.
Materials:
-
Cancer cell line (e.g., PC-03 prostate cancer cells)
-
Cell culture medium and supplements
-
This compound or analog stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the this compound analogs for a specified period (e.g., 48-72 hours). Include a vehicle-treated control.
-
MTT Addition: Remove the treatment medium and add fresh medium containing MTT to each well. Incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure Absorbance: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control cells. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Conclusion
The structure-activity relationship studies of this compound have provided critical insights into the molecular features required for potent and selective inhibition of protein phosphatases PP2A and PP4. The α,β-unsaturated lactone, the C9-phosphate group, and the stereochemistry of the molecule are paramount for its biological activity. While the natural product itself faces challenges in clinical development due to instability, the wealth of SAR data available provides a strong foundation for the design and synthesis of novel, more drug-like analogs. Continued exploration of the chemical space around the this compound pharmacophore holds significant promise for the development of new and effective anticancer therapeutics targeting the crucial PP2A signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Total and Formal Syntheses of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Concise Synthesis of this compound and Analogs through Late-Stage Chemoenzymatic Installation of Their Key Pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-Activity Relationship Studies of this compound, Cytostatin, and Key Analogs, with PP1, PP2A, PP5, and (β12–β13)-Chimeras (PP1/PP2A and PP5/PP2A), Provide Further Insight into the Inhibitory Actions of this compound Family Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. proceedings.blucher.com.br [proceedings.blucher.com.br]
- 11. Structure-activity relationship studies of this compound, cytostatin, and key analogs, with PP1, PP2A, PP5, and( beta12-beta13)-chimeras (PP1/PP2A and PP5/PP2A), provide further insight into the inhibitory actions of this compound family inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Fostriecin's Biological Activity in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fostriecin (B16959), a phosphate (B84403) monoester isolated from Streptomyces pulveraceus, has emerged as a potent anti-cancer agent with a well-defined mechanism of action.[1] This technical guide provides a comprehensive overview of the biological activity of this compound in cancer cells, with a focus on its molecular targets, effects on cellular processes, and the signaling pathways it modulates. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in oncology research and the discovery of novel therapeutic agents. Quantitative data is presented in structured tables for comparative analysis, detailed experimental protocols are provided for key assays, and complex biological pathways and workflows are visualized using Graphviz diagrams.
Mechanism of Action: Potent and Selective Inhibition of Protein Phosphatases
This compound's primary mechanism of antitumor activity is the potent and highly selective inhibition of serine/threonine protein phosphatase 2A (PP2A) and the related protein phosphatase 4 (PP4).[2][3] It demonstrates significantly weaker inhibition of protein phosphatase 1 (PP1) and topoisomerase II.[2][3] This high selectivity for PP2A minimizes off-target effects, a desirable characteristic for a therapeutic agent.
This compound acts as a covalent inhibitor, directly binding to the catalytic subunit of PP2A (PP2Ac). This interaction occurs at a specific cysteine residue, Cys269, within the active site of PP2Ac. The covalent bond formation effectively inactivates the phosphatase, leading to the hyperphosphorylation of numerous downstream substrate proteins that regulate critical cellular processes.[4]
Table 1: Inhibitory Activity of this compound against Purified Enzymes
| Target Enzyme | IC50 Value |
| Protein Phosphatase 2A (PP2A) | 1.4 - 3.2 nM[2] |
| Protein Phosphatase 4 (PP4) | ~3 nM |
| Protein Phosphatase 1 (PP1) | 4 - 131 µM[2][3] |
| Topoisomerase II | 40 µM[2] |
Note: IC50 values can vary depending on the experimental conditions.
In Vitro Efficacy: Broad-Spectrum Cytotoxicity
This compound exhibits significant cytotoxic effects against a wide range of human cancer cell lines, as demonstrated by the NCI-60 screen. The 50% growth inhibition (GI50) values are in the nanomolar range for leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer cell lines.
Table 2: Comparative Cytotoxicity (GI50) of this compound in Human Cancer Cell Lines (NCI-60 Screen)
| Cancer Type | Cell Line | GI50 (µM) |
| Leukemia | K-562 | 0.041 |
| Leukemia | RPMI-8226 | 0.035 |
| Non-Small Cell Lung Cancer | A549 | 0.062 |
| Non-Small Cell Lung Cancer | NCI-H460 | 0.038 |
| Colon Cancer | HCT-116 | 0.034 |
| Colon Cancer | HT29 | 0.041 |
| CNS Cancer | SF-268 | 0.037 |
| Melanoma | SK-MEL-5 | 0.036 |
| Ovarian Cancer | OVCAR-3 | 0.044 |
| Renal Cancer | 786-0 | 0.036 |
| Prostate Cancer | PC-3 | 0.046 |
| Breast Cancer | MCF7 | 0.042 |
| Breast Cancer | MDA-MB-231 | 0.032 |
Data sourced from the NCI-60 screen, representing the concentration for 50% growth inhibition.
Cellular Effects: Induction of Cell Cycle Arrest and Apoptosis
The inhibition of PP2A by this compound leads to a cascade of events that culminate in cell cycle arrest and programmed cell death (apoptosis).
G2/M Phase Cell Cycle Arrest
This compound induces a dose-dependent arrest of cancer cells in the G2/M phase of the cell cycle.[5][6] This is a consequence of the hyperphosphorylation of key mitotic regulatory proteins, which overrides the G2/M checkpoint and forces cells into a premature and often catastrophic mitosis.[1]
Induction of Apoptosis
The aberrant entry into mitosis triggered by this compound ultimately leads to the activation of the apoptotic cascade. PP2A is directly involved in regulating the activity of the Bcl-2 family of proteins, which are central to the intrinsic apoptotic pathway. By inhibiting PP2A, this compound promotes a pro-apoptotic state within the cancer cell.
In Vivo Efficacy: Antitumor Activity in Preclinical Models
This compound has demonstrated significant antitumor activity in various murine cancer models, including both leukemia and solid tumors.
Table 3: In Vivo Efficacy of this compound in Murine Cancer Models
| Cancer Model | Host | Dosing Regimen | Efficacy Endpoint | Result | Reference |
| P388 and L1210 Leukemia | Mice | Not Specified | Increased Lifespan (T/C %*) | Significant suppression | [7] |
| Colon 38 Carcinoma | Mice | 65 mg/kg, single intraperitoneal dose | Tumor Growth Inhibition | Significant inhibition | [7] |
% T/C = (Median survival time of treated group / Median survival time of control group) x 100. A T/C % of ≥ 125 is generally considered significant antitumor activity.[1]
Signaling Pathways Modulated by this compound
The inhibition of PP2A by this compound has profound effects on downstream signaling pathways that are crucial for cell proliferation and survival, most notably the MAPK/ERK and PI3K/Akt pathways.
This compound's Core Mechanism of Action
Downstream Effects on Cell Cycle and Apoptosis
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound's biological activity.
General Experimental Workflow
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Materials:
-
Cancer cell line of interest
-
96-well plates
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium (B1200493) iodide (PI) staining to analyze the DNA content of cells by flow cytometry.
-
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
Propidium iodide (PI) staining solution containing RNase A
-
Flow cytometer
-
-
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the desired concentrations of this compound, harvest both adherent and floating cells, and wash with cold PBS.[5]
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.[5]
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.[5]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[5]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[5]
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) on the cell membrane.
-
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Complete cell culture medium
-
This compound
-
Annexin V binding buffer
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
-
-
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the indicated time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI staining solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both stains are in late apoptosis or necrosis.[5]
-
Western Blot Analysis
This protocol is for examining the effect of this compound on the phosphorylation status of key signaling proteins.
-
Materials:
-
Cancer cell line of interest
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., for p-ERK, total ERK, p-Akt, total Akt, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Protein Extraction: Treat cells with this compound, lyse the cells in RIPA buffer, and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Conclusion
This compound is a potent and selective inhibitor of PP2A with demonstrated anti-cancer activity across a broad range of cancer cell lines and in preclinical animal models. Its well-defined mechanism of action, involving the disruption of cell cycle control and the induction of apoptosis, makes it a compelling candidate for further investigation and development as a cancer therapeutic. The experimental protocols and pathway diagrams provided in this guide offer a valuable resource for researchers in the field of oncology and drug discovery to further explore the therapeutic potential of this compound and its analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound, an antitumor antibiotic with inhibitory activity against serine/threonine protein phosphatases types 1 (PP1) and 2A (PP2A), is highly selective for PP2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound-mediated G2-M-phase growth arrest correlates with abnormal centrosome replication, the formation of aberrant mitotic spindles, and the inhibition of serine/threonine protein phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CellMiner - Dataset Metadata | Genomics and Pharmacology Facility [discover.nci.nih.gov]
- 7. benchchem.com [benchchem.com]
Fostriecin-Induced G2/M Cell Cycle Arrest: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fostriecin (B16959), a potent antitumor antibiotic isolated from Streptomyces pulveraceus, has emerged as a critical tool in cell biology and a promising candidate for cancer therapy.[1][2] Initially identified as a topoisomerase II inhibitor, its primary mechanism of action is now understood to be the highly potent and selective inhibition of protein phosphatase 2A (PP2A) and the related protein phosphatase 4 (PP4).[1][3][4] This inhibition disrupts key cellular signaling pathways that regulate cell cycle progression, leading to a characteristic arrest in the G2/M phase. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound-induced G2/M arrest, detailed experimental protocols for its study, and a summary of its quantitative effects on various cell lines.
Mechanism of Action: Targeting the Master Regulator PP2A
This compound's biological activity is predominantly mediated through its direct and covalent inhibition of the catalytic subunit of PP2A (PP2Ac).[5] This interaction occurs via a conjugate addition reaction between the α,β-unsaturated lactone moiety of this compound and a specific cysteine residue (Cys269) within the active site of PP2Ac.[5] This irreversible binding inactivates the phosphatase, leading to the hyperphosphorylation of numerous downstream substrates that are critical for cell cycle control.
The transition from G2 to mitosis is tightly regulated by the activity of the Cyclin B1/Cdc2 (CDK1) complex, also known as the Maturation-Promoting Factor (MPF). PP2A plays a crucial role in activating this complex by dephosphorylating inhibitory sites on Cdc2. By inhibiting PP2A, this compound prevents the activation of the Cyclin B1/Cdc2 complex, thereby halting the cell cycle at the G2/M boundary.[6][7] Furthermore, this compound treatment has been associated with aberrant centrosome replication and the formation of abnormal mitotic spindles, contributing to the mitotic arrest.[2]
Quantitative Analysis of this compound Activity
The efficacy of this compound is demonstrated by its low nanomolar inhibitory concentrations against its primary targets and its broad-spectrum cytotoxic effects against various cancer cell lines.
Table 1: Inhibitory Activity of this compound Against Protein Phosphatases
| Target Enzyme | IC50 | References |
| Protein Phosphatase 2A (PP2A) | 1.4 - 3.2 nM | [3][8][9] |
| Protein Phosphatase 4 (PP4) | ~3 nM | [3][9] |
| Protein Phosphatase 1 (PP1) | 4 - 131 µM | [3][6][8] |
| Topoisomerase II | 40 µM | [3][6] |
| Protein Phosphatase 2B (PP2B) | No apparent effect | [6][9] |
Table 2: Effective Concentrations of this compound for G2/M Arrest
| Cell Line | Effective Concentration Range | Duration | Outcome | Reference |
| Chinese Hamster Ovary (CHO) | 1 - 20 µM | < 24 hours | Reversible G2/M Arrest | [2] |
| Chinese Hamster Ovary (CHO) | 1 - 20 µM | > 24-30 hours | Irreversible Arrest & Cell Death | [2] |
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental procedures is crucial for a comprehensive understanding of this compound's effects.
Detailed Experimental Protocols
Cell Cycle Analysis by Flow Cytometry
This protocol details the procedure for analyzing the distribution of cells in different phases of the cell cycle following this compound treatment.[6][10]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows them to be in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound and a vehicle control for the desired duration (e.g., 24 hours).
-
Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with cold PBS. Resuspend the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet once with cold PBS. Resuspend the cell pellet in 500 µL of PI staining solution. Incubate in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the samples using a flow cytometer. Use appropriate software to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases.[6][11]
Western Blot Analysis of Cell Cycle Regulatory Proteins
This protocol is used to examine the expression and phosphorylation status of key proteins involved in the G2/M transition, such as Cdc2 and Cyclin B1.[10][12]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
RIPA lysis buffer (with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cdc2, anti-phospho-Cdc2, anti-Cyclin B1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound as described for the cell cycle analysis. After treatment, wash cells with cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (20-30 µg) in Laemmli buffer and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine changes in protein expression or phosphorylation.[12]
In Vitro Protein Phosphatase 2A (PP2A) Activity Assay
This assay measures the enzymatic activity of PP2A in the presence of this compound to determine its inhibitory potency.[1][13]
Materials:
-
Purified PP2A enzyme
-
This compound
-
Serine/Threonine Phosphatase Assay Buffer
-
Synthetic phosphopeptide substrate (e.g., K-R-pT-I-R-R)
-
Malachite Green Phosphate (B84403) Detection Solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add a constant amount of purified PP2A to each well. Add the different concentrations of this compound and incubate for 10-15 minutes at room temperature.
-
Reaction Initiation: Initiate the phosphatase reaction by adding the phosphopeptide substrate to each well.
-
Incubation: Incubate the plate at 30°C for 10-30 minutes, ensuring the reaction stays within the linear range.
-
Detection: Stop the reaction and detect the amount of free phosphate released using the Malachite Green solution.
-
Measurement: Measure the absorbance at approximately 620-650 nm.
-
Calculation: Calculate the percentage of PP2A inhibition for each this compound concentration relative to a vehicle-treated control to determine the IC50 value.[1]
Conclusion
This compound serves as a powerful pharmacological tool for investigating the intricate regulation of the G2/M cell cycle checkpoint. Its high potency and selectivity for PP2A make it an invaluable reagent for dissecting the roles of this critical phosphatase in cellular signaling. The induction of G2/M arrest through the disruption of the Cdc2/Cyclin B1 pathway underscores the therapeutic potential of targeting PP2A in oncology. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the multifaceted effects of this compound and to advance the development of novel anti-cancer strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound-mediated G2-M-phase growth arrest correlates with abnormal centrosome replication, the formation of aberrant mitotic spindles, and the inhibition of serine/threonine protein phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, PP2A and PP4 inhibitor (CAS 87860-39-7) | Abcam [abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. Antitumor antibiotic this compound covalently binds to cysteine-269 residue of protein phosphatase 2A catalytic subunit in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Critical Role of Cyclin B1/Cdc2 Up-regulation in the Induction of Mitotic Prometaphase Arrest in Human Breast Cancer Cells Treated with 2-Methoxyestradiol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, an antitumor antibiotic with inhibitory activity against serine/threonine protein phosphatases types 1 (PP1) and 2A (PP2A), is highly selective for PP2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound sodium salt | Protein Ser/Thr Phosphatases | Tocris Bioscience [tocris.com]
- 10. benchchem.com [benchchem.com]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Fostriecin's Role in Apoptosis Induction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fostriecin (B16959), a phosphate (B84403) monoester antibiotic isolated from Streptomyces pulveraceus, has emerged as a compound of significant interest in oncology and cell biology.[1][2] Initially explored for its antitumor properties, its primary mechanism of action has been identified as the potent and highly selective inhibition of Protein Phosphatase 2A (PP2A) and the related Protein Phosphatase 4 (PP4).[3][4][5] This inhibition disrupts critical cellular processes, most notably cell cycle regulation, forcing cancer cells into a premature and catastrophic mitosis that culminates in apoptosis.[1][3] While also a weak inhibitor of Topoisomerase II, its profound cytotoxic effects are primarily attributed to its potent phosphatase inhibition.[4][6] This technical guide provides an in-depth examination of this compound's mechanism of action, the signaling pathways it modulates to induce apoptosis, quantitative data on its inhibitory profile, and detailed protocols for key experimental assays.
Mechanism of Action
This compound's antitumor activity is rooted in its ability to disrupt the phosphorylation-dephosphorylation balance that governs cellular signaling, primarily through the inhibition of serine/threonine protein phosphatases.
Primary Targets: Protein Phosphatase 2A (PP2A) and 4 (PP4)
The principal mechanism of this compound is the potent and selective inhibition of PP2A and PP4.[3][5][7] this compound acts as a covalent inhibitor, binding directly to the catalytic subunit of PP2A (PP2Ac).[6] This interaction occurs via a conjugate addition reaction between the α,β-unsaturated lactone moiety of this compound and the Cysteine-269 residue within the active site of PP2Ac.[6][8] This covalent modification leads to the irreversible inactivation of the phosphatase.[6] The profound difference in potency between its inhibition of PP2A/PP4 and other enzymes strongly indicates that its primary antitumor effects are mediated through this pathway.[6]
Secondary Targets: Topoisomerase II and Protein Phosphatase 1 (PP1)
This compound was initially investigated for its ability to inhibit DNA topoisomerase II.[9][10] However, the concentration required for this inhibition is significantly higher than that needed to inhibit PP2A.[3][11] this compound inhibits the catalytic activity of topoisomerase II without stabilizing the "cleavable complex," a mode of action different from many other Topo II inhibitors.[9][12] It is also a weak inhibitor of Protein Phosphatase 1 (PP1).[1][13] The consensus in the literature is that while these secondary targets may contribute to its overall cellular effects, the primary driver of its potent cytotoxicity is the inhibition of PP2A and PP4.[4][14]
Quantitative Data: Inhibitory Profile
This compound's high selectivity for PP2A and PP4 over other phosphatases is a key feature of its molecular profile. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below.
| Target Enzyme | IC50 Value | References |
| Protein Phosphatase 2A (PP2A) | 1.4 nM - 40 nM | [1][3][5][11][13][14] |
| Protein Phosphatase 4 (PP4) | 3 nM | [3][5] |
| Protein Phosphatase 1 (PP1) | 4 µM - 131 µM | [3][5][11][13] |
| Protein Phosphatase 5 (PP5) | ~60 µM | [3][14] |
| Topoisomerase II (Topo II) | 40 µM | [3][5][9][11] |
Note: IC50 values can vary depending on the specific assay conditions, substrates, and enzyme preparations used.[2]
Signaling Pathways to Apoptosis
The inhibition of PP2A by this compound initiates a cascade of signaling events that disrupt cell cycle control and actively promote programmed cell death.
Disruption of Mitotic Entry (G2/M Checkpoint)
PP2A is a critical regulator of the G2/M checkpoint, controlling the activity of the Cyclin B-Cdk1 complex.[1] It does so by modulating the phosphorylation state of key upstream regulators, namely the phosphatase Cdc25C and the kinase Wee1.[1] By inhibiting PP2A, this compound leads to the hyperphosphorylation and subsequent activation of Cdc25C and the inactivation of Wee1.[1] This results in a surge of Cdk1 activity, which overrides the G2/M checkpoint and drives the cell into mitosis prematurely, often before DNA replication is complete, leading to mitotic catastrophe and apoptosis.[1][3][11][15]
Modulation of the Intrinsic Apoptotic Pathway
PP2A is also directly involved in regulating the activity of the Bcl-2 family of proteins, which are central to the intrinsic (mitochondrial) apoptotic pathway.[1]
-
Bcl-2 (Anti-apoptotic): This pro-survival protein can be inactivated by phosphorylation. PP2A normally dephosphorylates and activates Bcl-2, thus promoting cell survival.[1]
-
BAD (Pro-apoptotic): This protein promotes apoptosis when it is dephosphorylated.[1]
By inhibiting PP2A, this compound shifts the balance in favor of apoptosis. It leads to the hyperphosphorylation and inactivation of the anti-apoptotic protein Bcl-2 and prevents the dephosphorylation-mediated activation of pro-apoptotic proteins like BAD.[1] This altered balance of pro- and anti-apoptotic signals contributes directly to the activation of the caspase cascade and apoptosis.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the apoptosis-inducing activity of this compound.
In Vitro PP2A Inhibition Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of purified PP2A using a synthetic phosphopeptide substrate and colorimetric detection of released phosphate.[1][6]
Methodology:
-
Preparation: Prepare serial dilutions of this compound in a suitable assay buffer.
-
Reaction Setup: In a 96-well microplate, add the purified PP2A enzyme to each well containing the this compound dilutions or vehicle control. Allow a pre-incubation period (e.g., 10 minutes) at 30°C for the inhibitor to bind to the enzyme.
-
Initiation: Initiate the phosphatase reaction by adding a synthetic phosphopeptide substrate (e.g., K-R-pT-I-R-R).[6]
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction remains within the linear range.[1][14]
-
Termination & Detection: Stop the reaction by adding a malachite green-based reagent, which forms a colored complex with the free phosphate released by the enzyme.[1][6]
-
Measurement: Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.[1]
-
Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the control and determine the IC50 value using non-linear regression analysis.[1]
Cell Viability (MTT) Assay
This colorimetric assay determines the cytotoxic effect of this compound by measuring the metabolic activity of cells, which reflects the number of viable cells.[3][16]
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[16]
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with the this compound-containing medium. Include vehicle control wells.[3][16]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[3][16]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[16]
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[16]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.[3][16]
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[16]
Apoptosis Detection by Annexin V & Propidium (B1200493) Iodide Staining
This flow cytometry-based assay quantifies apoptosis by detecting the externalization of phosphatidylserine (B164497) (PS) on the cell surface (an early apoptotic event) using Annexin V, and plasma membrane integrity using Propidium Iodide (PI).[1]
Methodology:
-
Cell Treatment: Seed cells in culture plates and treat with various concentrations of this compound or vehicle control for a specified time.
-
Harvesting: Harvest both adherent and floating cells. Wash the collected cells with cold PBS.[1]
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[1]
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[1]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. The results will distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantitative analysis of cell cycle distribution (G1, S, G2/M phases) in this compound-treated cells based on DNA content.
Methodology:
-
Cell Treatment: Seed cells and treat with this compound or vehicle control for the desired time (e.g., 24, 48 hours).[1]
-
Harvesting: Harvest cells by trypsinization, collecting all cells from the plate. Wash with PBS.[1]
-
Fixation: Fix the cells by dropwise addition of cold 70% ethanol (B145695) while vortexing to prevent clumping. Store at -20°C for at least 2 hours.[1][16]
-
Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a Propidium Iodide (PI) staining solution that contains RNase A to degrade RNA and ensure only DNA is stained.[1]
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.
Conclusion
This compound is a potent inducer of apoptosis, acting primarily through the selective and powerful inhibition of the serine/threonine phosphatases PP2A and PP4.[2][3] This action triggers a cascade of events, including the override of the G2/M cell cycle checkpoint, which forces cells into a lethal mitosis, and the modulation of Bcl-2 family proteins to favor a pro-apoptotic state.[1] The detailed understanding of its molecular targets and the downstream signaling pathways provides a strong rationale for its use as a valuable pharmacological tool for investigating mitotic and apoptotic signaling.[3] The experimental protocols detailed herein provide a robust framework for researchers to further explore the multifaceted role of this compound in cell cycle control and apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Antitumor antibiotic this compound covalently binds to cysteine-269 residue of protein phosphatase 2A catalytic subunit in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of type II topoisomerase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound: a review of the preclinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antitumor drug this compound inhibits the mitotic entry checkpoint and protein phosphatases 1 and 2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. This compound, an antitumor antibiotic with inhibitory activity against serine/threonine protein phosphatases types 1 (PP1) and 2A (PP2A), is highly selective for PP2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure-Activity Relationship Studies of this compound, Cytostatin, and Key Analogs, with PP1, PP2A, PP5, and (β12–β13)-Chimeras (PP1/PP2A and PP5/PP2A), Provide Further Insight into the Inhibitory Actions of this compound Family Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound-mediated G2-M-phase growth arrest correlates with abnormal centrosome replication, the formation of aberrant mitotic spindles, and the inhibition of serine/threonine protein phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Fostriecin: A Technical Guide to its Core Antitumor Antibiotic Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fostriecin (B16959), a phosphate (B84403) monoester antibiotic isolated from Streptomyces pulveraceus, has demonstrated significant potential as an antitumor agent.[1] Initially investigated for its inhibitory effects on topoisomerase II, subsequent research has revealed its primary mechanism of action to be the potent and highly selective inhibition of protein phosphatase 2A (PP2A) and protein phosphatase 4 (PP4).[2][3] This targeted inhibition disrupts critical cellular signaling pathways governing cell cycle progression, leading to a G2/M phase arrest and the induction of apoptosis in cancer cells.[4][5][6] This technical guide provides a comprehensive overview of this compound, presenting its core mechanism of action, quantitative efficacy data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.
Mechanism of Action
This compound's antitumor activity is primarily attributed to its function as a potent inhibitor of serine/threonine protein phosphatases, with exceptional selectivity for PP2A and PP4.[3]
Primary Target: Protein Phosphatase 2A (PP2A)
PP2A is a crucial tumor suppressor that plays a vital role in regulating numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis.[7] this compound covalently binds to the Cysteine-269 residue within the catalytic subunit of PP2A (PP2Ac).[8][9] This irreversible binding, occurring via a Michael addition reaction with this compound's α,β-unsaturated lactone ring, inactivates the phosphatase.[10]
The inhibition of PP2A leads to the hyperphosphorylation of its substrate proteins, disrupting the delicate balance of protein phosphorylation and dephosphorylation that is essential for normal cell function.[9][11] A key consequence of PP2A inhibition by this compound is the dysregulation of the G2/M cell cycle checkpoint.[6] Specifically, it leads to the hyperphosphorylation and activation of Cdc25C and the inactivation of Wee1, resulting in a surge of Cyclin B-Cdk1 activity.[6] This forces the cell into a premature and often catastrophic mitosis, bypassing the normal checkpoint controls that ensure DNA replication is complete and any damage is repaired.[6][12]
Secondary Target: Topoisomerase II
Initial studies identified this compound as an inhibitor of topoisomerase II, an enzyme critical for DNA replication and chromosome segregation.[4][13] However, its inhibitory activity against topoisomerase II is significantly weaker than its effect on PP2A.[12] this compound inhibits topoisomerase II in an uncompetitive manner with respect to ATP.[13] Unlike many other topoisomerase II inhibitors, this compound does not stabilize the "cleavable complex," a key step in the mechanism of action for drugs like etoposide.[4][13] While topoisomerase II inhibition may contribute to this compound's overall antitumor effect, it is now considered a secondary mechanism.[14][15]
Quantitative Data
The following tables summarize the quantitative data regarding this compound's inhibitory activity and cytotoxic effects.
Table 1: Inhibitory Activity of this compound Against Protein Phosphatases and Topoisomerase II
| Target Enzyme | IC50 Value | Reference(s) |
| Protein Phosphatase 2A (PP2A) | 1.5 - 3.2 nM | [1][6] |
| Protein Phosphatase 4 (PP4) | 3 nM | |
| Protein Phosphatase 1 (PP1) | 4 µM - 131 µM | [1][12] |
| Topoisomerase II | 40 µM | [12] |
Table 2: In Vitro Antitumor Activity of this compound
| Cell Line | Cancer Type | Endpoint | Concentration/Response | Reference(s) |
| L1210 | Murine Leukemia | G2 phase block | 5 µM for 12 hr | [4] |
| Various Human Tumors | Various | >50% decrease in TCFUs | 10.0 µg/ml (continuous) | [16] |
| Ovarian Cancer | Ovarian Cancer | In vitro response | 1.0 µg/ml (1-hr preincubation) | [16] |
| Breast Cancer | Breast Cancer | In vitro response | 1.0 µg/ml (1-hr preincubation) | [16] |
| Lung Cancer | Lung Cancer | In vitro response | 1.0 µg/ml (1-hr preincubation) | [16] |
| HeLa | Cervical Cancer | 90% inhibition of DNA synthesis | 0.22 mM | [17] |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways affected by this compound and the logical flow of its mechanism of action.
Caption: this compound's inhibition of PP2A disrupts mitotic entry.
Caption: this compound's role in promoting apoptosis.
Experimental Protocols
The following are detailed protocols for key in vitro assays used to characterize the activity of this compound.
Protein Phosphatase Inhibition Assay (Malachite Green Assay)
This colorimetric assay measures the release of inorganic phosphate (Pi) from a phosphopeptide substrate to determine the inhibitory activity of this compound.[11]
Materials:
-
Purified PP2A or PP4 enzyme
-
This compound stock solution
-
Phosphopeptide substrate (e.g., K-R-pT-I-R-R)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.4, 0.1 mM EDTA, 5 mM DTT, 0.01% Brij 35)
-
Malachite Green reagent
-
Phosphate standard solution
-
96-well microplate
Procedure:
-
Prepare Phosphate Standards: Create a serial dilution of the phosphate standard in the assay buffer to generate a standard curve (e.g., 0 to 40 µM).[11]
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add varying concentrations of this compound to wells containing a fixed amount of the diluted phosphatase enzyme in assay buffer. Include control wells with enzyme but no inhibitor. Incubate for 10-15 minutes at 30°C.[9][11]
-
Initiate Reaction: Start the phosphatase reaction by adding the phosphopeptide substrate to each well.[9][11]
-
Incubation: Incubate the reaction for 10-30 minutes at 30°C.[9]
-
Stop Reaction and Color Development: Stop the reaction by adding the Malachite Green reagent to each well. Incubate for 15-30 minutes at room temperature to allow for color development.[11]
-
Measure Absorbance: Read the absorbance at 620-650 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of phosphate released using the standard curve. Determine the percentage of inhibition for each this compound concentration relative to the control without inhibitor. Plot the percent inhibition against the log of this compound concentration to determine the IC50 value.[10]
Caption: Workflow for the Malachite Green phosphatase inhibition assay.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.[17][18]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[18]
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Replace the existing medium with the this compound dilutions. Include vehicle-only wells as a negative control.[9]
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).[18][19]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[18]
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.[18]
-
Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.[18]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percent viability against the log of this compound concentration to determine the IC50 value.[9][18]
Cell Cycle Analysis (Flow Cytometry)
This protocol uses propidium (B1200493) iodide (PI) staining to analyze the DNA content of cells and determine the proportion of cells in different phases of the cell cycle after this compound treatment.[3][18]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Trypsin
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for a specific time period (e.g., 12, 24, 48 hours). Include a vehicle-treated control.[3]
-
Harvest Cells: Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine with the collected medium. Centrifuge the cell suspension.[3]
-
Fixation: Wash the cell pellet with PBS and resuspend in a small volume of PBS. Add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C overnight.[18]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the cell pellet in PI staining solution.[18]
-
Incubation: Incubate in the dark at room temperature for 30 minutes.[18]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of the PI-stained DNA.[18]
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[18]
Conclusion
This compound is a potent antitumor antibiotic with a well-defined mechanism of action centered on the selective inhibition of PP2A and PP4. This activity leads to cell cycle disruption, premature entry into mitosis, and subsequent apoptosis in cancer cells. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals investigating this compound and other novel therapeutics targeting protein phosphatases. While clinical development of this compound was halted due to stability issues, the insights gained from its study continue to inform the design of new generations of phosphatase inhibitors with improved pharmaceutical properties.[20][21]
References
- 1. This compound, an antitumor antibiotic with inhibitory activity against serine/threonine protein phosphatases types 1 (PP1) and 2A (PP2A), is highly selective for PP2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Inhibition of type II topoisomerase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-mediated G2-M-phase growth arrest correlates with abnormal centrosome replication, the formation of aberrant mitotic spindles, and the inhibition of serine/threonine protein phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Antitumor antibiotic this compound covalently binds to cysteine-269 residue of protein phosphatase 2A catalytic subunit in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Antitumor drug this compound inhibits the mitotic entry checkpoint and protein phosphatases 1 and 2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
- 14. This compound: a review of the preclinical data. | Semantic Scholar [semanticscholar.org]
- 15. This compound: a review of the preclinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vitro activity of the novel antitumor antibiotic this compound (CI-920) in a human tumor cloning assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Concise Synthesis of this compound and Analogs through Late-Stage Chemoenzymatic Installation of Their Key Pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
Early Clinical Trials of Fostriecin: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fostriecin (B16959) (also known as CI-920) is a natural product isolated from Streptomyces pulveraceus that demonstrated promising antitumor activity in preclinical studies.[1][2] Initially investigated as a topoisomerase II inhibitor, its primary mechanism of action was later identified as the potent and selective inhibition of protein phosphatase 2A (PP2A) and protein phosphatase 4 (PP4).[3][4][5] This inhibition disrupts the G2/M cell cycle checkpoint, leading to premature mitotic entry and apoptosis in cancer cells.[6] Despite its potential, the clinical development of this compound was halted during Phase I trials due to issues with drug supply and stability, preventing the determination of the maximum tolerated dose (MTD).[1][3][7] This technical guide provides an in-depth overview of the early clinical trials of this compound, summarizing the available quantitative data, detailing experimental protocols, and visualizing key pathways and workflows.
Mechanism of Action: Targeting Protein Phosphatase 2A
This compound's primary antitumor effect stems from its potent inhibition of the serine/threonine phosphatase PP2A.[4] PP2A plays a crucial role in cell cycle regulation by dephosphorylating and activating key proteins, including the Cdc25C phosphatase. Activated Cdc25C, in turn, dephosphorylates and activates the Cyclin B1/CDK1 complex, a critical regulator of mitotic entry. By inhibiting PP2A, this compound prevents the activation of Cdc25C, leading to an accumulation of the inactive, phosphorylated form of the Cyclin B1/CDK1 complex. This arrests the cell cycle in the G2 phase and ultimately triggers apoptosis.[6]
Preclinical In Vitro Efficacy
The antitumor activity of this compound was evaluated in vitro using a human tumor cloning assay. A response was defined as a greater than 50% decrease in tumor colony-forming units (TCFUs). The results demonstrated notable activity against a range of solid tumors.[8]
| Tumor Type | Response Rate (1.0 mcg/ml, 1-hr exposure) | Number of Specimens Responding / Total Tested |
| Ovarian Cancer | 33% | 5 / 15 |
| Breast Cancer | 42% | 5 / 12 |
| Lung Cancer | 36% | 4 / 11 |
| Overall | 35% | 15 / 43 |
| Data from Scheithauer et al., 1986.[8] |
This compound is a potent inhibitor of PP2A and a significantly weaker inhibitor of Protein Phosphatase 1 (PP1).[4][6]
| Enzyme Target | IC50 Concentration |
| Protein Phosphatase 2A (PP2A) | 3.2 nM - 40 nM |
| Protein Phosphatase 1 (PP1) | 4 µM - 131 µM |
| Topoisomerase II | 40 µM[9] |
Phase I Clinical Trial
A Phase I clinical trial of this compound was conducted to determine the maximum tolerated dose (MTD), toxicity profile, and pharmacokinetics.[3][7]
Experimental Protocol
Study Design: This was a Phase I, open-label, dose-escalation study.[3][10]
Patient Population: The study enrolled 46 patients with advanced solid tumors for whom standard therapy was no longer effective.[3][7]
Treatment Regimen: this compound was administered as a daily intravenous bolus infusion for five consecutive days.[3][7] The dose was escalated in cohorts of patients, starting at 2 mg/m² and increasing to 47 mg/m².[3]
Toxicity and Response Evaluation: Toxicity was graded according to the National Cancer Institute Common Toxicity Criteria. Tumor response was assessed using standard imaging criteria.
Results
Dose-Limiting Toxicities (DLTs): The dose-limiting toxicities observed during the trial included:
-
Nausea and vomiting[10]
Pharmacokinetics:
-
The pharmacokinetic profile of this compound was consistent with a two-compartment model.[3][7]
-
A significant relationship was observed between the administered dose and drug clearance; however, the predictive value of this model was low (r² = 0.168).[3][7]
-
No significant differences in pharmacokinetic parameters were noted with repeated dosing within the same cycle.[3][7]
-
The mean plasma half-life was reported as 0.36 hours (initial) and 1.51 hours (terminal).[10]
Antitumor Activity:
-
No objective tumor responses were observed in the 46 treated patients.[3][7]
-
However, 16 patients experienced stable disease, with a median duration of 2.6 months.[3][7]
Trial Termination: The Phase I study was closed before the MTD was reached due to problems with the supply and stability of the this compound formulation provided by the National Cancer Institute.[3][7]
Stability of this compound
The clinical development of this compound was significantly hampered by its instability. The compound is sensitive to both acidic (pH < 5.5) and basic (pH > 7.5) conditions.[1] These stability issues ultimately led to the discontinuation of the Phase I clinical trials.[1]
Conclusion
The early clinical trials of this compound, while incomplete, provided valuable insights into its safety profile, pharmacokinetics, and mechanism of action in humans. The observed dose-limiting toxicities were primarily metabolic and gastrointestinal in nature. Although no objective responses were seen, the finding of stable disease in a subset of patients suggested some level of antitumor activity. The primary obstacle to further clinical development was not safety, but rather issues with drug supply and stability. The potent and selective inhibition of PP2A by this compound remains a compelling therapeutic strategy, and the development of more stable analogs could potentially overcome the challenges that halted its initial clinical investigation.[3]
References
- 1. Concise Synthesis of this compound and Analogs through Late-Stage Chemoenzymatic Installation of Their Key Pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. Phase I and pharmacokinetic study of this compound given as an intravenous bolus daily for five consecutive days - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. omicsonline.org [omicsonline.org]
- 5. pharmacokinetic parameters cmax: Topics by Science.gov [science.gov]
- 6. benchchem.com [benchchem.com]
- 7. Phase I and Pharmacokinetic Study of this compound given as an Intravenous Bolus Daily for Five Consecutive Days | Semantic Scholar [semanticscholar.org]
- 8. In vitro activity of the novel antitumor antibiotic this compound (CI-920) in a human tumor cloning assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Phase I and pharmacokinetic study of the topoisomerase II catalytic inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
The Chemical Synthesis of Fostriecin and Its Analogs: A Technical Guide
Fostriecin (B16959), a phosphate (B84403) monoester natural product isolated from Streptomyces pulveraceus, has garnered significant attention from the scientific community for its potent and selective inhibition of protein phosphatase 2A (PP2A) and PP4.[1][2][3] This activity disrupts the cell cycle, leading to premature mitotic entry and apoptosis in cancer cells, making this compound a promising antitumor agent.[1][4] However, clinical development of the natural product was halted due to challenges related to purity and stability.[3][5] These issues have spurred extensive efforts in chemical synthesis to provide reliable access to this compound and to generate novel analogs for structure-activity relationship (SAR) studies.[5][6]
Early synthetic endeavors established the absolute and relative stereochemistry of this compound.[7] To date, numerous total syntheses have been reported, typically ranging from 17 to 34 steps.[1][3] These routes have evolved from linear sequences to more efficient convergent strategies and, most recently, to highly modular chemoenzymatic approaches that streamline the synthesis and facilitate analog generation.[1][3][6]
Strategic Approaches to this compound Synthesis
The complex, stereochemically rich structure of this compound, featuring an unsaturated δ-lactone, a phosphorylated polyol chain, and a conjugated Z,Z,E-triene, presents a formidable synthetic challenge.
Convergent Chemical Synthesis
The majority of total syntheses employ a convergent strategy, dissecting the molecule into three key fragments that are synthesized independently and coupled together.[5][8][9][10] This approach enhances efficiency and allows for flexibility in analog design.
-
Segment A: The α,β-unsaturated δ-lactone moiety.
-
Segment B: The central polyol core containing a series of contiguous stereocenters.
-
Segment C: The conjugated Z,Z,E-triene "tail."
The assembly of these fragments often involves powerful carbon-carbon bond-forming reactions such as the Wittig reaction, Stille coupling, and Suzuki-Miyaura cross-coupling to construct the carbon skeleton.[8][9][11] Asymmetric reactions, including the Sharpless asymmetric dihydroxylation and Noyori asymmetric reduction, are critical for establishing the correct stereochemistry of the polyol segment.[8][12]
Chemoenzymatic Synthesis
More recently, a highly efficient chemoenzymatic approach has been developed, reducing the longest linear sequence to as few as nine steps.[1][3] This strategy combines the flexibility of chemical synthesis for building a core structure with the unparalleled selectivity of enzymatic transformations for late-stage functionalization.[1][6] A key advanced intermediate is first synthesized chemically and then subjected to sequential enzymatic reactions: a C-H oxidation catalyzed by an engineered P450 monooxygenase (FosJ) and a phosphorylation at the C9-hydroxyl group by a kinase (FosH).[1] This creates a key divergence point from which various analogs can be generated through a final chemical coupling step, typically a Suzuki reaction to install a diverse range of hydrophobic tails.[1][6]
Quantitative Data on Key Synthetic Transformations
The efficiency and stereocontrol of key reactions are paramount in the synthesis of this compound. The following tables summarize representative quantitative data from various published synthetic routes.
Table 1: Performance of Key Stereocontrolling Reactions
| Reaction | Starting Material | Conditions | Product | Yield (%) | Diastereomeric Ratio (dr) | Reference |
|---|---|---|---|---|---|---|
| Sharpless Asymmetric Dihydroxylation | Allylic Alcohol 19 | t-BuOOH, D-(-)-DIPT, Ti(Oi-Pr)₄ | Epoxide 20 | 92% | 23:1 | [13] |
| Noyori Asymmetric Transfer Hydrogenation | Ketone 15 | 1% cat. 16, Et₃N•HCO₂H | Propargyl Alcohol | N/A | >20:1 | [12] |
| Leighton Asymmetric Allylation | Aldehyde 6 | (R,R)-Leighton Reagent 17 | Homoallylic Alcohol | 88% | Near perfect | [12] |
| Chelation-Controlled Addition | Ketone 6 + Mg-anion 4 | THF, -78 to -50 °C | Alcohol 7 | 91% | >50:1 |[13] |
Table 2: Yields for Chemoenzymatic Synthesis of this compound
| Step | Description | Yield (%) | Reference |
|---|---|---|---|
| Cross Metathesis | Formation of advanced intermediate | 48% | [3] |
| Enzymatic C-H Oxidation | Hydroxylation via engineered FosJ | N/A | [1][6] |
| Enzymatic Phosphorylation | Phosphorylation via FosH | N/A | [1][6] |
| Suzuki Coupling & Deprotection | Final assembly and deprotection | 52% |[6] |
Mechanism of Action: PP2A Inhibition Pathway
This compound exerts its potent anticancer effects primarily through the inhibition of PP2A, a crucial serine/threonine phosphatase that regulates numerous cellular processes.[1] The unsaturated lactone of this compound acts as a covalent warhead, forming a bond with a key cysteine residue (Cys269) in the active site of the PP2A catalytic subunit.[1][14] The phosphate group at C9 is believed to mimic a phosphothreonine substrate, enhancing binding affinity.[1] Inhibition of PP2A disrupts the dephosphorylation of key regulatory proteins, leading to a breakdown of the mitotic entry checkpoint, premature entry into mitosis, and ultimately, apoptosis.[1][4][15]
Experimental Protocols for Key Reactions
The following protocols are representative of the key transformations used in the synthesis of this compound and its analogs.
Protocol 1: Suzuki Cross-Coupling for Analog Synthesis (Chemoenzymatic Route)
This procedure outlines the final chemical step to couple the phosphorylated core with a variable hydrophobic tail.[1]
-
Reagents & Setup: To a solution of the phosphorylated intermediate (1.0 eq) and the desired boronic acid or ester (1.5 eq) in a suitable solvent (e.g., MeTHF), add a palladium catalyst (e.g., Pd(OAc)₂, 0.1 eq) and a ligand (e.g., SPhos, 0.2 eq).
-
Reaction Initiation: Add a base (e.g., K₃PO₄, 3.0 eq) to the mixture.
-
Execution: Heat the reaction mixture to an appropriate temperature (e.g., 80°C) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Quench with a suitable buffer (e.g., saturated aqueous NH₄Cl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify the residue by silica (B1680970) gel chromatography to yield the final analog.
Protocol 2: Chelation-Controlled Addition for Stereocenter Installation
This protocol describes a highly diastereoselective addition to form a key alcohol intermediate, setting the C8 stereocenter.[13]
-
Reagent Preparation: Prepare the magnesium anion of fragment 4 (2.0 eq) by treating the corresponding precursor with a suitable Grignard reagent in THF.
-
Reaction Setup: In a separate flask under an inert atmosphere, dissolve ketone fragment 6 (1.0 eq) in anhydrous THF and cool the solution to -78°C.
-
Execution: Add the freshly prepared magnesium anion solution dropwise to the ketone solution at -78°C.
-
Monitoring: Allow the reaction to stir at -78°C, gradually warming to -50°C over 1 hour. Monitor the consumption of the ketone by TLC.
-
Workup: Quench the reaction by adding saturated aqueous ammonium (B1175870) chloride at -78°C. Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the desired alcohol.
Protocol 3: Two-Step Enzymatic Functionalization
This one-pot procedure details the sequential enzymatic hydroxylation and phosphorylation of an advanced intermediate.[1]
-
Hydroxylation Setup: In a buffered aqueous solution, combine the advanced intermediate substrate, the purified engineered FosJ (P450) enzyme, and a cofactor regeneration system (e.g., glucose, glucose-6-phosphate dehydrogenase, and NADP⁺).
-
Hydroxylation Execution: Initiate the reaction by adding a source of reducing equivalents (e.g., NADH). Incubate the reaction at an optimal temperature (e.g., 30°C) with shaking. Monitor the consumption of the starting material by LC-MS.
-
Phosphorylation: Upon completion of the hydroxylation step, directly add the purified FosH (kinase) enzyme, adenosine (B11128) triphosphate (ATP), and MgCl₂ to the same reaction vessel.
-
Phosphorylation Execution: Continue the incubation at 30°C with shaking until phosphorylation is complete, as monitored by LC-MS.
-
Workup & Purification: Quench the reaction (e.g., by adding a cold organic solvent like acetonitrile (B52724) or methanol). Centrifuge to remove precipitated protein. Extract the supernatant with an organic solvent (e.g., ethyl acetate) and purify the phosphorylated product.
Conclusion
The synthetic journey toward this compound has been marked by significant innovation, evolving from lengthy linear routes to highly efficient and modular strategies. Convergent chemical syntheses have provided access to this complex molecule and its stereoisomers, enabling crucial biological studies. The advent of a chemoenzymatic approach represents a paradigm shift, dramatically shortening the synthetic sequence and, more importantly, providing a versatile platform for the rapid generation of novel analogs.[1][6] This capability is invaluable for exploring the SAR of the this compound pharmacophore and developing new, more stable, and potent PP2A inhibitors for therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound sodium salt | Protein Ser/Thr Phosphatases | Tocris Bioscience [tocris.com]
- 3. Concise Synthesis of this compound and Analogs through Late-Stage Chemoenzymatic Installation of Their Key Pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Total synthesis of this compound (CI-920) via a convergent route - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Total synthesis of an antitumor antibiotic, this compound (CI-920) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 7 Total Synthesis of Antitumor Antibiotic, this compound (CI-920) and its Analogues [jstage.jst.go.jp]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Total and Formal Syntheses of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Antitumor antibiotic this compound covalently binds to cysteine-269 residue of protein phosphatase 2A catalytic subunit in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Fostriecin's Interaction with Topoisomerase II: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fostriecin (B16959), an antitumor antibiotic isolated from Streptomyces pulveraceus, has been a subject of significant research due to its cytotoxic properties. While initially identified as an inhibitor of topoisomerase II, subsequent studies have revealed a more complex mechanism of action, highlighting its potent inhibitory effects on protein phosphatases. This technical guide provides an in-depth analysis of this compound's effect on topoisomerase II, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in oncology, enzymology, and drug development.
Introduction
Topoisomerase II is a critical nuclear enzyme that plays a vital role in DNA replication, transcription, and chromosome segregation by catalyzing the passage of double-stranded DNA through transient double-stranded breaks. Its essential function makes it a key target for anticancer therapies. This compound was initially investigated for its antitumor activities, with early studies pointing towards the inhibition of topoisomerase II as its primary mechanism of action.[1][2] However, it is now understood that this compound is a significantly more potent inhibitor of protein phosphatase 2A (PP2A) and protein phosphatase 4 (PP4).[3][4] Despite this, its interaction with topoisomerase II remains an important aspect of its biological profile. This guide will focus specifically on the effects of this compound on topoisomerase II, providing a detailed examination of the available data and experimental methodologies.
Quantitative Data on this compound's Inhibition of Topoisomerase II
The inhibitory effect of this compound on topoisomerase II has been quantified in several studies. The data reveals that while this compound does inhibit topoisomerase II, its potency is significantly lower compared to its effect on protein phosphatases.
| Parameter | Value | Enzyme Source | Notes | Reference |
| IC50 | 40 µM | Not Specified | Weaker inhibition compared to PP2A and PP4. | [3][5][6] |
| Complete Inhibition | 100 µM | Partially purified from Ehrlich ascites carcinoma | --- | [7] |
| Ki,app | 110 µM | Partially purified from Ehrlich ascites carcinoma | Uncompetitive inhibition with respect to ATP. | [7][8] |
Table 1: In vitro inhibitory activity of this compound against Topoisomerase II.
For comparison, the inhibitory concentrations of this compound against various protein phosphatases are presented below.
| Enzyme Target | IC50 Value | Reference |
| Protein Phosphatase 2A (PP2A) | 1.5 - 40 nM | [3][5][6] |
| Protein Phosphatase 4 (PP4) | 3 nM | [3] |
| Protein Phosphatase 1 (PP1) | 4 - 131 µM | [3][5][6] |
| Protein Phosphatase 2B (PP2B) | No apparent inhibition | [3] |
Table 2: Inhibitory activity of this compound against Protein Phosphatases.
Mechanism of Action on Topoisomerase II
This compound inhibits the catalytic activity of topoisomerase II.[7] Kinetic analysis has demonstrated that this compound acts as an uncompetitive inhibitor with respect to ATP, with a Ki,app of 110 µM.[7][8] This mode of inhibition suggests that this compound binds to the enzyme-substrate complex.
A key distinction between this compound and many other topoisomerase II inhibitors, such as etoposide (B1684455) and VM-26, is that this compound does not stabilize the cleavable complex .[7] Topoisomerase II poisons typically trap the enzyme in a covalent complex with DNA, leading to double-strand breaks. This compound's inability to cause these DNA strand breaks in cells indicates a different mechanism of catalytic inhibition.[7]
Signaling Pathway and Cellular Effects
While the direct inhibition of topoisomerase II by this compound is weak, its potent inhibition of PP2A leads to downstream effects that can influence cell cycle progression and DNA damage response, processes in which topoisomerase II is also involved. This compound's primary mechanism of cytotoxicity is attributed to its ability to override the G2/M checkpoint, forcing cells into premature mitosis, which can lead to apoptosis.[5][6]
References
- 1. This compound: a review of the preclinical data. | Semantic Scholar [semanticscholar.org]
- 2. This compound: a review of the preclinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound sodium salt | Protein Ser/Thr Phosphatases | Tocris Bioscience [tocris.com]
- 4. Structure-Activity Relationship Studies of this compound, Cytostatin, and Key Analogs, with PP1, PP2A, PP5, and (β12–β13)-Chimeras (PP1/PP2A and PP5/PP2A), Provide Further Insight into the Inhibitory Actions of this compound Family Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor drug this compound inhibits the mitotic entry checkpoint and protein phosphatases 1 and 2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of type II topoisomerase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
The Polyketide Heart of Fostriecin: A Technical Guide to its Biosynthesis and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fostriecin (B16959), a potent antitumor antibiotic isolated from Streptomyces pulveraceus, stands as a compelling example of a complex polyketide natural product.[1][2][3] Its intricate chemical architecture, assembled by a type I polyketide synthase (PKS), and its highly selective mechanism of action as a protein phosphatase inhibitor have made it a subject of intense research.[1][4][5] Initially, its cytotoxic effects were attributed to weak inhibition of topoisomerase II; however, it is now firmly established that its primary therapeutic potential lies in its potent and selective inhibition of protein phosphatase 2A (PP2A) and protein phosphatase 4 (PP4).[1][3][5][6] This targeted activity disrupts critical cellular signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells.
This technical guide provides an in-depth exploration of the polyketide nature of this compound, detailing its biosynthesis, the enzymatic machinery involved, and its mechanism of action. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals working with this important molecule and its derivatives.
Quantitative Inhibitory Profile of this compound
This compound exhibits a remarkable degree of selectivity for PP2A and PP4 over other serine/threonine protein phosphatases. The following table summarizes its inhibitory potency (IC₅₀ values) against key phosphatases, highlighting its therapeutic window.
| Target Protein Phosphatase | IC₅₀ Value | Reference(s) |
| Protein Phosphatase 2A (PP2A) | 1.4 - 3.2 nM | [4][5] |
| Protein Phosphatase 4 (PP4) | 3 nM | [1][5] |
| Protein Phosphatase 1 (PP1) | 131 µM | [1][4][5] |
| Protein Phosphatase 5 (PP5) | ~60 µM | [4] |
| Topoisomerase II | 40 µM | [1][5] |
| Protein Phosphatase 2B (PP2B) | No apparent inhibition | [1][5] |
The this compound Biosynthetic Pathway: A Polyketide Symphony
The biosynthesis of this compound is orchestrated by a modular type I polyketide synthase (PKS) system encoded by the fos gene cluster.[7] This enzymatic assembly line is responsible for the construction of the core polyketide chain, which then undergoes a series of post-PKS modifications to yield the final bioactive molecule.
This compound Polyketide Synthase (PKS) Workflow
The following diagram illustrates the modular organization and enzymatic domains of the this compound PKS, detailing the step-wise construction of the polyketide backbone.
Caption: this compound PKS modular organization and workflow.
Post-PKS Tailoring Modifications
Following the release of the polyketide chain from the PKS, a series of tailoring enzymes modify the precursor to produce the final, biologically active this compound. These modifications are crucial for its potent and selective activity.
Caption: Post-PKS modification pathway of this compound.
Mechanism of Action: Inhibition of PP2A and Induction of G2/M Arrest
This compound's potent antitumor activity stems from its highly selective inhibition of the serine/threonine protein phosphatase 2A (PP2A). This inhibition leads to the hyperphosphorylation of key cellular proteins, most notably substrates of cyclin-dependent kinase 1 (CDK1), which in turn disrupts the G2/M checkpoint of the cell cycle, forcing cells into premature and aberrant mitosis, ultimately leading to apoptosis.
Caption: this compound's mechanism of action via PP2A inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments central to the study of this compound's polyketide nature and biological activity.
Protocol 1: Protein Phosphatase Inhibition Assay (Colorimetric)
This protocol describes a non-radioactive method to determine the IC₅₀ of this compound against PP2A using a synthetic phosphopeptide substrate and malachite green for phosphate (B84403) detection.[8]
Materials:
-
Purified PP2A enzyme
-
This compound
-
Synthetic phosphopeptide substrate (e.g., K-R-pT-I-R-R)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.1 mM CaCl₂, 1 mM MnCl₂, 0.5 mg/mL BSA, 0.1% β-mercaptoethanol)
-
Malachite Green Phosphate Detection Solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare this compound Dilutions: Perform serial dilutions of this compound in the assay buffer to create a range of concentrations for IC₅₀ determination.
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add a constant amount of purified PP2A enzyme to each well. Add the various concentrations of this compound (and a vehicle control) to the wells. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate Phosphatase Reaction: Start the reaction by adding the phosphopeptide substrate to each well.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.
-
Stop Reaction and Detect Phosphate: Terminate the reaction by adding the Malachite Green Phosphate Detection Solution. This solution will react with the free phosphate released by the phosphatase activity, resulting in a color change.
-
Measure Absorbance: After a short incubation period for color development, measure the absorbance at the appropriate wavelength (e.g., 620-650 nm) using a microplate reader.
-
Calculate IC₅₀: Calculate the percentage of PP2A inhibition for each this compound concentration relative to the vehicle-treated control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Protocol 2: Gene Knockout in Streptomyces pulveraceus (General Workflow)
This protocol outlines a general workflow for creating targeted gene knockouts in S. pulveraceus to study the function of genes in the this compound biosynthetic cluster, based on established methods for Streptomyces genetics.[9][10][11][12][13]
Materials:
-
Streptomyces pulveraceus wild-type strain
-
E. coli donor strain (e.g., ET12567/pUZ8002)
-
Temperature-sensitive shuttle vector with an origin of transfer (oriT) and a selection marker
-
Reagents for PCR, restriction digestion, ligation, and bacterial transformation
-
Appropriate growth media for E. coli and Streptomyces (e.g., LB, MS agar, TSB)
-
Antibiotics for selection
Procedure:
-
Construct Knockout Plasmid:
-
Amplify the upstream and downstream flanking regions of the target gene from S. pulveraceus genomic DNA via PCR.
-
Clone these flanking regions into the temperature-sensitive shuttle vector on either side of a selectable marker (e.g., an antibiotic resistance cassette).
-
Transform the resulting knockout plasmid into the E. coli donor strain.
-
-
Conjugation:
-
Grow cultures of the E. coli donor strain containing the knockout plasmid and the S. pulveraceus recipient strain.
-
Mix the donor and recipient cells and plate them on a suitable medium (e.g., MS agar) to allow for conjugation to occur.
-
Overlay the plates with antibiotics to select for S. pulveraceus exconjugants that have received the plasmid.
-
-
First Crossover (Single Recombination):
-
Grow the exconjugants at a permissive temperature to allow for plasmid replication.
-
Shift the culture to a non-permissive temperature to select for clones where the plasmid has integrated into the chromosome via a single homologous recombination event in either the upstream or downstream flanking region.
-
Confirm the integration by PCR analysis.
-
-
Second Crossover (Allelic Exchange):
-
Culture the single-crossover mutants in non-selective liquid medium to allow for a second recombination event to occur, which will result in either the excision of the plasmid (reverting to wild-type) or the replacement of the target gene with the selectable marker (the desired knockout).
-
Plate the culture on a medium that allows for the identification of the double-crossover events (e.g., by replica plating to identify clones that have lost the plasmid-borne resistance but retained the marker from the knockout cassette).
-
-
Verification of Knockout Mutants:
-
Confirm the gene deletion in the putative knockout mutants by PCR analysis using primers that flank the target gene region.
-
Further verification can be performed by Southern blot analysis or sequencing.
-
-
Phenotypic Analysis:
-
Analyze the knockout mutant for any changes in the production of this compound or the accumulation of biosynthetic intermediates using techniques such as HPLC and mass spectrometry.
-
Protocol 3: HPLC Analysis of this compound and its Analogs
High-Performance Liquid Chromatography (HPLC) is a standard method for the detection, quantification, and purity assessment of this compound and its analogs.[14][15][16][17]
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: Aqueous buffer (e.g., 0.1% trifluoroacetic acid in water)
-
Mobile Phase B: Organic solvent (e.g., acetonitrile (B52724) or methanol)
-
This compound standard
-
Samples for analysis (e.g., fermentation broth extracts, purified compounds)
-
0.22 µm syringe filters
Procedure:
-
Sample Preparation:
-
Extract this compound from the fermentation broth using a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic extract and resuspend the residue in the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Method:
-
Column: Reversed-phase C18.
-
Mobile Phase: A gradient elution is typically used. For example, a linear gradient from 10% B to 90% B over 30 minutes. The exact gradient should be optimized for the specific separation.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 264 nm).
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound by comparing the retention time with that of a pure standard.
-
Quantify the amount of this compound in the sample by integrating the peak area and comparing it to a standard curve generated from known concentrations of the this compound standard.
-
Assess the purity of a sample by calculating the percentage of the total peak area that corresponds to the this compound peak.
-
Conclusion
This compound's identity as a complex polyketide, coupled with its potent and selective inhibition of key cellular phosphatases, underscores the vast potential of natural products in drug discovery. A thorough understanding of its biosynthesis provides a roadmap for bioengineering approaches to generate novel analogs with improved therapeutic properties. Furthermore, the detailed elucidation of its mechanism of action continues to provide valuable insights into the intricate signaling networks that govern cell cycle progression and apoptosis. This technical guide serves as a foundational resource to aid researchers in further unraveling the complexities of this compound and harnessing its potential for the development of next-generation anticancer agents.
References
- 1. This compound sodium salt | Protein Ser/Thr Phosphatases | Tocris Bioscience [tocris.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Formal Synthesis of this compound via Asymmetric Alcohol-Mediated Carbonyl Allylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Structure-Activity Relationship Studies of this compound, Cytostatin, and Key Analogs, with PP1, PP2A, PP5, and (β12–β13)-Chimeras (PP1/PP2A and PP5/PP2A), Provide Further Insight into the Inhibitory Actions of this compound Family Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elucidation of the biosynthetic gene cluster and the post-PKS modification mechanism for this compound in Streptomyces pulveraceus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. journals.asm.org [journals.asm.org]
- 11. Genetic Manipulation of Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Current Approaches for Genetic Manipulation of Streptomyces spp.—Key Bacteria for Biotechnology and Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Efficient Method To Generate Gene Deletion Mutants of the Rapamycin-Producing Bacterium Streptomyces iranensis HM 35 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for In Vitro Phosphatase Inhibition Assay Using Fostriecin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fostriecin (B16959), a natural product isolated from Streptomyces pulveraceus, is a potent and highly selective inhibitor of protein phosphatase 2A (PP2A) and protein phosphatase 4 (PP4).[1][2][3] Initially investigated for its antitumor properties and its inhibitory effects on topoisomerase II, subsequent research revealed that its primary mechanism of action is the inhibition of these key serine/threonine phosphatases.[1][4] this compound's high selectivity for the PP2A/PP4 subfamily over other phosphatases like PP1 and PP5 makes it an invaluable tool for dissecting cellular signaling pathways.[2][5]
These application notes provide detailed protocols for conducting in vitro assays to characterize the inhibitory activity of this compound against serine/threonine phosphatases.
Mechanism of Action
This compound acts as a covalent inhibitor, binding directly to the catalytic subunit of PP2A (PP2Ac).[6] This interaction occurs through a conjugate addition reaction involving the α,β-unsaturated lactone moiety of this compound and a specific cysteine residue (Cys269) within the active site of PP2Ac.[2][6] This covalent modification leads to the inactivation of the phosphatase, resulting in the hyperphosphorylation of its downstream substrates.[6] The inhibition of PP2A and PP4 by this compound disrupts critical cellular processes, including cell cycle progression, leading to G2/M arrest and ultimately apoptosis in cancer cells.[3][4]
Data Presentation: Inhibitory Potency of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various protein phosphatases, highlighting its remarkable selectivity for PP2A and PP4.
| Target Phosphatase | IC50 Value |
| Protein Phosphatase 2A (PP2A) | 0.2 - 40 nM[1][5] |
| 1.4 ± 0.3 nM[1] | |
| 1.5 - 3.2 nM[3] | |
| 3.2 nM[1][7] | |
| 40 nM[8] | |
| Protein Phosphatase 4 (PP4) | ~3 nM[1] |
| Protein Phosphatase 1 (PP1) | ~131 µM[1][7] |
| 4 µM[3][8] | |
| Protein Phosphatase 5 (PP5) | ~60 µM[1][2] |
| Topoisomerase II | 40 µM[3][6] |
| Protein Phosphatase 2B (PP2B) | No apparent inhibition[3] |
Note: IC50 values can vary depending on experimental conditions such as enzyme and substrate concentrations.[1][3]
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Targeting Protein Serine/Threonine Phosphatases for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationship Studies of this compound, Cytostatin, and Key Analogs, with PP1, PP2A, PP5, and (β12–β13)-Chimeras (PP1/PP2A and PP5/PP2A), Provide Further Insight into the Inhibitory Actions of this compound Family Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. This compound, an antitumor antibiotic with inhibitory activity against serine/threonine protein phosphatases types 1 (PP1) and 2A (PP2A), is highly selective for PP2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antitumor drug this compound inhibits the mitotic entry checkpoint and protein phosphatases 1 and 2A - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fostriecin in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fostriecin (B16959) is a potent antitumor antibiotic isolated from Streptomyces pulveraceus.[1] While initially identified as a topoisomerase II inhibitor, its primary mechanism of cytotoxic action is the highly selective and potent inhibition of Protein Phosphatase 2A (PP2A) and Protein Phosphatase 4 (PP4).[1][2] These serine/threonine phosphatases are critical regulators of numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis.[3] this compound's inhibition of PP2A and PP4 disrupts these pathways, leading to cell cycle arrest, premature entry into mitosis, and ultimately, apoptosis, making it a valuable tool for cancer research.[1][4][5]
This document provides detailed protocols for the use of this compound in cell culture, including methodologies for assessing its biological effects and quantitative data to guide experimental design.
Mechanism of Action
This compound's primary biological activity stems from its potent inhibition of the catalytic subunits of PP2A and PP4. It has been shown to covalently bind to the Cysteine-269 residue within the active site of the PP2A catalytic subunit (PP2Ac).[3][6] This irreversible binding leads to the inactivation of the phosphatase, resulting in the hyperphosphorylation of numerous downstream protein substrates.[3] This disruption of the cellular phosphorylation balance interferes with critical signaling cascades, most notably the G2/M cell cycle checkpoint.[4] By inhibiting PP2A, this compound can cause cells to enter mitosis prematurely, even with incompletely replicated DNA, leading to mitotic catastrophe and apoptosis.[1][7][8] While it does inhibit topoisomerase II, its potency against this enzyme is significantly lower than its activity against PP2A and PP4.[2]
Data Presentation
Inhibitory Activity of this compound
| Target Enzyme | IC50 Value | Reference(s) |
| Protein Phosphatase 2A (PP2A) | 1.4 nM - 3.2 nM | [5][9][10] |
| Protein Phosphatase 4 (PP4) | ~3 nM | [9][10] |
| Protein Phosphatase 1 (PP1) | 4 µM - 131 µM | [9][10] |
| Protein Phosphatase 5 (PP5) | ~60 µM | [5] |
| Topoisomerase II | 40 µM | [5][9][10] |
| Note: IC50 values can vary depending on specific assay conditions. |
Reported GI50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) | Exposure Time (hours) |
| DU-145 | Prostate Cancer | 0.0101 ± 0.0029 | 24 |
| DU-145 | Prostate Cancer | 53.6 ± 0.40 | 72 |
| WM2664 | Melanoma | 0.0062 ± 0.0024 | 24 |
| WM2664 | Melanoma | 212.2 ± 10.5 | 72 |
| MCF-7 | Breast Cancer | > 1000 | 72 |
| MDA-MB-468 | Breast Cancer | 24.12 ± 1.1 | Not Specified |
| Note: A comprehensive table of cytotoxic IC50 values for this compound across a broad range of cancer cell lines is not readily available. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell line and experimental endpoint. |
Mandatory Visualization
Caption: this compound-induced inhibition of PP2A/PP4 and subsequent apoptosis.
Caption: General experimental workflow for this compound treatment in cell culture.
Experimental Protocols
Preparation and Storage of this compound
This compound sodium salt is soluble in water and DMSO.[11] For cell culture experiments, it is recommended to prepare a stock solution in sterile water or DMSO.[11]
-
Reconstitution: Prepare a stock solution (e.g., 10 mM) by dissolving this compound in sterile water or DMSO.[12] Gently vortex to ensure it is completely dissolved.[12]
-
Aliquoting: Aliquot the stock solution into single-use volumes in sterile polypropylene (B1209903) tubes to avoid repeated freeze-thaw cycles.[12]
-
Storage: Store the stock solution aliquots at -80°C.[12] The powder form should be stored at -20°C.[12] It is advisable to prepare and use fresh working solutions for each experiment.[11]
Protocol 1: Determination of IC50 using MTT Assay
This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound on cell viability.[1]
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[1] Incubate overnight to allow for cell attachment.[1]
-
Drug Preparation: Prepare serial dilutions of this compound in complete medium to achieve a range of desired concentrations.[1]
-
Treatment: Remove the medium from the wells and add 100 µL of medium containing the different concentrations of this compound.[1] Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).[1]
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[1]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.[1] Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.[1]
Protocol 2: Analysis of Apoptosis by Annexin V/Propidium Iodide Staining
This protocol is to quantify the induction of apoptosis by this compound.[1]
Materials:
-
This compound
-
Cell line of interest
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the appropriate time.[1] Include a vehicle control.[1]
-
Cell Harvesting: Harvest both adherent and floating cells.[1] Centrifuge the cell suspension and wash the cell pellet with cold PBS.[1]
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit.[1] Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.[1]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[1]
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.[1]
-
Data Analysis: Quantify the percentage of cells in each quadrant: Annexin V-/PI- (live cells), Annexin V+/PI- (early apoptotic cells), Annexin V+/PI+ (late apoptotic/necrotic cells), and Annexin V-/PI+ (necrotic cells).[1]
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This protocol is to determine the effect of this compound on cell cycle distribution.[1]
Materials:
-
This compound
-
Cell line of interest
-
6-well cell culture plates
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations.[1]
-
Cell Harvesting: Harvest the cells and wash with PBS.[1]
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping.[1] Fix the cells overnight at -20°C.[1]
-
Staining: Centrifuge the fixed cells and wash with PBS.[1] Resuspend the cell pellet in PI staining solution.[1]
-
Incubation: Incubate in the dark at room temperature for 30 minutes.[1]
-
Flow Cytometry: Analyze the stained cells by flow cytometry.[1]
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1]
Conclusion
This compound is a valuable research tool for studying the roles of PP2A and PP4 in cellular signaling and for investigating novel anticancer therapeutic strategies.[1] The protocols outlined in these application notes provide a framework for utilizing this compound in cell culture experiments. Due to the variability between cell lines, it is essential to empirically determine the optimal treatment conditions for each specific experimental system.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Antitumor antibiotic this compound covalently binds to cysteine-269 residue of protein phosphatase 2A catalytic subunit in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Determining the IC50 of Fostriecin for Protein Phosphatase 2A (PP2A)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Fostriecin (B16959), a natural product isolated from Streptomyces pulveraceus, is a potent and highly selective inhibitor of Protein Phosphatase 2A (PP2A) and the related Protein Phosphatase 4 (PP4).[1][2] PP2A is a crucial serine/threonine phosphatase that functions as a tumor suppressor by regulating numerous cellular processes, including signal transduction, cell cycle progression, and apoptosis.[3][4] Its frequent inactivation in various cancers makes it a compelling therapeutic target.[4] this compound exerts its inhibitory effect through the covalent modification of a specific cysteine residue (Cys269) in the active site of the PP2A catalytic subunit, a feature that contributes to its high selectivity over other phosphatases like PP1 and PP5.[1][5]
Initially investigated for its antitumor properties and its weaker inhibitory effect on topoisomerase II, the primary mechanism of this compound's potent anticancer activity is now attributed to its nanomolar inhibition of PP2A.[1][3] The significant difference in potency, with IC50 values for PP2A in the low nanomolar range compared to the micromolar range for topoisomerase II, underscores the importance of PP2A inhibition.[2] These application notes provide a comprehensive guide to determining the half-maximal inhibitory concentration (IC50) of this compound for PP2A, including detailed experimental protocols and data presentation.
Quantitative Data Summary
This compound demonstrates remarkable potency and selectivity for PP2A. The reported IC50 values can vary slightly depending on assay conditions, such as the specific substrate and enzyme preparation used.[2][6]
| Target Enzyme | Reported IC50 Values | Selectivity (PP1/PP2A) | References |
| Protein Phosphatase 2A (PP2A) | 1.4 nM - 3.2 nM | >1000 | [2][6][7] |
| Protein Phosphatase 4 (PP4) | ~3 nM | - | [2] |
| Protein Phosphatase 1 (PP1) | 4 µM - 131 µM | - | [2][7] |
| Protein Phosphatase 5 (PP5) | ~60 µM | - | [2][5][6] |
| Topoisomerase II | 40 µM | - | [2][3] |
| Protein Phosphatase 2B (PP2B) | No apparent inhibition | - | [7] |
Signaling Pathway and Inhibition Mechanism
This compound's inhibition of PP2A leads to the hyperphosphorylation of downstream substrates, disrupting normal cellular signaling and promoting apoptosis in cancer cells.
Experimental Protocols
Two common methods for determining the IC50 of this compound for PP2A are the colorimetric Malachite Green Phosphate (B84403) Assay and the radiometric ³²P-labeled substrate assay.
Protocol 1: In Vitro PP2A Inhibition Assay (Malachite Green)
This protocol describes a colorimetric method to determine the IC50 of this compound against purified PP2A by quantifying the release of inorganic phosphate from a synthetic phosphopeptide substrate.[1][3]
A. Required Materials
-
Purified, active PP2A enzyme
-
This compound sodium salt
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 0.1 mM EDTA, 5 mM DTT, 0.01% Brij 35[1]
-
Malachite Green Phosphate Detection Kit
-
96-well microplate
-
Microplate reader (620-650 nm)
B. Experimental Procedure
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in Assay Buffer. The concentration range should be broad enough to generate a complete dose-response curve (e.g., from picomolar to micromolar).
-
Prepare Phosphate Standards: Prepare a serial dilution of a phosphate standard (0 to 40 µM) in Assay Buffer to generate a standard curve.[1]
-
Plate Setup:
-
Blank Wells: Add Assay Buffer only.
-
Control Wells (100% Activity): Add diluted PP2A enzyme and Assay Buffer (without this compound).
-
Inhibition Wells: Add diluted PP2A enzyme and the corresponding this compound dilutions.
-
-
Enzyme & Inhibitor Pre-incubation: Add a constant amount of purified PP2A enzyme to the control and inhibition wells. Add the various concentrations of this compound to the inhibition wells. Gently mix and incubate the plate for 10-15 minutes at room temperature (or 30°C) to allow the inhibitor to bind to the enzyme.[3][5]
-
Initiate Reaction: Start the phosphatase reaction by adding the phosphopeptide substrate to all wells except the blanks.
-
Incubate: Incubate the plate at 30°C for 10-30 minutes. Ensure the reaction stays within the linear range.[3]
-
Stop Reaction & Color Development: Terminate the reaction by adding the Malachite Green reagent as per the manufacturer's instructions. This reagent will react with the free phosphate released by the enzyme. Allow color to develop for 15-30 minutes at room temperature.[1]
-
Data Acquisition: Measure the absorbance at 620-650 nm using a microplate reader.[3]
C. Data Analysis
-
Subtract the absorbance of the blank wells from all other readings.
-
Use the phosphate standard curve to convert absorbance values to the amount of phosphate released.
-
Calculate the percentage of PP2A inhibition for each this compound concentration relative to the vehicle-treated control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve (sigmoidal curve fit) to determine the IC50 value.
Protocol 2: In Vitro PP2A Inhibition Assay (Radiometric)
This protocol uses a ³²P-labeled protein substrate to measure PP2A activity. It is a highly sensitive method.[6][8]
A. Required Materials
-
Purified, active PP2A enzyme
-
This compound sodium salt
-
[γ-³²P]ATP
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 0.5 mM DTT, 0.1 mM EDTA[9]
-
Trichloroacetic acid (TCA)
-
Scintillation counter and vials
B. Experimental Procedure
-
Prepare ³²P-labeled Substrate: Incubate the substrate protein (e.g., phosphorylase b) with the appropriate protein kinase and [γ-³²P]ATP to generate the radiolabeled substrate. Purify the labeled substrate to remove unincorporated [γ-³²P]ATP.[8]
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in Assay Buffer.
-
Enzyme & Inhibitor Pre-incubation: In microcentrifuge tubes, combine the Assay Buffer, purified PP2A enzyme, and varying concentrations of this compound. Pre-incubate for 10-15 minutes at 30°C.[6][8]
-
Initiate Reaction: Add the ³²P-labeled substrate to each reaction tube to start the dephosphorylation reaction.
-
Incubate: Incubate for 10-30 minutes at 30°C. The reaction should be kept below 10% of total substrate dephosphorylation to ensure linearity.[6]
-
Stop Reaction: Terminate the reaction by adding cold TCA to precipitate the protein (the remaining labeled substrate).[8]
-
Quantify Released Phosphate: Centrifuge the tubes to pellet the precipitated protein. The supernatant, containing the released ³²P-inorganic phosphate, is carefully collected.[8]
-
Data Acquisition: Measure the radioactivity in the supernatant using a scintillation counter.[8]
C. Data Analysis
-
Calculate the amount of released ³²P-phosphate for each sample.
-
Determine the percentage of inhibition at each this compound concentration relative to the control reaction without inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Experimental Workflow Visualization
The general workflow for determining the IC50 value using an in vitro phosphatase assay is outlined below.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Structure-Activity Relationship Studies of this compound, Cytostatin, and Key Analogs, with PP1, PP2A, PP5, and (β12–β13)-Chimeras (PP1/PP2A and PP5/PP2A), Provide Further Insight into the Inhibitory Actions of this compound Family Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, an antitumor antibiotic with inhibitory activity against serine/threonine protein phosphatases types 1 (PP1) and 2A (PP2A), is highly selective for PP2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Small Molecule Inhibitors of Ser/thr Protein Phosphatases: Specificity, Use and Common Forms of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biotinylated Fostriecin Pulldown Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fostriecin (B16959) is a potent and selective inhibitor of Protein Phosphatase 2A (PP2A) and Protein Phosphatase 4 (PP4), two key serine/threonine phosphatases involved in a multitude of cellular processes, including cell cycle regulation, signal transduction, and apoptosis.[1][2] The covalent nature of its interaction with the catalytic subunit of these phosphatases makes it a valuable tool for chemical biology and drug discovery.[3] Biotinylated this compound (bio-Fos) serves as a high-affinity chemical probe to investigate the PP2A/PP4 interactome and to identify direct binding partners within the cellular proteome.
This document provides detailed protocols for utilizing biotinylated this compound in pulldown assays coupled with downstream analysis by Western blotting and mass spectrometry.
Principle of the Method
The biotin-fostriecin pulldown assay is an affinity purification technique designed to isolate and identify cellular proteins that directly bind to this compound. The workflow begins with the incubation of a biotinylated this compound probe with a cell lysate. The probe covalently binds to its target proteins, primarily the catalytic subunits of PP2A and PP4. This stable complex is then captured using streptavidin-coated magnetic beads, which exhibit an exceptionally high affinity for biotin. Following a series of stringent washes to remove non-specifically bound proteins, the captured protein complexes are eluted from the beads. The eluted proteins can then be identified and quantified by downstream methods such as Western blotting or mass spectrometry.
Data Presentation
Inhibitory Activity of this compound
This compound exhibits high potency for PP2A and PP4, with significantly weaker inhibition of other phosphatases.
| Target Phosphatase | IC50 Value |
| Protein Phosphatase 2A (PP2A) | 1.4 nM - 3.2 nM[3][4] |
| Protein Phosphatase 4 (PP4) | ~3 nM[1] |
| Protein Phosphatase 1 (PP1) | 45 µM - 131 µM[3][4] |
| Protein Phosphatase 5 (PP5) | ~60 µM[4] |
| Topoisomerase II | ~40 µM[1] |
Illustrative Quantitative Proteomics Data from Biotin-Fostriecin Pulldown
The following table represents hypothetical quantitative mass spectrometry data from a biotin-fostriecin pulldown experiment in a relevant cancer cell line (e.g., HeLa). The data illustrates the expected enrichment of known this compound targets. Values are shown as fold change in protein abundance in the biotin-fostriecin pulldown relative to a negative control (e.g., beads only or a biotinylated control molecule).
| Protein Accession | Gene Symbol | Protein Name | Fold Change (Bio-Fos / Control) | p-value |
| P67775 | PPP2CA | Serine/threonine-protein phosphatase 2A catalytic subunit alpha isoform | 52.3 | <0.0001 |
| P62714 | PPP2CB | Serine/threonine-protein phosphatase 2A catalytic subunit beta isoform | 48.9 | <0.0001 |
| P60510 | PPP4C | Serine/threonine-protein phosphatase 4 catalytic subunit | 35.7 | <0.0001 |
| P62140 | PPP2R1A | Serine/threonine-protein phosphatase 2A 65 kDa regulatory subunit A alpha isoform | 38.1 | <0.0001 |
| P67776 | PPP2R1B | Serine/threonine-protein phosphatase 2A 65 kDa regulatory subunit A beta isoform | 35.5 | <0.0001 |
| Q13362 | PPP2R2A | Serine/threonine-protein phosphatase 2A 55 kDa regulatory subunit B alpha isoform | 25.4 | <0.001 |
| P06241 | HSP90AA1 | Heat shock protein HSP 90-alpha | 2.1 | >0.05 |
| P68363 | TUBA1B | Tubulin alpha-1B chain | 1.5 | >0.05 |
Note: This data is illustrative and intended to represent the expected outcome of a successful experiment. Actual results may vary depending on the experimental conditions and cell type used.
Experimental Protocols
Diagram of Experimental Workflow
Caption: Workflow for biotinylated this compound pulldown assay.
Protocol 1: Cell Lysis
This protocol is optimized for the lysis of mammalian cells while preserving protein integrity and phosphorylation states.
Materials:
-
Cultured mammalian cells (e.g., HeLa, Jurkat)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.
-
Protease Inhibitor Cocktail (e.g., cOmplete™, Mini, EDTA-free)
-
Phosphatase Inhibitor Cocktail (e.g., PhosSTOP™)
-
Cell scraper
-
Microcentrifuge
Procedure:
-
Grow cells to 80-90% confluency in appropriate culture vessels.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
For adherent cells, add 1 mL of ice-cold RIPA Lysis Buffer (supplemented with one tablet of protease and phosphatase inhibitor cocktail per 10 mL of buffer) per 10 cm dish. For suspension cells, pellet the cells and resuspend in the supplemented RIPA buffer.
-
Scrape adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube. For suspension cells, ensure they are well-resuspended.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
Determine the protein concentration using a BCA protein assay.
-
The lysate can be used immediately or stored at -80°C.
Protocol 2: Biotin-Fostriecin Pulldown Assay
Materials:
-
Cleared cell lysate (from Protocol 1)
-
Biotinylated this compound (Bio-Fos)
-
Streptavidin-coated magnetic beads (e.g., Dynabeads™ MyOne™ Streptavidin C1)
-
Wash Buffer 1: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.1% SDS
-
Wash Buffer 2: 50 mM Tris-HCl (pH 7.4), 500 mM NaCl, 0.5% NP-40
-
Wash Buffer 3: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl
-
Elution Buffer (for Western Blot): 2x Laemmli sample buffer with 2 mM biotin
-
Microcentrifuge tubes
-
Magnetic rack
-
End-over-end rotator
Procedure:
-
Bead Preparation:
-
For each pulldown, transfer 50 µL of streptavidin magnetic bead slurry to a microcentrifuge tube.
-
Place the tube on a magnetic rack to capture the beads and discard the storage buffer.
-
Wash the beads three times with 500 µL of Wash Buffer 1.
-
-
Protein-Probe Interaction:
-
Dilute 1-2 mg of cleared cell lysate to a final volume of 1 mL with ice-cold RIPA buffer.
-
Add biotinylated this compound to the lysate at a final concentration of 1-5 µM.
-
As a negative control, prepare a parallel sample with lysate and an equivalent volume of DMSO.
-
Incubate the lysate-probe mixture for 2-4 hours at 4°C with gentle end-over-end rotation.
-
-
Capture of Biotinylated Complexes:
-
Add the pre-washed streptavidin beads to the lysate-probe mixture.
-
Incubate for an additional 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Capture the beads with the magnetic rack and discard the supernatant (unbound fraction).
-
Wash the beads sequentially as follows, using 1 mL of buffer for each wash and rotating for 5 minutes at 4°C:
-
Two washes with Wash Buffer 1.
-
Two washes with Wash Buffer 2.
-
Two washes with Wash Buffer 3.
-
-
After the final wash, carefully remove all residual buffer.
-
-
Elution (for Western Blot Analysis):
-
Add 50 µL of Elution Buffer to the beads.
-
Boil the sample at 95-100°C for 10 minutes.
-
Place the tube on the magnetic rack and collect the supernatant containing the eluted proteins. Proceed to Protocol 3.
-
-
For Mass Spectrometry Analysis:
-
After the final wash in step 4.4, proceed directly to Protocol 4 (On-Bead Digestion).
-
Protocol 3: Western Blot Analysis
Materials:
-
Eluted protein sample (from Protocol 2)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PP2A catalytic subunit, anti-PP4 catalytic subunit)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Load the eluted samples and input controls onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in Blocking Buffer as per manufacturer's recommendation) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Protocol 4: On-Bead Digestion for Mass Spectrometry
This protocol is designed for preparing samples for identification and quantification of pulled-down proteins by LC-MS/MS.
Materials:
-
Beads with captured proteins (from Protocol 2, step 4.4)
-
Reduction Buffer: 10 mM DTT in 50 mM Ammonium Bicarbonate (AmBic)
-
Alkylation Buffer: 55 mM iodoacetamide (B48618) (IAA) in 50 mM AmBic (prepare fresh and protect from light)
-
Trypsin (mass spectrometry grade)
-
50 mM Ammonium Bicarbonate (AmBic)
-
Formic Acid (FA)
-
Acetonitrile (ACN)
-
Eppendorf Thermomixer or equivalent
Procedure:
-
After the final wash step in the pulldown protocol, wash the beads twice with 500 µL of 50 mM AmBic.
-
Resuspend the beads in 50 µL of Reduction Buffer. Incubate at 56°C for 30 minutes with shaking.
-
Cool the sample to room temperature. Add 50 µL of Alkylation Buffer and incubate for 20 minutes in the dark at room temperature.
-
Quench the alkylation reaction by adding DTT to a final concentration of 20 mM.
-
Wash the beads twice with 500 µL of 50 mM AmBic.
-
Resuspend the beads in 100 µL of 50 mM AmBic and add trypsin at a 1:50 (enzyme:protein) ratio.
-
Incubate overnight at 37°C with shaking.
-
Centrifuge the tubes and transfer the supernatant containing the digested peptides to a new tube.
-
To elute any remaining peptides, wash the beads with 100 µL of a solution containing 60% ACN and 1% FA. Combine this with the first supernatant.
-
Acidify the pooled supernatant with formic acid to a final concentration of 1%.
-
Dry the peptides in a vacuum centrifuge.
-
The peptides are now ready for desalting (e.g., using C18 StageTips) and subsequent LC-MS/MS analysis.
This compound Signaling Pathway
This compound primarily inhibits PP2A and PP4, which are central regulators of numerous signaling pathways. By inhibiting these phosphatases, this compound leads to the hyperphosphorylation of their downstream substrates, affecting pathways that control the cell cycle, such as the G2/M transition, and promoting apoptosis.
References
Fostriecin as a Tool for Studying PP2A Function: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fostriecin (B16959), a phosphate (B84403) monoester isolated from Streptomyces pulveraceus, is a potent and highly selective inhibitor of Protein Phosphatase 2A (PP2A) and its close homolog, Protein Phosphatase 4 (PP4).[1][2][3] Initially investigated for its antitumor properties and its inhibitory activity against DNA topoisomerase II, subsequent research revealed that its primary and more potent mechanism of action is the inhibition of PP2A.[1][4] This high potency and selectivity make this compound an invaluable chemical probe for elucidating the diverse cellular functions of PP2A and for exploring its therapeutic potential in various diseases, including cancer.[3]
PP2A is a major serine/threonine phosphatase that plays a critical role in regulating a wide array of cellular processes, including signal transduction, cell cycle progression, and apoptosis.[1] Its established role as a tumor suppressor makes it a compelling target for cancer therapy.[1] This document provides detailed application notes, experimental protocols, and data on the use of this compound as a tool to study PP2A function.
Mechanism of Action
This compound acts as a covalent inhibitor of the catalytic subunit of PP2A (PP2Ac).[1][3] The α,β-unsaturated lactone moiety of this compound engages in a conjugate addition reaction with a specific cysteine residue, Cys269, within the active site of PP2Ac.[1][5] This covalent modification leads to the irreversible inactivation of the phosphatase, resulting in the hyperphosphorylation of its downstream substrates.[1][3]
Data Presentation: Inhibitory Activity of this compound
This compound exhibits remarkable selectivity for PP2A and PP4 over other protein phosphatases. The following table summarizes its half-maximal inhibitory concentration (IC50) values against various enzymes.
| Target Enzyme | IC50 Value | References |
| Protein Phosphatase 2A (PP2A) | 1.5 nM - 3.2 nM | [2][6] |
| Protein Phosphatase 4 (PP4) | 3 nM | [2] |
| Protein Phosphatase 1 (PP1) | 4 µM - 131 µM | [2][6] |
| Protein Phosphatase 5 (PP5) | ~60 µM | [2][7] |
| Topoisomerase II | 40 µM | [2] |
| Protein Phosphatase 2B (PP2B) | No apparent inhibition | [2] |
Note: IC50 values can vary depending on the specific assay conditions, substrate, and enzyme preparation used.[2]
Signaling Pathways Modulated by this compound
Inhibition of PP2A by this compound leads to the hyperphosphorylation of numerous downstream protein substrates, thereby impacting a variety of cellular signaling pathways.[1][3]
Key Signaling Pathways Affected by this compound:
-
MAPK/ERK Pathway: PP2A negatively regulates the MAPK/ERK pathway by dephosphorylating key kinases such as Raf and MEK. This compound-mediated inhibition of PP2A leads to the sustained activation of this pathway.[1]
-
PI3K/Akt Signaling: PP2A is a critical negative regulator of the PI3K/Akt pathway. Its inhibition by this compound can lead to the hyperactivation of this central cell growth, proliferation, and survival pathway.[3]
-
Cell Cycle Regulation: PP2A and PP4 are crucial for the G2/M checkpoint and proper mitotic progression.[2][4] this compound can induce cell cycle arrest at the G2-M phase and trigger premature entry into mitosis, ultimately leading to apoptosis in cancer cells.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the effects of this compound on PP2A function.
In Vitro PP2A Activity Assay (Colorimetric)
This protocol describes a common method to measure the enzymatic activity of PP2A in the presence of inhibitors using a synthetic substrate like p-nitrophenyl phosphate (pNPP).[8][9]
Materials:
-
Purified or recombinant PP2A enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM MnCl2, 0.1 mg/mL BSA)[9]
-
p-Nitrophenylphosphate (pNPP) substrate solution (e.g., 10 mM in Assay Buffer)[9]
-
This compound
-
Stop Solution (e.g., 1 M NaOH)[9]
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add a fixed amount of purified PP2A enzyme to each well.[8]
-
Add the various concentrations of this compound to the wells and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.[1][8]
-
Initiate the phosphatase reaction by adding the pNPP substrate solution to each well.[9]
-
Incubate the plate at 30°C for a defined period (e.g., 30 minutes), ensuring the reaction remains in the linear range.[9]
-
Stop the reaction by adding the Stop Solution to each well.[9]
-
Measure the absorbance of the yellow product (p-nitrophenol) at 405 nm using a microplate reader.[8][9]
-
Calculate the percentage of PP2A inhibition for each this compound concentration relative to a vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.[1]
Western Blotting to Analyze Protein Phosphorylation
This protocol is used to determine the effect of this compound on the phosphorylation status of specific PP2A substrates within a cellular context.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with phosphatase and protease inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with various concentrations of this compound or a vehicle control for a specified time.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the phosphorylated protein of interest overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.[1]
-
Visualize the protein bands using an imaging system.[1]
-
To normalize, strip the membrane and re-probe with an antibody against the total protein.
-
Analyze the band intensities to determine the relative changes in protein phosphorylation.[1]
Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and is used to determine the cytotoxic effects of this compound.[9]
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
96-well cell culture plate
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.[1]
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[1]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1]
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated control.
-
Determine the IC50 value, the concentration of this compound that causes 50% inhibition of cell growth.[1]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify the direct binding of a drug to its target protein in a cellular environment. It is based on the principle that a protein's thermal stability increases upon ligand binding.[2]
Materials:
-
Cell line of interest
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
Equipment for heating cells, SDS-PAGE, and Western blotting
-
Antibody specific to the PP2A catalytic subunit (PP2Ac)
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with this compound or a vehicle control for a specified duration (e.g., 30 minutes).[2]
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into separate tubes.
-
Heat the aliquots at a range of different temperatures for a short period (e.g., 3 minutes).[2]
-
Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.[2]
-
Analyze the soluble fractions by SDS-PAGE followed by Western blotting using an antibody specific for PP2Ac.[2]
-
Quantify the band intensities at each temperature. An increase in the amount of soluble PP2Ac at higher temperatures in the this compound-treated samples compared to the control indicates thermal stabilization and therefore direct binding.[2]
Conclusion
This compound is a powerful and selective chemical probe for the study of PP2A biology.[3] Its ability to potently and specifically inhibit PP2A and PP4 allows for the detailed investigation of their roles in various cellular processes. The protocols provided herein offer a starting point for researchers to utilize this compound in their studies to further unravel the complexities of PP2A-mediated signaling and to explore its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Antitumor antibiotic this compound covalently binds to cysteine-269 residue of protein phosphatase 2A catalytic subunit in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, an antitumor antibiotic with inhibitory activity against serine/threonine protein phosphatases types 1 (PP1) and 2A (PP2A), is highly selective for PP2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-Activity Relationship Studies of this compound, Cytostatin, and Key Analogs, with PP1, PP2A, PP5, and (β12–β13)-Chimeras (PP1/PP2A and PP5/PP2A), Provide Further Insight into the Inhibitory Actions of this compound Family Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Fostriecin Treatment for Inducing Mitotic Arrest: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fostriecin (B16959), a phosphate (B84403) monoester isolated from Streptomyces pulveraceus, is a potent and highly selective inhibitor of Protein Phosphatase 2A (PP2A), a critical serine/threonine phosphatase that governs a multitude of cellular processes, including cell cycle progression. By inhibiting PP2A, this compound disrupts the delicate balance of phosphorylation and dephosphorylation events that regulate the G2/M transition, leading to mitotic arrest and subsequent apoptosis in cancer cells. These application notes provide detailed protocols for utilizing this compound to induce mitotic arrest, enabling further investigation into its therapeutic potential and the intricate signaling pathways it modulates.
Introduction
The cell cycle is a tightly regulated process that ensures the faithful replication and segregation of genetic material. The transition from the G2 phase to mitosis (M phase) is a critical checkpoint controlled by the activation of the Cyclin B/Cdk1 complex. Protein Phosphatase 2A (PP2A) plays a crucial role in this checkpoint by dephosphorylating and inactivating key mitotic promoting factors. This compound's primary mechanism of action is the potent and selective inhibition of PP2A.[1] This inhibition leads to the hyperphosphorylation of PP2A substrates, overriding the G2/M checkpoint and forcing cells into a premature and often fatal mitosis.[1][2] this compound also exhibits weaker inhibitory activity against Protein Phosphatase 1 (PP1) and Topoisomerase II.[3] These notes provide a comprehensive guide for researchers to effectively use this compound as a tool to study mitotic arrest.
Data Presentation
Table 1: this compound Inhibitory Activity
| Target Enzyme | IC50 |
| Protein Phosphatase 2A (PP2A) | 1.4 - 40 nM[3][4] |
| Protein Phosphatase 4 (PP4) | ~3 nM |
| Protein Phosphatase 1 (PP1) | 4 µM - 131 µM[3] |
| Topoisomerase II | 40 µM[3] |
Table 2: Effective Concentrations for Mitotic Arrest
| Cell Line | Effective Concentration Range | Reference |
| Chinese Hamster Ovary (CHO) | 1 - 20 µM | [2] |
| Human Cancer Cell Lines | Varies (empirical determination recommended) |
Note: The optimal concentration of this compound for inducing mitotic arrest is cell-line dependent and should be determined empirically through dose-response experiments.
Signaling Pathways and Experimental Workflows
This compound-Induced Mitotic Arrest Signaling Pathway
This compound exerts its effect by inhibiting PP2A, which in turn leads to the hyperphosphorylation and activation of the Cdc25c phosphatase and the inactivation of the Wee1 kinase. This cascade results in the activation of the Cyclin B/Cdk1 complex, driving the cell into mitosis.
Caption: this compound signaling pathway leading to mitotic arrest.
General Experimental Workflow for this compound Treatment
This workflow outlines the key steps for investigating the effects of this compound on cultured cells.
Caption: Workflow for studying this compound's effects.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effects of this compound and helps in determining the IC50 value.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (stock solution in an appropriate solvent, e.g., DMSO or water)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle-only control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to analyze the distribution of cells in different phases of the cell cycle following this compound treatment.[5]
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of this compound for the desired time (e.g., 24 hours). Include a vehicle-only control.
-
Harvest cells by trypsinization, collect them by centrifugation, and wash once with cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend the pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M phase indicates mitotic arrest.
Western Blot Analysis of Phosphorylated Proteins
This protocol is for examining the phosphorylation status of key cell cycle regulatory proteins (e.g., phospho-Histone H3, a marker of mitosis) after this compound treatment.
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST, as milk contains phosphoproteins that can cause high background)[6]
-
Primary antibodies (e.g., anti-phospho-Histone H3, anti-total-Histone H3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described for the cell cycle analysis.
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[6]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Histone H3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., total Histone H3) or a loading control like GAPDH.
Troubleshooting
-
Low this compound Activity: Ensure fresh preparation of this compound solutions, as it can be unstable. Optimize the concentration and treatment time for your specific cell line.
-
High Background in Western Blots: Use BSA instead of milk for blocking when detecting phosphorylated proteins.[6] Ensure adequate washing steps.
-
Variable Flow Cytometry Results: Ensure a single-cell suspension before fixation to avoid clumps. Use a consistent number of cells for each sample.
Conclusion
This compound is a valuable pharmacological tool for studying the G2/M checkpoint and inducing mitotic arrest. Its high potency and selectivity for PP2A make it a powerful agent for dissecting the signaling pathways that govern mitotic entry. The protocols outlined in these application notes provide a solid foundation for researchers to explore the multifaceted effects of this compound in various cellular contexts, contributing to a deeper understanding of cell cycle regulation and the development of novel anticancer strategies.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. This compound-mediated G2-M-phase growth arrest correlates with abnormal centrosome replication, the formation of aberrant mitotic spindles, and the inhibition of serine/threonine protein phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-Activity Relationship Studies of this compound, Cytostatin, and Key Analogs, with PP1, PP2A, PP5, and (β12–β13)-Chimeras (PP1/PP2A and PP5/PP2A), Provide Further Insight into the Inhibitory Actions of this compound Family Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation of Fostriecin Stock Solution
Introduction
Fostriecin, a phosphate (B84403) monoester derived from the bacterium Streptomyces pulveraceus, is a highly potent and selective inhibitor of Protein Phosphatase 2A (PP2A) and Protein Phosphatase 4 (PP4).[1][2][3] Its ability to induce G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells has established it as a valuable tool in oncological research and for studying cellular signaling pathways.[2][3][4] Initially investigated for its antitumor properties, its mechanism was first attributed to the inhibition of topoisomerase II, though it is a much more potent inhibitor of PP2A and PP4.[3][4][5]
A critical consideration when working with this compound is its inherent instability.[2][5] The compound is sensitive to pH, temperature, and light, which necessitated the discontinuation of its clinical trials.[5][6][7] Therefore, strict adherence to proper handling, storage, and preparation protocols is essential to ensure the compound's integrity and obtain reliable, reproducible experimental results. These application notes provide detailed protocols for the preparation of this compound stock solutions and offer guidance on its stable use in research settings.
Physicochemical Properties and Inhibitory Concentrations
A summary of this compound's properties is presented below. This data is essential for calculating the required mass for stock solution preparation and understanding its activity profile.
| Property | Value | References |
| Molecular Formula | C₁₉H₂₆NaO₉P | [2][8] |
| Molecular Weight | 452.37 g/mol | [2][9] |
| Appearance | Powder | [2][8] |
| Purity | ≥98% | [2][8] |
| Solubility | Water: up to 100 mM (>300 mg/mL) DMSO: Soluble Ethanol: up to 10 mM Methanol: 20 mg/mL | [1][6][8][10] |
| IC₅₀: PP2A | 1.5 - 3.2 nM | [3][8] |
| IC₅₀: PP4 | 3 nM | [3][8] |
| IC₅₀: Topoisomerase II | 40 µM | [3][8] |
| IC₅₀: PP1 | 4 - 131 µM | [3][8] |
Experimental Protocols
1. Safety Precautions
-
When handling this compound powder, wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
All initial weighing and preparation of stock solutions from powder should be conducted in a certified chemical fume hood to avoid inhalation.[2]
-
Refer to the material safety data sheet (MSDS) for complete safety information.
2. Protocol for Preparing a Concentrated this compound Stock Solution (e.g., 10 mM)
This protocol describes the preparation of a high-concentration stock solution in either an aqueous or organic solvent. The choice of solvent depends on the requirements of the downstream experiment.
Materials:
-
This compound sodium salt powder
-
Sterile, nuclease-free water or high-purity DMSO[1]
-
Sterile, light-protected polypropylene (B1209903) microcentrifuge tubes[1]
-
Calibrated pipettes and sterile tips
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.[2][7]
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.52 mg of this compound (Molecular Weight: 452.37 g/mol ).
-
Solvent Addition: Add the appropriate volume of sterile, nuclease-free water or DMSO to achieve the target concentration (e.g., 1 mL for a 10 mM solution).[1]
-
Dissolution: Gently vortex the tube to dissolve the powder completely.[1] If dissolution is slow, the solution can be briefly warmed to 37°C or sonicated for a few minutes.[1][7]
-
Sterilization (for aqueous stocks in cell culture): If the stock solution is prepared in water for use in cell culture, it may be filter-sterilized through a 0.22 µm syringe filter into a sterile tube.[1][7]
-
Aliquoting and Storage: Distribute the stock solution into small, single-use, light-protected aliquots.[1] This is crucial to avoid repeated freeze-thaw cycles, which can degrade the compound.[2]
-
Long-Term Storage: Store the aliquots at -20°C or, for enhanced stability, at -80°C.[1][2]
3. Protocol for Preparing a Working Solution from Stock
Working solutions should be prepared fresh for each experiment from a thawed aliquot of the concentrated stock solution.[1][2]
Procedure:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature, protected from light.[1]
-
Dilution: Dilute the stock solution directly into the pre-warmed experimental buffer or cell culture medium to the desired final concentration.[1]
-
Solvent Consideration: Ensure the final concentration of the stock solvent (e.g., DMSO) is compatible with your assay and does not exceed levels that could cause cytotoxicity (typically <0.5% v/v).[1]
-
Mixing: Gently mix the working solution by pipetting or inverting the tube. Use the solution immediately.[1]
Stability and Storage Recommendations
This compound's activity is highly dependent on proper storage. Its instability was a primary reason for halting clinical trials.[5][7]
| Condition | Recommendation | References |
| Solid Powder | Store at -20°C under desiccating and light-protected conditions. | [2][6] |
| Stock Solutions | Aliquot into single-use tubes and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles. | [1][2][6] |
| pH Stability | Optimal stability is at pH ~6.5. Activity is significantly reduced at pH < 5.5 or > 7.5. | [1][6][7][11] |
| Working Solutions | Prepare fresh for each experiment. Do not store this compound in aqueous buffers for extended periods. | [1][2] |
Visualized Workflows and Pathways
Caption: Workflow for preparing this compound stock solutions.
Caption: this compound inhibits PP2A/PP4, leading to cell cycle arrest.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Precipitation in solution | - Exceeding solubility limit. - Incorrect pH of the buffer. - Solvent evaporation from stock vial. | - Prepare a more dilute solution or a concentrated stock in a better solvent (e.g., DMSO) and dilute further.[1] - Ensure the pH of the final buffer is within the stable range of 5.5-7.5.[1][6] - Ensure stock solution vials are sealed tightly. |
| Low or no biological activity | - Degraded this compound due to improper storage (e.g., repeated freeze-thaw cycles, light exposure, wrong pH). - Inaccurate dilutions. | - Always use fresh working solutions prepared from properly stored, single-use aliquots.[2] - Verify the pH of all buffers and media.[2] - Use calibrated pipettes and perform dilutions carefully. |
| Inconsistent experimental results | - Inconsistent concentration of stock solutions. - Degradation of the compound during a lengthy experiment. | - Equilibrate stock solutions to room temperature and mix thoroughly before preparing working solutions.[6] - For long experiments, consider adding this compound at the last possible moment. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Targeting Protein Serine/Threonine Phosphatases for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: chemistry and biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound, PP2A and PP4 inhibitor (CAS 87860-39-7) | Abcam [abcam.com]
- 9. scbt.com [scbt.com]
- 10. This compound | C19H27O9P | CID 6913994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. bioaustralis.com [bioaustralis.com]
Application Notes and Protocols for Investigating the Cellular Uptake of Fostriecin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fostriecin (B16959) is a potent anti-tumor antibiotic that has garnered significant interest due to its highly selective inhibition of protein phosphatase 2A (PP2A) and protein phosphatase 4 (PP4)[1][2]. This inhibition disrupts the G2/M cell cycle checkpoint, leading to premature mitosis and apoptosis in cancer cells[1]. While the intracellular mechanism of action of this compound is well-documented, its method of traversing the cell membrane to reach its cytosolic targets is less understood. This document provides a summary of the current understanding of this compound's cellular uptake mechanism, along with detailed protocols for its investigation.
Postulated Cellular Uptake Mechanism of this compound
Currently, the primary hypothesis for the cellular uptake of this compound is that it is mediated by the reduced-folate carrier (RFC)[3]. This suggestion, put forth in a 1997 review by de Jong et al., is based on the structural characteristics of this compound and its behavior in preclinical studies[3]. However, to date, there is a lack of direct experimental evidence definitively confirming this transport mechanism. Therefore, the protocols outlined below are designed to investigate this hypothesis and to characterize the kinetics of this compound uptake.
Quantitative Data on this compound Inhibition
| Target Enzyme | IC50 Value | Reference(s) |
| Protein Phosphatase 2A (PP2A) | 1.4 nM - 3.2 nM | [1][4] |
| Protein Phosphatase 4 (PP4) | 3 nM | [1] |
| Protein Phosphatase 1 (PP1) | 4 µM - 131 µM | [1][2] |
| Protein Phosphatase 5 (PP5) | ~60 µM | |
| Topoisomerase II | 40 µM | [1][5] |
| Protein Phosphatase 2B (PP2B) | No apparent inhibition |
Experimental Protocols
The following protocols are designed to enable researchers to investigate the cellular uptake mechanism of this compound, with a focus on testing the hypothesis of RFC-mediated transport.
Protocol 1: Characterization of this compound Uptake Kinetics
This protocol aims to determine the basic kinetic parameters of this compound uptake, such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax), which are characteristic of carrier-mediated transport.
a. Materials and Reagents:
-
Cancer cell line known to express the reduced-folate carrier (e.g., L1210, HeLa)
-
Cell culture medium and supplements
-
This compound
-
Radiolabeled this compound ([³H]-fostriecin or [¹⁴C]-fostriecin) or a sensitive analytical method for unlabeled this compound (e.g., LC-MS/MS)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell lysis buffer (e.g., RIPA buffer)
-
Scintillation counter and scintillation fluid (for radiolabeled compound)
-
Multi-well cell culture plates (e.g., 24-well plates)
b. Procedure:
-
Cell Seeding: Seed the selected cell line in 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Preparation of this compound Solutions: Prepare a series of concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) in uptake buffer (e.g., Hanks' Balanced Salt Solution). If using radiolabeled this compound, include a constant amount of the radiolabel in each concentration.
-
Uptake Assay:
-
Wash the cell monolayers twice with warm uptake buffer.
-
Add the prepared this compound solutions to the wells and incubate for a short, defined period (e.g., 1, 2, 5, 10 minutes) at 37°C. It is crucial to use an early time point to measure the initial rate of uptake.
-
To terminate the uptake, aspirate the this compound solution and immediately wash the cells three times with ice-cold PBS.
-
-
Cell Lysis and Quantification:
-
Lyse the cells by adding cell lysis buffer to each well and incubating on ice.
-
Collect the cell lysates.
-
If using radiolabeled this compound, add the lysate to scintillation fluid and measure the radioactivity using a scintillation counter.
-
If using unlabeled this compound, quantify the intracellular concentration using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Normalize the uptake data to the protein concentration of each sample.
-
Plot the initial uptake rate (nmol/mg protein/min) against the this compound concentration.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Protocol 2: Inhibition of this compound Uptake by Folate Analogs
This experiment is designed to test the hypothesis that this compound is a substrate for the reduced-folate carrier by competing for uptake with known RFC substrates.
a. Materials and Reagents:
-
All materials from Protocol 1
-
Known RFC substrates/inhibitors (e.g., methotrexate, folic acid, leucovorin)
b. Procedure:
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Pre-incubation with Inhibitors:
-
Wash the cells with warm uptake buffer.
-
Pre-incubate the cells with a high concentration of a potential inhibitor (e.g., 100-fold excess of methotrexate) for a short period (e.g., 10-15 minutes) at 37°C.
-
-
Competitive Uptake Assay:
-
Add a fixed, non-saturating concentration of this compound (ideally at a concentration close to the determined Km) to the wells, both with and without the pre-incubated inhibitor.
-
Incubate for the same short duration as determined in Protocol 1 for initial uptake rates.
-
Terminate the uptake and quantify the intracellular this compound concentration as described in Protocol 1.
-
-
Data Analysis:
-
Compare the uptake of this compound in the presence and absence of the inhibitor.
-
A significant reduction in this compound uptake in the presence of a known RFC substrate would provide strong evidence for RFC-mediated transport.
-
Protocol 3: Subcellular Localization of this compound
This protocol aims to visualize the distribution of this compound within the cell.
a. Materials and Reagents:
-
Fluorescently labeled this compound analog or an antibody specific for this compound
-
Cancer cell line grown on glass coverslips
-
Confocal microscope
-
Paraformaldehyde (for fixing)
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Nuclear counterstain (e.g., DAPI)
-
Organelle-specific fluorescent dyes (e.g., MitoTracker, ER-Tracker)
b. Procedure:
-
Cell Treatment: Incubate the cells grown on coverslips with the fluorescently labeled this compound for various time points.
-
Cell Fixation and Staining:
-
Wash the cells with PBS.
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells if using an antibody.
-
If using an antibody, perform standard immunofluorescence staining.
-
Counterstain with DAPI and/or other organelle-specific dyes.
-
-
Imaging:
-
Mount the coverslips on microscope slides.
-
Visualize the subcellular localization of this compound using a confocal microscope.
-
Visualizations
Caption: Hypothesized cellular uptake and mechanism of action of this compound.
Caption: Experimental workflow for investigating this compound cellular uptake.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, an antitumor antibiotic with inhibitory activity against serine/threonine protein phosphatases types 1 (PP1) and 2A (PP2A), is highly selective for PP2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a review of the preclinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationship Studies of this compound, Cytostatin, and Key Analogs, with PP1, PP2A, PP5, and (β12–β13)-Chimeras (PP1/PP2A and PP5/PP2A), Provide Further Insight into the Inhibitory Actions of this compound Family Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of type II topoisomerase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of Fostriecin
Audience: Researchers, scientists, and drug development professionals.
Introduction: Fostriecin (B16959) (also known as CI-920) is a potent antitumor antibiotic isolated from Streptomyces pulveraceus.[1][2] Its mechanism of action involves the highly selective inhibition of protein phosphatase 2A (PP2A) and, to a lesser extent, protein phosphatase 4 (PP4) and topoisomerase II.[3][4][5] The clinical development of this compound has been challenged by its stability and purity, making robust and reliable analytical methods essential for research and drug development.[1][3] These application notes provide detailed protocols for the detection, quantification, and purity assessment of this compound using modern analytical techniques.
Section 1: Analytical Methods Overview
High-Performance Liquid Chromatography (HPLC) with UV detection is the primary method for quantifying this compound and assessing its purity.[3] For more detailed structural elucidation of impurities and degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful complementary technique.[3][6] The development of a stability-indicating HPLC method is crucial for accurately determining the purity of this compound in the presence of its degradants.
Key Analytical Techniques:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Used for quantification and purity analysis. A C18 column is typically employed with a mobile phase consisting of an aqueous acid solution and an organic solvent like acetonitrile.[3] Detection is commonly performed using a UV detector at 268 nm.[7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Ideal for identifying and characterizing unknown impurities and degradation products.[6][8] This technique offers high sensitivity and selectivity, which is crucial for analyzing complex matrices.[9]
-
Forced Degradation Studies: Essential for developing a stability-indicating method. These studies involve subjecting this compound to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products.[3]
Section 2: Experimental Protocols
Protocol 2.1: Stability-Indicating RP-HPLC Method for this compound Purity
This protocol describes a gradient reversed-phase HPLC method for determining the purity of a this compound bulk sample and separating it from its degradation products.[3]
1. Reagents and Materials:
-
This compound reference standard and sample
-
Acetonitrile (HPLC grade)[3]
-
Formic acid (ACS grade or higher)[3]
-
Water (HPLC grade)[3]
-
Sample diluent (e.g., a mixture of water and acetonitrile)
2. Standard Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of the this compound reference standard.[3]
-
Transfer it into a 100 mL volumetric flask.[3]
-
Dissolve in 50 mL of the sample diluent.[3]
-
Sonicate for 5 minutes to ensure complete dissolution.[3]
-
Bring the flask to volume with the sample diluent and mix thoroughly.[3]
3. Sample Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of the this compound sample.[3]
-
Follow steps 1.2 to 1.5 from the Standard Solution Preparation.[3]
4. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size[3]
-
Mobile Phase A: 0.1% Formic Acid in Water[3]
-
Mobile Phase B: Acetonitrile
-
Gradient Program: A time-based gradient from a higher concentration of Mobile Phase A to a higher concentration of Mobile Phase B should be optimized to ensure separation of this compound from all degradation products and impurities.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient or controlled (e.g., 25°C)
-
Detection: UV at 268 nm[7]
-
Injection Volume: 10-20 µL
5. Analysis:
-
Inject the standard solution to determine the retention time and peak area of this compound.
-
Inject the sample solution.
-
The purity of the this compound sample is calculated by dividing the peak area of this compound by the total area of all peaks in the chromatogram.
Protocol 2.2: Forced Degradation Studies
To ensure the analytical method is stability-indicating, forced degradation studies are performed.[3] A sample solution of this compound (e.g., 100 µg/mL) is prepared for each condition.
-
Acid Hydrolysis:
-
Base Hydrolysis:
-
Oxidative Degradation:
-
Thermal Degradation:
-
Photolytic Degradation:
Section 3: Data Presentation
Quantitative data from various analytical and biological studies are summarized below for easy comparison.
Table 1: HPLC Method Parameters and Performance
| Parameter | Recommended Conditions / Value | Reference |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 3.5 µm | [3] |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile | [3] |
| Detection | UV at 268 nm | [7] |
| Sensitivity Limit (Plasma) | 100 ng/mL | [7] |
| Extraction Efficiency (Plasma) | 70% |[7] |
Table 2: this compound Biological Activity (IC₅₀ Values)
| Target | IC₅₀ Value | Reference |
|---|---|---|
| Protein Phosphatase 2A (PP2A) | 1.5 - 40 nM | [1][10][11] |
| Protein Phosphatase 4 (PP4) | 3.0 nM | [1] |
| Protein Phosphatase 1 (PP1) | 4 - 45 µM | [1][10] |
| Topoisomerase II | 40 µM |[5][10] |
Section 4: this compound Signaling Pathway
This compound exerts its primary cytotoxic effects by inhibiting PP2A, a crucial serine/threonine phosphatase.[4][5] Inhibition of PP2A disrupts the regulation of numerous signaling pathways, leading to cell cycle arrest and apoptosis.[4][12] A key consequence is the dysregulation of the G2/M checkpoint, forcing cells into mitosis prematurely, even with unreplicated or damaged DNA.[5][10][12]
References
- 1. Concise Synthesis of this compound and Analogs through Late-Stage Chemoenzymatic Installation of Their Key Pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Targeting Protein Serine/Threonine Phosphatases for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review [mdpi.com]
- 7. Determination of this compound pharmacokinetics in plasma using high-pressure liquid chromatography assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. dshs-koeln.de [dshs-koeln.de]
- 10. researchgate.net [researchgate.net]
- 11. Structure-Activity Relationship Studies of this compound, Cytostatin, and Key Analogs, with PP1, PP2A, PP5, and (β12–β13)-Chimeras (PP1/PP2A and PP5/PP2A), Provide Further Insight into the Inhibitory Actions of this compound Family Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Fostriecin Stability in Aqueous Solutions: A Technical Support Center
Welcome to the technical support center for fostriecin (B16959). This resource is designed for researchers, scientists, and drug development professionals who are working with this potent and selective inhibitor of protein phosphatase 2A (PP2A). This compound's utility in research and its therapeutic potential have been hampered by its inherent instability in aqueous solutions.[1][2][3] This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of working with this compound.
Troubleshooting Guide
This section addresses common problems encountered during experiments with this compound in aqueous solutions.
| Problem | Potential Cause | Recommended Solution |
| Precipitation of this compound in aqueous buffer. | Incorrect pH: this compound is most stable at a pH of approximately 6.5.[1] Deviations towards acidic (pH < 5.5) or basic (pH > 7.5) conditions can lead to precipitation and degradation.[1][4] | Ensure the pH of your buffer is at or near 6.5. Verify the pH of your final solution after adding this compound. |
| Poor solubility at low temperatures: If a concentrated stock solution is thawed, the this compound may not fully redissolve.[5] | Before use, warm the vial to room temperature and vortex or sonicate briefly to ensure complete dissolution.[5] | |
| Solvent evaporation from stock solution: Evaporation of the solvent can lead to an increased concentration and subsequent precipitation.[5] | Ensure stock solution vials are tightly sealed.[5] For long-term storage, consider purging the vial with an inert gas like argon or nitrogen.[1] | |
| Loss of biological activity or inconsistent experimental results. | Degradation in aqueous buffer: this compound is unstable in aqueous buffers and should not be stored in this form for extended periods, even at 4°C.[1] | Prepare fresh working solutions from a concentrated stock in DMSO or sterile water for each experiment.[1] For lengthy experiments, consider adding this compound at the last possible moment.[5] |
| Incorrect pH of the experimental medium: The inhibitory activity of this compound is significantly reduced in acidic or basic conditions.[1][4] | Maintain a pH of around 6.5 in your experimental setup. | |
| Exposure to light and air: this compound's unsaturated lactone ring and conjugated triene system are susceptible to oxidation and photodegradation.[1][2] | Protect solutions from light by using amber vials or by wrapping vials in foil.[1] | |
| Multiple freeze-thaw cycles of stock solutions. | Aliquot your concentrated stock solution into single-use volumes to avoid repeated freezing and thawing. | |
| Unexpected peaks in HPLC chromatogram. | Degradation of this compound: The appearance of new peaks is indicative of this compound degradation into various byproducts. | Use a stability-indicating HPLC method to separate and identify degradation products.[6][7] Compare the chromatogram of a fresh sample to an aged or stressed sample. |
| Contamination of the sample or HPLC system. | Ensure proper handling and preparation of samples. Run a blank to check for system contamination. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound stability in aqueous solutions?
A1: The optimal pH for this compound stability in aqueous buffered solutions is approximately 6.5.[1] Its biological activity can be significantly diminished upon brief exposure to acidic conditions (pH < 5.5) or basic conditions (pH > 7.5).[4][5]
Q2: What are the recommended solvents and storage conditions for this compound?
A2: this compound sodium salt is readily soluble in water and DMSO.[5] For long-term storage, solid this compound sodium should be stored at -20°C under desiccated conditions and protected from light.[5] Concentrated stock solutions in sterile water or DMSO should also be stored at -20°C.[1][5] It is recommended to prepare fresh working solutions in your aqueous buffer for each experiment and to avoid storing this compound in aqueous buffers for extended periods.[1]
Q3: Why were the clinical trials for this compound halted?
A3: Phase I clinical trials of this compound were discontinued (B1498344) due to issues with the compound's storage instability and unpredictable chemical purity.[3][7][8]
Q4: What are the key structural features of this compound that are important for its activity and also contribute to its instability?
A4: The α,β-unsaturated lactone and the phosphate (B84403) monoester are crucial for its potent inhibitory activity against PP2A.[2][7] The unsaturated lactone is involved in a covalent interaction with the Cys269 residue of the PP2A catalytic subunit.[7][9] However, the unsaturated lactone ring and the conjugated (Z,Z,E)-triene moiety are also responsible for its chemical instability.[1][2]
Q5: How can I assess the stability of my this compound solution?
A5: A stability-indicating high-performance liquid chromatography (HPLC) method is the primary technique for assessing the stability of this compound.[6][7] This involves using an HPLC method that can separate the intact this compound from its degradation products. By analyzing samples over time and under different conditions, you can quantify the rate of degradation.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound Purity
This protocol describes a general approach for a gradient reversed-phase HPLC method to determine the purity of this compound and to separate it from its degradation products.
Chromatographic Conditions
| Parameter | Recommended Conditions |
| Column | C18, 4.6 x 150 mm, 3.5 µm[6] |
| Mobile Phase A | 0.1% Formic Acid in Water[6] or 0.05 M phosphate buffer (pH 6.8)[7] |
| Mobile Phase B | Acetonitrile[7] |
| Gradient | A gradient elution from a low to a high percentage of Mobile Phase B is typically used. |
| Flow Rate | 1.0 mL/min[7] |
| Detection | UV detection at 268 nm[6][7] |
Methodology
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol (B129727) or a buffer at neutral pH) to obtain a stock solution of known concentration.[7]
-
Sample Preparation: Dilute the stock solution to the desired concentration with the mobile phase or a suitable diluent.
-
Injection: Inject a defined volume of the sample onto the HPLC system.
-
Analysis: Analyze the chromatogram for the peak corresponding to this compound and any additional peaks that may represent impurities or degradation products. The peak area of this compound is used for quantification.
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method.[6]
-
Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 N HCl. Incubate at 60 °C for 24 hours. Neutralize the solution with 0.1 N NaOH. Dilute to a final concentration of 100 µg/mL with the sample diluent and analyze by HPLC.[6]
-
Base Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 N NaOH. Incubate at room temperature for 4 hours. Neutralize the solution with 0.1 N HCl. Dilute to a final concentration of 100 µg/mL with the sample diluent and analyze by HPLC.[6]
-
Oxidative Degradation: Dissolve 10 mg of this compound in 10 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with the sample diluent and analyze by HPLC.[6]
-
Thermal Degradation: Place 10 mg of solid this compound in an oven at 105 °C for 48 hours.[6] Dissolve and dilute to an appropriate concentration for HPLC analysis.
Visualizations
This compound Degradation and Inactivation Pathway
Caption: Factors leading to the degradation of this compound in aqueous solutions.
Troubleshooting Workflow for this compound Stability Issues
Caption: A logical workflow for troubleshooting common stability issues with this compound.
This compound's Mechanism of Action on the PP2A Signaling Pathway
Caption: this compound inhibits PP2A, leading to the activation of Cdk1/Cyclin B and subsequent premature mitotic entry.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound: chemistry and biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationship Studies of this compound, Cytostatin, and Key Analogs, with PP1, PP2A, PP5, and (β12–β13)-Chimeras (PP1/PP2A and PP5/PP2A), Provide Further Insight into the Inhibitory Actions of this compound Family Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Concise Synthesis of this compound and Analogs through Late-Stage Chemoenzymatic Installation of Their Key Pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antitumor antibiotic this compound covalently binds to cysteine-269 residue of protein phosphatase 2A catalytic subunit in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Fostriecin Technical Support Center: Troubleshooting Degradation During Storage
For Researchers, Scientists, and Drug Development Professionals
Fostriecin (B16959), a potent and selective inhibitor of protein phosphatase 2A (PP2A) and 4 (PP4), is a valuable tool in cancer research. However, its inherent chemical instability presents a significant challenge for researchers, a factor that contributed to the discontinuation of its clinical trials.[1][2][3] This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help you mitigate the degradation of this compound during storage and ensure the reliability and reproducibility of your experimental results.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound, with a focus on problems arising from its degradation.
| Problem | Potential Cause | Recommended Solution |
| Low or No Biological Activity | Degradation of this compound: The most common cause is the breakdown of the active compound due to improper storage or handling. This compound is highly sensitive to pH, temperature, and repeated freeze-thaw cycles.[1][4] | - Verify Storage Conditions: Ensure that solid this compound is stored at -20°C under desiccated and light-protected conditions.[1][4] Stock solutions should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.[1] - Prepare Fresh Solutions: For critical experiments, prepare fresh working solutions from a recently opened vial of solid this compound. - Check pH of Media and Buffers: this compound's activity is significantly reduced in acidic (pH < 5.5) or basic (pH > 7.5) conditions.[1][4][5] Ensure all solutions are within this pH range. |
| Inconsistent Experimental Results | Variable this compound Concentration: This can be due to incomplete dissolution of stock solutions or degradation of the compound over the course of a long experiment.[4] | - Ensure Complete Dissolution: Before use, allow stock solutions to equilibrate to room temperature and mix thoroughly by vortexing or brief sonication.[4] - Minimize Incubation Time: For lengthy experiments, add this compound to the experimental system at the latest possible time. - Maintain Low Temperature: If feasible, conduct experiments at lower temperatures to slow down potential degradation.[4] |
| Precipitate Observed in Thawed Stock Solution | Poor Solubility at Low Temperatures or Solvent Evaporation: this compound may precipitate out of solution upon freezing, or if the solvent has evaporated, leading to a higher, less soluble concentration.[4] | - Warm and Re-dissolve: Gently warm the vial to room temperature and vortex or sonicate briefly to ensure the compound is fully redissolved before use.[4] - Ensure Proper Sealing: Use tightly sealed vials for storing stock solutions to prevent solvent evaporation.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For long-term storage, solid this compound should be kept at -20°C under desiccating conditions and protected from light.[1][4] Stock solutions should be prepared, aliquoted into single-use volumes, and stored at -80°C to prevent degradation from repeated freeze-thaw cycles.[1]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: this compound is soluble in water (up to 100 mM) and ethanol (B145695) (up to 10 mM).[1] For preparing high-concentration stock solutions, dimethylformamide (DMF) can be used, which can be stored under argon at -20°C for approximately two months with minimal loss of potency.[6]
Q3: How sensitive is this compound to pH?
A3: this compound is highly sensitive to pH. Its biological activity is significantly diminished upon exposure to acidic conditions (pH < 5.5) or basic conditions (pH > 7.5).[1][4][5] It is crucial to maintain a neutral pH in all buffers and media used in your experiments.
Q4: Can I store this compound solutions at room temperature?
A4: No, prolonged exposure of this compound solutions to room temperature should be avoided. This compound is heat-labile, and all handling of its solutions should be performed on ice whenever possible.[1]
Q5: What are the main degradation pathways of this compound?
A5: The primary degradation pathways involve the hydrolysis of the α,β-unsaturated lactone ring and the formation of a C8-C9 cyclic phosphodiester.[4][7] The conjugated Z,Z,E-triene moiety is also a source of chemical instability and may be prone to isomerization.[8]
Summary of this compound Storage and Handling Conditions
| Parameter | Solid this compound | This compound in Solution |
| Storage Temperature | -20°C[1][4] | -80°C (for aliquots)[1] |
| Storage Duration | Up to 12 months (desiccated)[1] | Up to 1 month is recommended; for longer-term, solid form is preferred.[4] |
| pH Stability | Not Applicable | Stable between pH 5.5 and 7.5[1][4] |
| Light Sensitivity | Store protected from light[4] | Minimize exposure to light[6] |
| Handling | Store under desiccated conditions[4] | Prepare fresh; avoid repeated freeze-thaw cycles[1] |
Experimental Protocols
Protocol: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Analysis of this compound
This protocol outlines a general method for assessing the stability of this compound and separating it from its degradation products.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer with a pH between 5.5 and 7.5) at a known concentration.
-
For forced degradation studies, subject aliquots of the stock solution to various stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.[1]
-
Base Hydrolysis: 0.1 N NaOH at room temperature for 4 hours.[1]
-
Oxidative Degradation: 3% hydrogen peroxide at room temperature for 24 hours.[1]
-
Thermal Degradation: Incubate the solid compound at 105°C for 48 hours.[1]
-
Photolytic Degradation: Expose the solid compound to UV light (254 nm) for 24 hours.[1]
-
-
Neutralize the acid and base-hydrolyzed samples before analysis.
-
Dilute all samples to a suitable concentration for HPLC analysis.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).[1]
-
Mobile Phase: A gradient elution is typically used. For example:
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: Acetonitrile.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 268 nm.[1]
-
Injection Volume: 10-20 µL.
3. Data Analysis:
-
Compare the chromatograms of the stressed samples to that of a non-stressed control.
-
The appearance of new peaks indicates the formation of degradation products.
-
A decrease in the peak area of the parent this compound peak corresponds to the extent of degradation.
-
This method should be validated for specificity, linearity, accuracy, and precision to be considered a true stability-indicating method.
Visualizations
Caption: Key degradation pathways of this compound.
Caption: Experimental workflow for assessing this compound stability.
Caption: A logical guide for troubleshooting this compound experiments.
References
- 1. Concise Synthesis of this compound and Analogs through Late-Stage Chemoenzymatic Installation of Their Key Pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total synthesis of this compound: via a regio- and stereoselective polyene hydration, oxidation, and hydroboration sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of lactone hydrolysis in neutral and alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationship Studies of this compound, Cytostatin, and Key Analogs, with PP1, PP2A, PP5, and (β12–β13)-Chimeras (PP1/PP2A and PP5/PP2A), Provide Further Insight into the Inhibitory Actions of this compound Family Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C19H27O9P | CID 6913994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Fostriecin Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when optimizing fostriecin (B16959) concentration for cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and highly selective inhibitor of the serine/threonine protein phosphatases PP2A and PP4.[1][2][3][4][5][6] Its cytotoxic effects are primarily due to the inhibition of these phosphatases, which are critical regulators of numerous cellular processes, including cell cycle progression.[1][7] By inhibiting PP2A, this compound can induce premature entry into mitosis, ultimately leading to apoptosis in cancer cells.[5][6][7] Although initially investigated as a topoisomerase II inhibitor, its activity against this enzyme is significantly weaker.[6][8][9][10]
Q2: What are the typical working concentrations for this compound in cell-based assays?
A2: The effective concentration of this compound varies depending on the cell line and experimental objectives. As a potent inhibitor of PP2A, its IC50 value is in the low nanomolar range (approximately 1.5-3.2 nM).[11] However, factors like cellular uptake and the compound's stability can influence the required concentration in a cell culture setting.[11] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.[1][11] A broad range, such as 0.1 nM to 10 µM, can be used for initial screening.[12]
Q3: What are the known off-target effects of this compound?
A3: The main off-target effects of this compound include weak inhibition of protein phosphatase 1 (PP1) and topoisomerase II.[1] The concentration of this compound required to inhibit these off-targets is substantially higher than that needed for potent PP2A and PP4 inhibition.[1] To minimize off-target effects, it is crucial to use the lowest effective concentration determined through a dose-response analysis and to confirm phenotypes with a structurally different PP2A inhibitor.[1]
Q4: How should I prepare and store this compound?
A4: this compound is soluble in water and DMSO.[3][7] For long-term storage, this compound sodium salt should be stored as a powder at -20°C in a desiccated environment, where it can be stable for at least a year.[1][2] Stock solutions should be prepared fresh; however, if storage is necessary, they can be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.[2][3][7] It is recommended to use solutions on the same day they are prepared.[7]
Q5: What are the stability considerations for this compound in cell culture?
A5: this compound is known for its limited stability, which was a factor in the discontinuation of its clinical trials.[1][2][11] It is sensitive to both acidic (pH <5.5) and basic (pH >7.5) conditions.[1][2][3][11] The compound is also sensitive to oxidation, light, and heat.[2][3][11] When preparing solutions, it is crucial to maintain a neutral pH.[2] For long-term experiments, consider refreshing the media with freshly diluted this compound to maintain its effective concentration.[13]
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High variability in experimental results | This compound degradation due to improper storage or handling. | - Ensure this compound is stored at -20°C in a dry environment.[1] - Prepare fresh stock solutions in a suitable solvent like water.[1] - Avoid repeated freeze-thaw cycles.[2][4] - Verify that the pH of your experimental buffers is within the stable range for this compound (pH 5.5-7.5).[1][2] |
| Inconsistent this compound activity. | - Use fresh solutions for each experiment.[11] - Ensure the time between solution preparation and application to cells is consistent.[11] - Protect the compound and its solutions from light.[3][11] | |
| Inconsistent cell seeding or culture conditions. | - Maintain consistent cell densities, passage numbers, and media conditions.[11] - Ensure a homogenous cell suspension during plating.[12] - Be mindful of the "edge effect" in 96-well plates where evaporation can alter concentrations.[12] | |
| No observable effect of this compound treatment | Insufficient concentration of this compound. | - Increase the this compound concentration, being mindful of potential off-target effects.[1] |
| Low expression of the target protein (PP2A) in the cell line. | - Confirm PP2A expression levels in your cell line using methods like Western blot.[1] | |
| The chosen experimental endpoint is not sensitive to PP2A inhibition. | - Validate your assay to ensure it is responsive to changes in PP2A signaling.[1] | |
| Observed phenotype may be due to off-target effects | Inhibition of PP1 or Topoisomerase II at high concentrations. | - Perform a thorough dose-response analysis to identify the lowest effective concentration.[1] - Confirm the phenotype with a structurally different PP2A inhibitor.[1] - If available, use a negative control, such as an inactive analog.[1] - Directly measure the activity of potential off-targets at the concentration of this compound you are using.[1] |
| Precipitation of this compound in media or buffer | Incorrect pH of the buffer. | - Verify the pH of your buffer is within the optimal range for this compound stability (around pH 6.5).[3] |
| Exceeding solubility limit. | - Do not exceed the recommended final concentration in aqueous media. This compound is soluble in water up to 100 mM.[2] |
Quantitative Data Summary
The inhibitory concentrations (IC50) of this compound against various protein phosphatases are summarized below. Note that slight variations in IC50 values may be observed due to different experimental conditions.[14]
| Target Enzyme | IC50 |
| Protein Phosphatase 2A (PP2A) | 1.4 - 3.2 nM[11][14][15] |
| Protein Phosphatase 4 (PP4) | ~3 nM[11][14] |
| Protein Phosphatase 1 (PP1) | 4,000 - 131,000 nM[11][14][15] |
| Topoisomerase II | ~40,000 nM[10][14][16] |
Experimental Protocols
Protocol for Determining Optimal this compound Concentration using a Cell Viability Assay (e.g., MTT Assay)
This protocol provides a general framework for determining the IC50 of this compound in adherent cancer cell lines.
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
This compound sodium salt
-
Sterile water or DMSO for stock solution
-
96-well flat-bottom cell culture plates
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a concentrated stock solution of this compound in sterile water or DMSO.
-
Perform serial dilutions of this compound in complete culture medium to cover a broad concentration range (e.g., 0.1 nM to 10 µM).[12]
-
Remove the old medium from the wells and add 100 µL of the medium containing the various this compound dilutions.
-
Include vehicle-only wells (medium with the same concentration of solvent used for the highest this compound concentration) as a negative control.[7]
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.[7]
-
-
MTT Assay:
-
After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[4][7]
-
Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4]
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.[4]
-
Subtract the average absorbance of blank (medium only) wells from all other readings.[7]
-
Calculate cell viability as a percentage of the vehicle-treated control.[7]
-
Plot the percentage of cell viability versus the log of the this compound concentration and use a non-linear regression model to calculate the IC50 value.[4][12]
-
Visualizations
Caption: this compound's primary mechanism of action.
Caption: Experimental workflow for IC50 determination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Structure-Activity Relationship Studies of this compound, Cytostatin, and Key Analogs, with PP1, PP2A, PP5, and (β12–β13)-Chimeras (PP1/PP2A and PP5/PP2A), Provide Further Insight into the Inhibitory Actions of this compound Family Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. This compound, an antitumor antibiotic with inhibitory activity against serine/threonine protein phosphatases types 1 (PP1) and 2A (PP2A), is highly selective for PP2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
overcoming fostriecin insolubility in media
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experiments with fostriecin (B16959), particularly concerning its solubility in media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a potent and selective inhibitor of protein phosphatase 2A (PP2A) and protein phosphatase 4 (PP4).[1][2][3] It is a phosphate (B84403) monoester derived from the bacterium Streptomyces pulveraceus.[2][4] Its inhibitory action on PP2A and PP4 disrupts cellular signaling cascades, leading to cell cycle arrest at the G2/M phase and induction of apoptosis, making it a compound of interest in cancer research.[1][5][6] However, this compound is known for its limited stability, being sensitive to pH, light, and oxidation.[1][2]
Q2: In which solvents is this compound soluble?
This compound sodium salt is readily soluble in water.[2][7] It also shows solubility in various organic solvents. For preparing high-concentration stock solutions, dimethyl sulfoxide (B87167) (DMSO) is commonly used.[2][5]
Q3: What is the optimal pH for this compound stability in aqueous solutions?
The optimal pH for this compound stability in aqueous solutions is approximately 6.5.[2] Its activity can be significantly diminished in acidic conditions (pH < 5.5) or basic conditions (pH > 7.5).[1][2][8]
Troubleshooting Guide: Overcoming this compound Precipitation in Media
Q4: I'm observing precipitation after adding this compound to my cell culture medium. What is the cause and how can I resolve it?
Precipitation of this compound in aqueous media is a common issue and can be attributed to several factors:
-
Exceeding Solubility Limit: The desired final concentration in your experiment may be higher than this compound's solubility limit in the culture medium.[1]
-
Solvent Shock: this compound is often prepared as a concentrated stock in an organic solvent like DMSO. Rapidly diluting this stock into the aqueous cell culture medium can cause the compound to precipitate out of solution.[9]
-
Incorrect pH: As mentioned, this compound is unstable at pH levels outside the 5.5-7.5 range. If the medium's pH is not optimal, the compound can degrade and precipitate.[2][10]
-
Low Temperature: Adding a cold stock solution to the medium or storing the prepared medium at low temperatures can decrease this compound's solubility.[9][11]
-
Media Components: Certain salts and proteins in the cell culture medium can interact with this compound, affecting its solubility.[9][11]
Suggested Solutions:
-
Optimize Final Concentration: Do not exceed the recommended final concentration in your aqueous medium.[1]
-
Proper Dilution Technique: To avoid "solvent shock," first dilute the this compound stock solution in a smaller volume of pre-warmed medium, mix thoroughly, and then add this intermediate dilution to the final culture volume.[12]
-
pH Control: Ensure the pH of your cell culture medium is within the stable range for this compound (pH 5.5-7.5).[1][10]
-
Temperature Considerations: Pre-warm the cell culture medium to 37°C before adding the this compound stock solution.[12]
-
Use of Co-solvents: If higher concentrations are required, consider the use of a co-solvent, but be mindful of its potential effects on the cells.[1] It is generally recommended to keep the final DMSO concentration below 0.5% (v/v).[2]
Q5: My this compound solution appears to lose activity over time. How can I improve its stability?
This compound's instability is a known challenge.[1] To mitigate this:
-
Proper Storage: Store the this compound powder at -20°C under desiccating conditions.[1] Prepare concentrated stock solutions in sterile water or DMSO, aliquot them into single-use, light-protected tubes, and store them at -80°C to avoid repeated freeze-thaw cycles.[1][2]
-
Fresh Working Solutions: Always prepare fresh working solutions for each experiment and use them immediately.[1][2] Avoid storing this compound in aqueous buffers for extended periods.[2]
-
Protection from Light and Air: Protect this compound solutions from light by using amber vials or wrapping them in foil.[2] The unsaturated lactone ring in this compound is susceptible to oxidation.[2]
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Reference(s) |
| Water | > 300 mg/mL | [2] |
| Water | Up to 100 mM | [1][7] |
| Methanol | 20 mg/mL | [2] |
| Ethanol | Up to 10 mM | [1] |
| DMSO | Soluble (used for stock solutions) | [2][5] |
Table 2: Inhibitory Activity of this compound
| Target Phosphatase | IC50 Value | Reference(s) |
| Protein Phosphatase 2A (PP2A) | 1.5 nM - 3.2 nM | [3] |
| Protein Phosphatase 4 (PP4) | 3 nM | [3] |
| Protein Phosphatase 1 (PP1) | 4 µM - 131 µM | [3][13] |
| Protein Phosphatase 5 (PP5) | ~60 µM | [3][8] |
| Topoisomerase II | 40 µM | [3][6] |
| Protein Phosphatase 2B (PP2B) | No apparent inhibition | [3][7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (e.g., 10 mM)
Materials:
-
This compound powder
-
Sterile, nuclease-free water or anhydrous, sterile DMSO
-
Sterile, polypropylene (B1209903) microcentrifuge tubes (amber or wrapped in foil)
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent condensation.[1]
-
In a certified chemical fume hood, carefully weigh the desired amount of this compound powder.[2]
-
Add the appropriate volume of sterile water or DMSO to achieve the desired stock concentration (e.g., 10 mM).[2]
-
Gently vortex or sonicate briefly (if necessary, warm to 37°C) to ensure the powder is completely dissolved.[2]
-
If preparing the stock in water for cell culture use, you may filter-sterilize the solution through a 0.22 µm syringe filter.[2]
-
Aliquot the stock solution into single-use, light-protected tubes.[1][2]
-
Store the aliquots at -80°C.[1]
Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium
Materials:
-
This compound stock solution (from Protocol 1)
-
Pre-warmed (37°C) cell culture medium
-
Sterile tubes
Procedure:
-
Thaw a single aliquot of the this compound stock solution on ice or at room temperature.[1][2]
-
Prepare a series of working solutions by performing serial dilutions of the stock solution in the pre-warmed cell culture medium to achieve the desired final concentrations.[1][5]
-
To minimize precipitation, it is recommended to first dilute the stock into a small volume of medium, mix well, and then add this to the final volume.[12]
-
Use the freshly prepared working solutions immediately in your experiment.[2] Include a vehicle control with the same final concentration of the solvent used for the stock solution (e.g., DMSO).[5]
Visualizations
Caption: A step-by-step workflow for preparing this compound stock solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Targeting Protein Serine/Threonine Phosphatases for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. Structure-Activity Relationship Studies of this compound, Cytostatin, and Key Analogs, with PP1, PP2A, PP5, and (β12–β13)-Chimeras (PP1/PP2A and PP5/PP2A), Provide Further Insight into the Inhibitory Actions of this compound Family Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
troubleshooting inconsistent results with fostriecin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fostriecin (B16959). These resources are designed to address specific issues that may be encountered during experimentation.
Troubleshooting Inconsistent Results
Question: Why am I observing inconsistent inhibition of Protein Phosphatase 2A (PP2A) with this compound?
Answer: Variability in PP2A inhibition is a common challenge and can be attributed to several factors ranging from the stability of this compound itself to the specifics of the assay conditions.
-
Compound Stability and Handling: this compound is known to be unstable, particularly in aqueous solutions.[1] Its sensitive Z,Z,E-triene moiety and α,β-unsaturated lactone ring make it susceptible to degradation under improper storage and handling.[1] The compound's activity can be significantly reduced by brief exposure to acidic (pH < 5.5) or basic (pH > 7.5) conditions.[2][3][4] To ensure reproducibility, it is crucial to prepare fresh solutions for each experiment from a concentrated stock, avoid repeated freeze-thaw cycles, and store aliquots at -20°C or -80°C, protected from light.[3][4]
-
Assay Conditions: The reported IC50 values for this compound against PP2A can vary significantly, which is likely a reflection of differences in assay parameters.[2] Factors such as the amount of enzyme used, the choice and concentration of the substrate, and the buffer composition can all influence the apparent inhibitory potency.[2]
-
Cellular Factors: In cell-based experiments, the physiological state of the cells is critical. Variations in cell density, growth phase, or the expression levels of PP2A subunits can lead to inconsistent results. It is important to standardize these parameters across experiments.
Question: My IC50 value for this compound differs from published values. What could be the cause?
Answer: Discrepancies between experimentally determined and published IC50 values are common. For this compound, this can be due to a number of variables.
-
Purity of this compound: The purity of the this compound being used is critical, as impurities can interfere with the experiment.[5] Clinical trials with this compound were halted in part due to issues with the purity of the naturally derived material.[5][6]
-
Biochemical vs. Cell-Based Assays: IC50 values obtained from biochemical assays using purified enzymes are often lower than those from cell-based assays. This is because in a cellular context, factors such as cell membrane permeability and the ability of cells to metabolize or efflux the compound can reduce the effective intracellular concentration of this compound.
-
Specific PP2A Isoform: The inhibitory potency of this compound can differ depending on the specific isoform of the PP2A holoenzyme being studied.
Troubleshooting Decision Tree for Inconsistent this compound Results
Caption: A workflow to diagnose and address sources of inconsistent results in this compound experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and highly selective inhibitor of the serine/threonine protein phosphatases PP2A and PP4.[1] It covalently binds to a specific cysteine residue (Cys269) in the catalytic subunit of PP2A.[1][7] This inhibition disrupts the balance of protein phosphorylation, leading to cell cycle arrest at the G2/M phase and ultimately apoptosis.[1][6] While initially investigated for its activity against topoisomerase II, this is now considered a much weaker, off-target effect.[1][8][9]
This compound's Signaling Pathway
Caption: this compound inhibits PP2A and PP4, leading to hyperphosphorylation of substrates and downstream effects.
Q2: How should I prepare and store this compound solutions?
This compound sodium salt is soluble in water (up to 100 mM) and DMSO.[3][4][10] It is recommended to prepare concentrated stock solutions in one of these solvents.[3] To maintain stability, these stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light.[3][4][11] Working solutions should be prepared fresh for each experiment.[3]
Q3: Are there known off-target effects of this compound?
Yes, while this compound is highly selective for PP2A and PP4, it does have known off-target effects.[12] It is a weak inhibitor of protein phosphatase 1 (PP1) and topoisomerase II.[13] However, the concentrations required to inhibit these off-targets are significantly higher than those needed for potent PP2A and PP4 inhibition.[12][14] To confirm that an observed biological effect is due to PP2A inhibition, it is good practice to use a structurally unrelated PP2A inhibitor as a control.[12]
Quantitative Data Summary
| Parameter | Value | Conditions / Notes | Reference(s) |
| IC50 (PP2A) | 1.4 - 40 nM | Varies with assay conditions. | [2][9][15] |
| IC50 (PP4) | 3 nM | ||
| IC50 (PP1) | 131 µM | Weak inhibitor. | [13] |
| IC50 (Topoisomerase II) | 40 µM | Weak inhibitor. | [8] |
| Solubility (Water) | up to 100 mM | [3][10] | |
| Storage (Solid) | -20°C, desiccated | [10] | |
| Storage (Solutions) | -20°C or -80°C | Aliquoted to avoid freeze-thaw. | [3][4] |
Key Experimental Protocols
Protocol: In Vitro PP2A Inhibition Assay
This protocol provides a general method for determining the inhibitory activity of this compound against PP2A using a colorimetric assay.
Materials:
-
Purified PP2A enzyme
-
This compound sodium salt
-
Phosphopeptide substrate (e.g., K-R-pT-I-R-R)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.1 mM EDTA, 5 mM DTT)
-
Malachite Green Phosphate (B84403) Detection Kit
-
96-well microplate
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add a constant amount of purified PP2A enzyme to each well of a 96-well plate.
-
Add the this compound dilutions to the wells and pre-incubate for 10-15 minutes at 30°C to allow for inhibitor binding.[9][16][17]
-
Initiate the phosphatase reaction by adding the phosphopeptide substrate to each well.[16][17][18]
-
Incubate the plate at 30°C for 10-30 minutes, ensuring the reaction remains in the linear range.[16][17]
-
Stop the reaction by adding the Malachite Green reagent to detect the amount of free phosphate released.[16][18]
-
Calculate the percentage of PP2A inhibition for each this compound concentration relative to a vehicle-treated control and determine the IC50 value.[16]
Workflow for a General Protein Phosphatase Inhibition Assay
Caption: A generalized workflow for determining the inhibitory activity of this compound against PP2A.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure-Activity Relationship Studies of this compound, Cytostatin, and Key Analogs, with PP1, PP2A, PP5, and (β12–β13)-Chimeras (PP1/PP2A and PP5/PP2A), Provide Further Insight into the Inhibitory Actions of this compound Family Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Concise Synthesis of this compound and Analogs through Late-Stage Chemoenzymatic Installation of Their Key Pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Targeting Protein Serine/Threonine Phosphatases for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. rndsystems.com [rndsystems.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. This compound, an antitumor antibiotic with inhibitory activity against serine/threonine protein phosphatases types 1 (PP1) and 2A (PP2A), is highly selective for PP2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Fostriecin Technical Support Center: Minimizing Off-Target Effects
Welcome to the Fostriecin (B16959) Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound while minimizing its off-target effects. Here you will find answers to frequently asked questions and detailed troubleshooting guides to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and highly selective inhibitor of the serine/threonine protein phosphatases PP2A and PP4.[1] Its primary mechanism involves the covalent, irreversible binding to a specific cysteine residue (Cys269) within the catalytic subunit of PP2A.[1][2] This binding is mediated by the α,β-unsaturated lactone ring of this compound through a Michael addition reaction.[2] By inhibiting PP2A and PP4, this compound disrupts the mitotic entry checkpoint, leading to premature entry into mitosis and subsequent apoptosis in cancer cells.[1][3]
Q2: What are the known off-target effects of this compound?
The primary off-target effects of this compound are weak inhibition of protein phosphatase 1 (PP1) and topoisomerase II.[4][5] It is important to note that the concentrations of this compound required to inhibit these off-targets are significantly higher than those needed for the potent inhibition of PP2A and PP4.[4] this compound has shown no apparent inhibition of protein phosphatase 2B (PP2B).[5]
Q3: How can I minimize the off-target effects of this compound in my experiments?
Minimizing off-target effects is crucial for the correct interpretation of your experimental data. Here are several strategies you can employ:
-
Optimize this compound Concentration: Conduct a dose-response curve to identify the lowest concentration of this compound that elicits the desired on-target effect (inhibition of PP2A/PP4) in your specific experimental system.[4][6] Using concentrations at or slightly above the IC50 for the primary targets minimizes the risk of engaging lower-affinity off-targets.[6]
-
Employ a Negative Control: If available, use a structurally similar but inactive analog of this compound, such as dephosphothis compound.[4][7] This helps to control for any effects related to the chemical scaffold itself.[6]
-
Perform Rescue Experiments: If possible, overexpress a form of PP2A that is resistant to this compound but maintains its normal function.[4] If the this compound-induced phenotype is reversed in cells expressing the resistant mutant, this provides strong evidence for an on-target mechanism.[4]
-
Verify Target Engagement: Directly confirm that this compound is engaging with PP2A in your cellular system using techniques like the Cellular Thermal Shift Assay (CETSA).[4][6]
Q4: What are the recommendations for the stability and storage of this compound?
This compound has known stability issues and is sensitive to both acidic (pH <5.5) and basic (pH >7.5) conditions.[4][8] For long-term storage, this compound sodium salt should be stored as a powder at -20°C in a desiccated environment, where it can be stable for at least four years.[4] Stock solutions should be prepared fresh in a suitable solvent like water.[4][8] It is advisable to avoid repeated freeze-thaw cycles.[8]
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound against its primary on-targets and known off-targets.
| Target Protein | IC50 Value | Target Type | Reference(s) |
| Protein Phosphatase 2A (PP2A) | 1.5 - 3.2 nM | On-Target | [5][9] |
| Protein Phosphatase 4 (PP4) | 3 nM | On-Target | [5] |
| Protein Phosphatase 1 (PP1) | 131 µM | Off-Target | [5][9] |
| Topoisomerase II | 40 µM | Off-Target | [5][10] |
| Protein Phosphatase 5 (PP5) | ~60 µM | Off-Target | [7] |
| Protein Phosphatase 2B (PP2B) | No apparent inhibition | Non-Target | [5] |
Signaling Pathways and Experimental Workflows
Caption: this compound's primary mechanism of action.
Caption: Troubleshooting workflow for unexpected results.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution(s) |
| High variability in experimental results | This compound degradation due to improper storage or handling. | - Ensure this compound is stored at -20°C in a desiccated environment.[4]- Prepare fresh stock solutions in a suitable solvent like water.[4][8]- Avoid repeated freeze-thaw cycles.[8]- Verify that the pH of your experimental buffers is within the stable range for this compound (pH 5.5-7.5).[4][8] |
| Observed phenotype may be due to off-target effects | Inhibition of PP1 or Topoisomerase II at high concentrations. | - Perform a thorough dose-response analysis to use the lowest effective concentration.[4]- Confirm the phenotype with a structurally different PP2A inhibitor.[4]- Use a negative control, such as an inactive analog, if available.[4]- Directly measure the activity of potential off-targets (PP1, Topoisomerase II) at the concentration of this compound you are using.[4] |
| No observable effect of this compound treatment | - Insufficient concentration of this compound.- Low expression of the target protein (PP2A) in the cell line. | - Increase the concentration of this compound, referencing dose-response curves from similar cell lines.- Confirm the expression of PP2A in your cell line via Western Blot or other protein detection methods. |
| Inconsistent inhibition of PP2A/PP4 in vitro | - this compound degradation.- High enzyme concentration leading to a "titration effect."- Incorrect buffer pH. | - Prepare fresh dilutions of this compound for each experiment.- Optimize the enzyme concentration to be in the linear range of the assay.- Ensure the assay buffer pH is between 5.5 and 7.5.[4][8] |
Detailed Experimental Protocols
In Vitro Protein Phosphatase (PP2A) Activity Assay
This protocol is adapted from methods described for measuring the activity of serine/threonine phosphatases.[11]
Objective: To determine the IC50 value of this compound for PP2A in vitro.
Materials:
-
Purified, active PP2A enzyme
-
This compound
-
Phosphorylated substrate (e.g., ³²P-labeled phosphorylase a or a synthetic phosphopeptide)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 1 mM EGTA, 5 mM DTT)
-
Trichloroacetic acid (TCA)
-
Scintillation counter and vials
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a microcentrifuge tube, add the purified PP2A enzyme to the assay buffer.
-
Add the this compound dilution or vehicle control to the enzyme solution and pre-incubate for 10-15 minutes at 30°C.[4]
-
Initiate the phosphatase reaction by adding the ³²P-labeled substrate.
-
Incubate the reaction at 30°C for a duration within the linear range of the assay (e.g., 10-20 minutes).[4]
-
Terminate the reaction by adding cold TCA.[4]
-
Centrifuge the tubes to pellet the protein.[4]
-
Measure the radioactivity of the supernatant, which contains the released ³²P-inorganic phosphate, using a scintillation counter.[4]
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by plotting the data.
Topoisomerase II Decatenation Assay
This protocol is a general guide for assessing topoisomerase II activity.
Objective: To determine if this compound inhibits the decatenation activity of topoisomerase II at the concentrations used in cellular experiments.
Materials:
-
Purified Topoisomerase II enzyme
-
Kinetoplast DNA (kDNA)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT)[4]
-
Stop Solution (e.g., containing SDS and proteinase K)
-
Agarose (B213101) gel electrophoresis equipment
-
DNA staining agent (e.g., ethidium (B1194527) bromide)
Procedure:
-
Prepare serial dilutions of this compound.
-
Set up reaction tubes containing assay buffer, kDNA, and either this compound or a vehicle control.[4]
-
Add Topoisomerase II to initiate the reaction.[4]
-
Incubate at 37°C for 30-60 minutes.[4]
-
Stop the reaction by adding the stop solution.[4]
-
Analyze the reaction products by agarose gel electrophoresis.[4]
-
Visualize the DNA bands under UV light. Decatenated DNA will migrate faster than the catenated kDNA substrate.
Cellular Thermal Shift Assay (CETSA)
This protocol provides a framework for assessing the engagement of this compound with its target protein (PP2A) in a cellular context.[6]
Objective: To confirm that this compound binds to PP2A in intact cells.
Materials:
-
Cells of interest
-
This compound
-
Cell lysis buffer
-
PBS
-
Equipment for heating samples (e.g., PCR machine)
-
Western blot equipment and reagents
-
Antibody specific for PP2A
Procedure:
-
Cell Treatment: Treat intact cells with this compound at the desired concentration or with a vehicle control for a specified time.[6]
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).[6]
-
Cell Lysis: Lyse the cells by freeze-thawing or by adding lysis buffer.
-
Pelleting: Centrifuge the samples to pellet the aggregated, denatured proteins.[6]
-
Supernatant Collection: Collect the supernatant containing the soluble proteins.[6]
-
Western Blot Analysis: Analyze the amount of soluble PP2A in the supernatant at each temperature point by Western blotting using a PP2A-specific antibody.
-
Data Analysis: Binding of this compound to PP2A is expected to increase its thermal stability, resulting in more soluble protein at higher temperatures compared to the vehicle control. Plot the amount of soluble PP2A as a function of temperature for both treated and untreated samples.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Structure-Activity Relationship Studies of this compound, Cytostatin, and Key Analogs, with PP1, PP2A, PP5, and (β12–β13)-Chimeras (PP1/PP2A and PP5/PP2A), Provide Further Insight into the Inhibitory Actions of this compound Family Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. This compound, an antitumor antibiotic with inhibitory activity against serine/threonine protein phosphatases types 1 (PP1) and 2A (PP2A), is highly selective for PP2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting Protein Serine/Threonine Phosphatases for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Serine/Threonine Protein Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]
Fostriecin Total Synthesis: A Technical Support Center
Welcome to the technical support center for the total synthesis of fostriecin (B16959). This resource is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this potent and selective protein phosphatase inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, detailed experimental protocols for key transformations, and comparative data from various synthetic routes.
Troubleshooting Guide & FAQs
This section provides answers to specific problems you may encounter during the total synthesis of this compound.
Issue 1: Poor Stereocontrol at C8 and C9
-
Question: I am struggling to achieve the desired (8R, 9R) stereochemistry during the synthesis of the polyol fragment. What are the most reliable methods?
-
Answer: Achieving the correct stereochemistry at the C8 and C9 positions is a well-documented challenge. The most successful and widely adopted method is the Sharpless Asymmetric Dihydroxylation (AD). This reaction, when applied to a suitable alkene precursor, can reliably install the vicinal diol with high enantioselectivity.[1][2][3] For instance, the use of AD-mix-β on a trans-alkene has been shown to produce the desired (8R, 9R) diol. It is crucial to carefully control the reaction conditions, including temperature and the stoichiometry of the reagents. Alternative strategies have included substrate-controlled dihydroxylations and the use of chiral auxiliaries, but the Sharpless AD remains the most robust method reported in the majority of successful total syntheses.[2][3]
Issue 2: Low Yields in the Construction of the Conjugated Z,Z,E-Triene
-
Question: My attempts to form the sensitive Z,Z,E-triene moiety via Stille or Suzuki coupling are resulting in low yields and a mixture of isomers. How can I improve this transformation?
-
Answer: The conjugated Z,Z,E-triene is a particularly sensitive functionality, prone to isomerization and degradation, which often leads to low yields.[4][5] Several factors are critical for success in this step:
-
Catalyst and Ligand Choice: For Suzuki couplings, palladium catalysts such as Pd(PPh₃)₄ or more advanced catalysts with specific phosphine (B1218219) ligands are often employed. The choice of base is also critical, with milder bases like Cs₂CO₃ or K₃PO₄ often being preferred.[6]
-
Stille Coupling: In Stille couplings, the choice of the organostannane reagent is important. The reaction is often sensitive to air and moisture, so rigorous inert atmosphere techniques are essential.[1]
-
Reaction Conditions: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can help to minimize isomerization. Degassing of all solvents and reagents is mandatory to prevent catalyst deactivation and side reactions.
-
Purity of Starting Materials: The purity of both the vinyl iodide/triflate and the vinyl stannane/boronic acid is paramount. Impurities can poison the catalyst and lead to complex reaction mixtures.
-
Issue 3: Difficulty with the Ring-Closing Metathesis (RCM) to Form the α,β-Unsaturated Lactone
-
Question: The RCM reaction to form the lactone ring is sluggish and gives significant amounts of starting material and oligomeric byproducts. What can I do to optimize this step?
-
Answer: The formation of the α,β-unsaturated lactone via RCM is a key step in many this compound syntheses.[6] Challenges in this reaction are common and can often be addressed by:
-
Catalyst Selection: The choice of the Grubbs catalyst is critical. For sterically hindered or electron-deficient dienes, second-generation (e.g., Grubbs-II, Hoveyda-Grubbs II) or third-generation catalysts may be necessary to achieve efficient turnover.[7]
-
Reaction Concentration: RCM is an intramolecular reaction, and to favor it over intermolecular oligomerization, the reaction must be run at high dilution (typically in the range of 0.001-0.01 M).
-
Solvent and Temperature: Dichloromethane (DCM) or toluene (B28343) are common solvents. The reaction temperature may need to be optimized; while some reactions proceed at room temperature, others may require heating to reflux.
-
Ethylene (B1197577) Purge: In some cases, bubbling a slow stream of ethylene through the reaction mixture can help to regenerate the active catalyst and drive the reaction to completion.[7]
-
Issue 4: Instability of this compound and Advanced Intermediates During Purification and Storage
-
Question: I am observing significant degradation of my advanced intermediates and final product upon purification and storage. What are the best practices for handling these sensitive compounds?
-
Answer: The instability of this compound was a primary reason for the discontinuation of its clinical trials.[7][8][9][10][11] The polyene system and the phosphate (B84403) ester are particularly labile.
-
Purification: Avoid prolonged exposure to silica (B1680970) gel, which can be acidic and cause decomposition. Using neutral or deactivated silica, or employing alternative purification methods like reversed-phase HPLC with buffered mobile phases, can be beneficial. All purification steps should be carried out as quickly as possible and at low temperatures.
-
Storage: this compound and its advanced precursors should be stored as solids under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C or -80°C). Storage in solution, especially in protic solvents, should be avoided. If solution storage is necessary, use aprotic solvents and store at low temperatures for the shortest possible time.
-
pH Control: The phosphate group and other functionalities can be sensitive to pH. Maintaining a neutral pH during workup and purification is important.
-
Issue 5: Challenges with Late-Stage Phosphorylation
-
Question: The introduction of the phosphate group at the C9 hydroxyl is proving difficult. What are the recommended phosphorylation methods for such a complex and sensitive substrate?
-
Answer: Late-stage phosphorylation is a delicate operation due to the presence of multiple hydroxyl groups and the overall sensitivity of the molecule.
-
Protecting Group Strategy: A well-designed protecting group strategy is essential to ensure that only the C9 hydroxyl is exposed for phosphorylation. Silyl ethers are commonly used to protect the other hydroxyl groups.[1]
-
Phosphorylating Agent: A common and effective method involves the use of dibenzyl phosphite (B83602) and a condensing agent, followed by hydrogenolysis to remove the benzyl (B1604629) protecting groups from the phosphate.[1] Other reagents like (BnO)₂P(O)Cl have also been used.
-
Chemoenzymatic Approach: A novel and highly selective method involves the use of the kinase FosH from the this compound biosynthetic pathway.[7][12] This enzyme specifically phosphorylates the C9 hydroxyl group, avoiding the need for extensive protecting group manipulations.[7][12]
-
Comparative Data of Key Synthetic Steps
The following table summarizes quantitative data from different total syntheses of this compound, highlighting the yields of key transformations.
| Synthetic Step | Research Group | Methodology | Yield (%) | Reference |
| C8-C9 Diol Formation | O'Doherty, et al. | Sharpless Asymmetric Dihydroxylation | Not Specified | [2][3] |
| Shibasaki, et al. | Sharpless Asymmetric Dihydroxylation | Not Specified | [1] | |
| Triene Formation | Boger, et al. | Stille Coupling | Not Specified | [10][13] |
| O'Doherty, et al. | Suzuki Coupling | Not Specified | [2][3] | |
| Lactone Formation (RCM) | Trost, et al. | Ring-Closing Metathesis (Grubbs I) | Not Specified | [6] |
| Phosphorylation | Shibasaki, et al. | Cyclic Phosphorylation | More effective than direct | [1] |
| Renata, et al. | Enzymatic (FosH) | 71 | [7] | |
| Overall Synthesis | Renata, et al. | Chemoenzymatic | 9 steps (LLS) | [7] |
| Boger, et al. | Chemical Synthesis | 17-34 steps | [7] |
LLS: Longest Linear Sequence
Key Experimental Protocols
Protocol 1: Sharpless Asymmetric Dihydroxylation for C8-C9 Diol Formation
This protocol is adapted from methodologies frequently cited in this compound syntheses.[2][3]
-
Preparation: To a solution of the alkene precursor (1.0 equiv) in a 1:1 mixture of t-BuOH and H₂O at 0°C, add AD-mix-β (1.4 g per mmol of alkene).
-
Reaction: Stir the resulting heterogeneous mixture vigorously at 0°C. The progress of the reaction can be monitored by TLC.
-
Workup: Upon completion, quench the reaction by adding solid sodium sulfite (B76179) (1.5 g per mmol of alkene) and stir for 1 hour at room temperature.
-
Extraction: Extract the aqueous layer with ethyl acetate (B1210297) (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude diol can be purified by flash column chromatography on silica gel.
Protocol 2: Late-Stage Enzymatic Phosphorylation of the C9-Hydroxyl Group
This protocol is based on the chemoenzymatic approach developed by Renata and coworkers.[7][12]
-
Enzyme and Substrate Preparation: Prepare a buffered solution (e.g., Tris buffer, pH 8.5) containing the purified FosH enzyme, the deprotected C9-hydroxyl intermediate, ATP (as the phosphate donor), and MgCl₂ (as a cofactor).
-
Reaction Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) with gentle shaking. Monitor the progress of the phosphorylation by LC-MS.
-
Quenching and Extraction: Once the reaction is complete, quench it with a suitable buffer and extract the phosphorylated product with an appropriate organic solvent.
-
Purification: The phosphorylated product can be purified using standard chromatographic techniques, such as reversed-phase HPLC.
Visualizing Synthetic Strategies and Challenges
Diagram 1: Convergent Synthetic Strategy for this compound
Caption: A convergent approach to this compound synthesis.
Diagram 2: Troubleshooting Workflow for Low-Yielding Cross-Coupling Reactions
Caption: Troubleshooting low-yield cross-coupling reactions.
Diagram 3: Chemoenzymatic vs. Fully Synthetic Approach
Caption: Comparison of chemoenzymatic and fully synthetic routes.
References
- 1. Total synthesis of an antitumor antibiotic, this compound (CI-920) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total and Formal Syntheses of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total and formal syntheses of this compound - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Asymmetric total synthesis of (+)-fostriecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Concise Synthesis of this compound and Analogs through Late-Stage Chemoenzymatic Installation of Their Key Pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound: chemistry and biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving the Purity of Fostriecin Preparations
Welcome to the technical support center for researchers, scientists, and drug development professionals working with fostriecin (B16959). This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in improving the purity of your this compound preparations.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: The main challenges in this compound purification stem from its chemical instability. This compound is sensitive to pH, light, and temperature, which can lead to degradation and the formation of impurities.[1][2] Its complex structure, featuring a phosphate (B84403) monoester and a conjugated triene system, makes it susceptible to hydrolysis and isomerization.[1][3] The presence of closely related impurities, such as the Z-isomer of this compound, can also complicate purification due to similar polarities.[3]
Q2: What is the optimal pH range for handling and purifying this compound?
A2: this compound is most stable in a pH range of 5.5 to 7.5.[3] It is susceptible to degradation in acidic conditions (pH < 5.5) and is unstable above pH 8.0.[3][4] Therefore, it is crucial to use buffered solutions during extraction, purification, and storage to prevent degradation.
Q3: What are the recommended storage conditions for this compound?
A3: Due to its instability, solid this compound should be stored at -20°C or -80°C under desiccating conditions and protected from light.[4][5] Stock solutions, typically prepared in DMSO or water, should be aliquoted into single-use volumes and stored at -20°C for up to a month, although some suppliers suggest storage for several months is possible.[4] It is highly recommended to prepare solutions fresh for immediate use whenever possible.[4]
Q4: What are the most common impurities found in this compound preparations?
A4: Common impurities include degradation products resulting from hydrolysis of the lactone ring or phosphate ester, and geometric isomers, particularly the Z-isomer of the triene moiety.[3] Incomplete removal of protecting groups from synthetic preparations can also lead to impurities with similar polarities to this compound.[3]
Q5: Which analytical techniques are most suitable for assessing this compound purity?
A5: High-Performance Liquid Chromatography (HPLC) is the primary and most effective method for assessing the purity of this compound.[3] Coupled with a UV detector (monitoring at 268 nm), HPLC can separate and quantify this compound from its impurities.[6] Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the identification and characterization of these impurities.[3]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Problem: Low Yield of Purified this compound
| Potential Cause | Suggested Solution |
| Degradation during purification | Maintain a strict pH range of 5.5-7.5 throughout the purification process using appropriate buffers.[3] Work at reduced temperatures where possible and protect the sample from light.[4] |
| Incomplete elution from chromatography columns | Optimize the elution gradient and mobile phase composition. For reverse-phase chromatography, a gradient of acetonitrile (B52724) in a phosphate buffer (pH 6.8) is often effective. |
| Loss of material during desalting or lyophilization | Ensure the pH is maintained at ~6.5 during lyophilization to obtain a stable solid. Minimize transfer steps to reduce physical loss of the sample. |
Problem: Presence of a Major Impurity with Similar Polarity to this compound
| Potential Cause | Suggested Solution |
| Formation of the Z-isomer | The Z-isomer of this compound can be difficult to separate by standard chromatography.[3] Optimization of preparative reverse-phase HPLC conditions, such as using a high-resolution column and a shallow elution gradient, may be necessary for separation.[3] |
| Incomplete deprotection (in synthetic preparations) | Ensure deprotection reactions go to completion by monitoring with TLC or LC-MS. Adjust reaction times or reagent stoichiometry as needed.[3] |
Problem: Broad or Tailing Peaks During HPLC Analysis
| Potential Cause | Suggested Solution |
| Column overload | Reduce the amount of sample injected onto the column.[3] |
| Inappropriate mobile phase | Adjust the mobile phase composition, including the organic modifier, buffer concentration, and pH, to improve peak shape.[3] |
| Column contamination or degradation | Flush the column with a strong solvent to remove any adsorbed impurities. If the problem persists, the column may need to be replaced.[3] |
Data Presentation
The following tables provide representative data to illustrate the impact of different conditions on this compound purity and yield.
Table 1: Effect of pH on this compound Stability
| pH | Incubation Time (hours) at 25°C | This compound Purity (%) | Major Degradant (%) |
| 4.0 | 24 | 75.2 | 18.5 |
| 5.5 | 24 | 98.1 | 1.2 |
| 6.8 | 24 | 99.5 | <0.5 |
| 7.5 | 24 | 98.9 | 0.9 |
| 8.5 | 24 | 82.4 | 15.3 |
| Note: This table presents illustrative data based on the known pH sensitivity of this compound.[3][4] |
Table 2: Comparison of Preparative HPLC Purification Strategies
| Parameter | Method A: Standard Gradient | Method B: Shallow Gradient |
| Column | C18, 10 µm | C18, 5 µm |
| Mobile Phase A | 0.05 M Phosphate Buffer (pH 6.8) | 0.05 M Phosphate Buffer (pH 6.8) |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 10-60% B over 30 min | 20-40% B over 60 min |
| This compound Purity (%) | 95.2 | 99.1 |
| Z-isomer Impurity (%) | 3.1 | 0.5 |
| Recovery Yield (%) | 85 | 78 |
| Note: This table provides a hypothetical comparison to illustrate the trade-off between purity and yield with different HPLC methods. |
Experimental Protocols
Protocol 1: General Purification of this compound from Fermentation Broth
This protocol outlines the key steps for isolating and purifying this compound from a Streptomyces pulveraceus fermentation broth.
-
Fermentation and Filtration:
-
Culture Streptomyces pulveraceus in a suitable fermentation medium.
-
Adjust the pH of the fermentation broth to 6.5.
-
Filter the broth to separate the mycelial cake from the filtrate.
-
-
Initial Purification by Ion-Exchange Chromatography:
-
Pass the filtrate through an anion-exchange column to capture this compound.
-
Elute the compound from the column using an appropriate salt gradient.
-
-
Resin Column Chromatography:
-
Dissolve the residue from the eluate in acetone (B3395972).
-
Apply the acetone solution to a Diaion HP-20 resin column.
-
Elute with water to collect fractions containing this compound.
-
-
Reverse-Phase Chromatography:
-
Combine the this compound-containing fractions.
-
Chromatograph the combined fractions on a C18 reverse-phase column.
-
Use an eluent of 5–7% acetonitrile in 0.05 M phosphate buffer (pH 6.8).
-
-
Desalting and Lyophilization:
-
Filter the eluate from the reverse-phase column.
-
Desalt the filtered solution.
-
Lyophilize the desalted solution at pH 6.5 to obtain this compound as a nearly white solid.
-
Protocol 2: HPLC Method for Purity Assessment
This protocol describes a typical analytical HPLC method for determining the purity of a this compound sample.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 268 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the sample diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 100 µg/mL.
-
Filter the sample through a 0.45 µm filter before injection.
-
Visualizations
Caption: Workflow for the isolation and purification of this compound.
Caption: Troubleshooting logic for improving this compound purity.
Caption: Simplified signaling pathway of this compound's inhibitory action.
References
- 1. This compound: chemistry and biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of this compound pharmacokinetics in plasma using high-pressure liquid chromatography assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Concise Synthesis of this compound and Analogs through Late-Stage Chemoenzymatic Installation of Their Key Pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Total and Formal Syntheses of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Fostriecin Clinical Trials: A Technical Support Deep Dive
Technical Support Center
This guide addresses critical questions surrounding the clinical trials of fostriecin (B16959), a potent antitumor agent. It is designed for researchers, scientists, and drug development professionals seeking to understand the challenges that led to the discontinuation of its clinical development and the implications for future research.
Frequently Asked Questions (FAQs)
Q1: Why were the clinical trials for this compound halted?
Phase I clinical trials for this compound, also known as CI-920 and PD 105588, were halted primarily due to significant challenges related to the drug's stability and the purity of the naturally derived product.[1][2][3] These issues made it difficult to ensure consistent and reliable dosing for patients. The trials were discontinued (B1498344) before a maximum tolerated dose (MTD) could be established.[3][4]
Q2: What were the specific stability issues with this compound?
This compound's instability stems from its chemical structure, particularly the presence of a conjugated Z,Z,E-triene moiety, which is susceptible to isomerization. The compound is also highly sensitive to pH, with its inhibitory activity significantly reduced in even weakly acidic (pH < 5.5) or basic (pH > 7.5) conditions.[1] This chemical fragility posed considerable challenges for developing a stable pharmaceutical formulation suitable for clinical use.
Q3: Were there specific adverse events reported in the clinical trials?
Detailed public records of specific adverse events from the this compound Phase I trials are limited. This is because the trials were terminated early, before dose-limiting toxicities were fully characterized.[3] However, preclinical studies in rabbits indicated a potential for liver toxicity, with significant increases in aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT) observed following intravenous administration.[5] It is important to note that a direct correlation between these preclinical findings and adverse events in the human trials cannot be definitively established from the available data.
Q4: What is the primary mechanism of action of this compound?
This compound's primary mechanism of action is the potent and highly selective inhibition of protein phosphatase 2A (PP2A) and protein phosphatase 4 (PP4).[6] By inhibiting these key serine/threonine phosphatases, this compound disrupts cellular signaling pathways that control cell cycle progression, leading to mitotic arrest and apoptosis in cancer cells. While initially investigated as a topoisomerase II inhibitor, its activity against PP2A and PP4 is significantly more potent and is considered the main driver of its antitumor effects.[3][6]
Q5: What are the implications of this compound's clinical trial discontinuation for future drug development?
The challenges encountered with this compound underscore the critical importance of chemical stability and robust manufacturing processes in drug development. For researchers working on natural products with complex structures, the this compound case highlights the need for:
-
Early and thorough assessment of chemical stability under various conditions.
-
Development of synthetic routes that can produce a stable and pure active pharmaceutical ingredient.
-
Exploration of analog development to improve physicochemical properties while retaining biological activity.
The potent and selective inhibition of PP2A by this compound continues to make this pathway an attractive target for cancer therapy, and efforts to develop more stable synthetic analogs are ongoing.
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound against its primary molecular targets.
| Target Enzyme | IC50 (nM) | Notes |
| Protein Phosphatase 2A (PP2A) | 1.4 - 3.2 | Highly potent and selective inhibition.[4][6] |
| Protein Phosphatase 4 (PP4) | ~3.0 | Potent inhibition, similar to PP2A. |
| Protein Phosphatase 1 (PP1) | ~60,000 | Significantly weaker inhibition compared to PP2A/PP4.[4] |
| Protein Phosphatase 5 (PP5) | ~60,000 | Significantly weaker inhibition compared to PP2A/PP4.[4] |
| Topoisomerase II | 40,000 | Weak inhibition.[3] |
Experimental Protocols
Protocol 1: Protein Phosphatase (PP2A) Inhibition Assay
This assay is used to determine the in vitro inhibitory activity of this compound against PP2A.
-
Reagents and Materials:
-
Purified recombinant PP2A enzyme
-
This compound (or test compound)
-
Phosphorylated substrate (e.g., p-nitrophenyl phosphate (B84403) (pNPP) or a specific phosphopeptide)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 0.1 mM EDTA)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add a fixed concentration of purified PP2A to each well of the microplate.
-
Add the this compound dilutions to the wells containing the enzyme and pre-incubate for 10-15 minutes at 30°C.
-
Initiate the reaction by adding the phosphorylated substrate to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding a stop solution if using a colorimetric substrate like pNPP).
-
Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by plotting the data and fitting to a dose-response curve.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is crucial for assessing the purity of this compound and detecting degradation products.[7][8]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Gradient: A time-programmed gradient from a low to a high percentage of Mobile Phase B.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 268 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Dilute the sample to a final concentration within the linear range of the detector.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Record the chromatogram and integrate the peak areas.
-
Calculate the purity of this compound by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Concise Synthesis of this compound and Analogs through Late-Stage Chemoenzymatic Installation of Their Key Pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: chemistry and biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationship Studies of this compound, Cytostatin, and Key Analogs, with PP1, PP2A, PP5, and (β12–β13)-Chimeras (PP1/PP2A and PP5/PP2A), Provide Further Insight into the Inhibitory Actions of this compound Family Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of this compound pharmacokinetics in plasma using high-pressure liquid chromatography assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, an antitumor antibiotic with inhibitory activity against serine/threonine protein phosphatases types 1 (PP1) and 2A (PP2A), is highly selective for PP2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Fostriecin Resistance Mechanisms in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating mechanisms of resistance to fostriecin (B16959) in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and highly selective inhibitor of the serine/threonine protein phosphatase 2A (PP2A) and protein phosphatase 4 (PP4).[1][2][3] Its antitumor effects are primarily attributed to the inhibition of PP2A.[4][5] By inhibiting PP2A, this compound leads to the hyperphosphorylation of numerous cellular proteins, which disrupts cell cycle progression, overrides the mitotic entry checkpoint, and ultimately induces premature mitosis and apoptosis in cancer cells.[1][3][6] While initially investigated as a topoisomerase II inhibitor, its activity against this enzyme is significantly weaker than its potent inhibition of PP2A.[1][6][7]
Q2: My cancer cell line is showing resistance to this compound. What are the potential molecular mechanisms?
A2: Acquired resistance to this compound, while not extensively documented in specific cell lines in the literature, can be attributed to several potential mechanisms based on its mode of action and general principles of drug resistance:[4]
-
Alterations in the Target (PP2A): Mutations in the genes encoding the subunits of PP2A could alter the drug-binding site, preventing this compound from effectively inhibiting the enzyme.[4][8]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), can actively pump this compound out of the cancer cell, thereby reducing its intracellular concentration to sub-therapeutic levels.[4][9]
-
Activation of Bypass Signaling Pathways: Cancer cells may develop resistance by upregulating alternative survival pathways that compensate for the effects of PP2A inhibition. Common examples include the PI3K/Akt/mTOR and MAPK/ERK pathways.[8]
-
Overexpression of Endogenous PP2A Inhibitors: Increased levels of cellular proteins that naturally inhibit PP2A, such as CIP2A and SET, can compete with this compound and diminish its efficacy.[4][8]
Q3: How can I experimentally confirm that my cancer cells are resistant to this compound?
A3: The most direct way to determine if your cell line is resistant to this compound is by calculating its half-maximal inhibitory concentration (IC50) value and comparing it to a known sensitive cell line or previously published data. A significantly higher IC50 value is indicative of resistance.[4]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound across experiments.
| Potential Cause | Troubleshooting Steps |
| This compound Instability | This compound is known to be unstable under certain conditions.[4] Prepare fresh solutions from a powdered stock for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. Ensure the pH of the culture medium is stable and within the optimal range. |
| Cell Seeding Density and Growth Phase | The sensitivity of cancer cells to anticancer agents can be influenced by their density and metabolic state.[4] Standardize your cell seeding density for all IC50 experiments. Ensure that cells are in the logarithmic growth phase when the drug is added. |
Issue 2: this compound treatment does not induce the expected levels of apoptosis.
| Potential Cause | Troubleshooting Steps |
| Dysregulation of Apoptotic Pathways | The cancer cells may possess defects in downstream apoptotic signaling pathways, making them resistant to apoptosis induction.[4] Perform Western blot analysis for key apoptosis markers such as cleaved caspases (e.g., Caspase-3, -7) and cleaved PARP to confirm if the pathway is activated. |
| Activation of Pro-Survival Signaling | Inhibition of PP2A by this compound might paradoxically activate alternative pro-survival pathways in some cancer cells.[4][8] Use Western blotting to probe the phosphorylation status of key proteins in survival pathways like PI3K/Akt (e.g., p-Akt) and MAPK/ERK (e.g., p-ERK). |
Issue 3: Suspected increased drug efflux as a resistance mechanism.
| Potential Cause | Troubleshooting Steps |
| Overexpression of ABC Transporters | Increased expression of efflux pumps can reduce the intracellular concentration of this compound.[4] Perform a rhodamine 123 or calcein-AM efflux assay to assess ABC transporter activity. Co-incubate the cells with this compound and a known pan-ABC transporter inhibitor (e.g., verapamil (B1683045) or cyclosporin (B1163) A) to see if it restores sensitivity. Use qRT-PCR or Western blotting to quantify the expression levels of specific ABC transporters like ABCB1 (P-glycoprotein). |
Quantitative Data Summary
The inhibitory potency of this compound varies against different protein phosphatases, highlighting its selectivity for PP2A and PP4.
| Target Protein | IC50 Value | Reference(s) |
| Protein Phosphatase 2A (PP2A) | 0.2 - 40 nM | [2] |
| 1.5 - 3.2 nM | [8] | |
| Protein Phosphatase 4 (PP4) | ~3 nM | [2][8] |
| Protein Phosphatase 1 (PP1) | 4 µM - 131 µM | [7][10] |
| Protein Phosphatase 5 (PP5) | ~60 µM | [2][10] |
| Topoisomerase II | 40 µM | [6][8] |
Note: Reported IC50 values can vary due to differences in experimental conditions.[2][10]
Experimental Protocols
Cell Viability (IC50) Assay (MTT Assay)
Objective: To determine the concentration of this compound that inhibits cell growth by 50%.[4]
Methodology:
-
Cell Seeding: Seed adherent cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[4]
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the this compound dilutions and incubate for 48-72 hours.[4]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]
-
Data Analysis: Plot the percentage of cell viability versus the log of the this compound concentration and use non-linear regression to calculate the IC50 value.[4]
PP2A Activity Assay
Objective: To measure the enzymatic activity of PP2A in cell lysates following this compound treatment.[4]
Methodology:
-
Cell Lysis: Treat cells with this compound or a vehicle control. Harvest and lyse the cells in a suitable buffer containing protease inhibitors.[4]
-
Immunoprecipitation (Optional): Incubate cell lysates with an anti-PP2A catalytic subunit antibody to immunoprecipitate PP2A complexes for increased specificity.[4]
-
Phosphatase Assay: Use a commercial PP2A assay kit, which typically provides a specific phosphopeptide substrate.[4]
-
Phosphate Detection: The dephosphorylation of the substrate by active PP2A releases free phosphate, which can be quantified using a malachite green-based colorimetric assay.[4]
-
Data Analysis: Measure the absorbance and calculate the PP2A activity relative to the control.[4]
Western Blotting for Signaling Pathway Analysis
Objective: To analyze changes in protein expression and phosphorylation in response to this compound.[4]
Methodology:
-
Protein Extraction: Treat cells with this compound for the desired time, then lyse the cells to extract total protein.[5]
-
Protein Quantification: Determine the protein concentration of each sample using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[5]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[5]
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., p-Akt, total Akt, p-ERK, total ERK, cleaved caspase-3, PARP, ABCB1).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[4]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[4]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Targeting Protein Serine/Threonine Phosphatases for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. oaepublish.com [oaepublish.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
Fostriecin vs. Okadaic Acid: A Comparative Guide to PP2A Inhibition for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of Protein Phosphatase 2A (PP2A) inhibitors is critical for advancing research and therapeutic strategies. This guide provides a comprehensive, objective comparison of two widely studied PP2A inhibitors: fostriecin (B16959) and okadaic acid. By presenting supporting experimental data, detailed methodologies, and clear visual representations of affected signaling pathways, this document serves as a practical resource for selecting the appropriate inhibitor for specific research needs.
Protein Phosphatase 2A is a crucial serine/threonine phosphatase that acts as a tumor suppressor by regulating a multitude of cellular processes, including cell cycle progression, signal transduction, and apoptosis.[1] Its frequent inactivation in various cancers makes it a compelling target for therapeutic intervention. This compound and okadaic acid, despite both potently inhibiting PP2A, exhibit distinct mechanisms of action, selectivity profiles, and cellular consequences. This guide will delve into these differences to inform experimental design and interpretation.
Data Presentation: Quantitative Comparison of Inhibitor Potency and Selectivity
The inhibitory potency (IC50) of this compound and okadaic acid against PP2A and other protein phosphatases is a key determinant of their utility in research. The following tables summarize the available quantitative data, highlighting the superior selectivity of this compound for PP2A.
| Inhibitor | PP2A IC50 (nM) | PP1 IC50 (µM) | PP4 IC50 (nM) | PP5 IC50 (µM) | Topoisomerase II IC50 (µM) | Selectivity (PP2A vs. PP1) |
| This compound | 1.4 - 3.2[2][3][4] | 131[3][4] | 3[4] | ~60[2] | 40[4][5] | >40,000-fold |
| Okadaic Acid | 0.1 - 0.3[6][7][8] | 0.015 - 0.05[6][7][8] | 0.1[6][8] | 0.0035[6][8] | Not reported | ~50- to 500-fold |
Table 1: Inhibitory Potency and Selectivity of this compound and Okadaic Acid. This table provides a side-by-side comparison of the 50% inhibitory concentrations (IC50) of this compound and okadaic acid against various protein phosphatases and other enzymes. The data illustrates this compound's high selectivity for PP2A over PP1, a critical consideration for targeted studies.
Mechanism of Action
This compound and okadaic acid inhibit PP2A through fundamentally different mechanisms.
This compound acts as a potent, covalent inhibitor of PP2A.[5] Its unsaturated lactone moiety forms a covalent bond with a cysteine residue (Cys269) in the active site of the PP2A catalytic subunit.[5] This irreversible binding leads to the inactivation of the enzyme.
Okadaic acid , in contrast, is a non-competitive or mixed inhibitor of PP2A.[9] It binds to a site distinct from the active site, inducing a conformational change that inhibits phosphatase activity. This interaction is reversible.
Cellular Effects: A Tale of Two Inhibitors
The distinct selectivity profiles and mechanisms of action of this compound and okadaic acid translate into different cellular outcomes.
This compound's high selectivity for PP2A and PP4 leads to a more targeted disruption of the cell cycle.[10][11] By inhibiting PP2A, this compound causes the premature entry of cells into mitosis, even in the presence of DNA damage or incomplete replication, effectively overriding the G2/M checkpoint.[5][12] This leads to mitotic catastrophe and subsequent apoptosis.[10]
Okadaic acid's broader inhibitory profile, which includes potent inhibition of PP1, results in a wider range of cellular effects.[11] While it also induces apoptosis, the signaling pathways involved are more complex and can involve the generation of reactive oxygen species (ROS) and the activation of mitogen-activated protein kinase (MAPK) pathways, such as p38 and JNK.[3][11][13] Okadaic acid is also a known tumor promoter and can induce neurotoxic effects.[14][15]
Experimental Protocols
To facilitate the study of these inhibitors, this section provides detailed methodologies for key experiments.
In Vitro Protein Phosphatase 2A Inhibition Assay
This assay measures the enzymatic activity of PP2A in the presence of an inhibitor.
Materials:
-
Purified recombinant PP2A enzyme
-
This compound or okadaic acid
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% β-mercaptoethanol)
-
Phosphopeptide substrate (e.g., K-R-pT-I-R-R)
-
Malachite Green Phosphate (B84403) Detection Kit
Procedure:
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
In a 96-well plate, add the purified PP2A enzyme to each well.
-
Add the inhibitor dilutions to the wells and incubate for 10-15 minutes at 30°C.
-
Initiate the reaction by adding the phosphopeptide substrate.
-
Incubate for 10-30 minutes at 30°C.
-
Stop the reaction and measure the released inorganic phosphate using the Malachite Green Phosphate Detection Kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.[14][16]
Cell Viability (MTT) Assay
This colorimetric assay assesses the cytotoxic effects of the inhibitors on cultured cells.
Materials:
-
Cultured cells
-
This compound or okadaic acid
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitor for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[17][18][19]
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle after inhibitor treatment.
Materials:
-
Cultured cells
-
This compound or okadaic acid
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the inhibitor for the desired time.
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend them in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.[20][21][22][23][24]
Western Blot Analysis of Protein Phosphorylation
This method is used to detect changes in the phosphorylation status of specific proteins following inhibitor treatment.
Materials:
-
Cultured cells
-
This compound or okadaic acid
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies (total and phospho-specific)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the inhibitor and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[2][7][9]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by this compound and okadaic acid, as well as a typical experimental workflow.
References
- 1. What is PP2A | Rappta Therapeutics [rappta-therapeutics.com]
- 2. benchchem.com [benchchem.com]
- 3. Modulation of ROS/MAPK signaling pathways by okadaic acid leads to cell death via, mitochondrial mediated caspase-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein phosphatase 2A: the Trojan Horse of cellular signaling [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor drug this compound inhibits the mitotic entry checkpoint and protein phosphatases 1 and 2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PP2A as a master regulator of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 8. Okadaic acid induces apoptosis through the PKR, NF-κB and caspase pathway in human osteoblastic osteosarcoma MG63 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Effect of okadaic acid on cultured clam heart cells: involvement of MAPkinase pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 16. Serine/Threonine Protein Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. merckmillipore.com [merckmillipore.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. broadpharm.com [broadpharm.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Flow cytometry with PI staining | Abcam [abcam.com]
- 23. Protocols [moorescancercenter.ucsd.edu]
- 24. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Fostriecin and Cytostatin: Potency, Selectivity, and Cellular Impact
For researchers in oncology and cell biology, the selective inhibition of protein phosphatases offers a promising avenue for therapeutic intervention. Among the numerous natural products identified as phosphatase inhibitors, fostriecin (B16959) and cytostatin (B162469) have emerged as significant research tools due to their potent activity against Protein Phosphatase 2A (PP2A), a critical regulator of diverse cellular processes. This guide provides an objective comparison of the biological activities of this compound and cytostatin, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Mechanism of Action: Shared Target, Divergent Consequences
Both this compound and cytostatin are structurally related phosphate (B84403) monoesters that exert their primary biological effects through the potent and selective inhibition of the serine/threonine protein phosphatase PP2A. [1]However, the downstream consequences of this inhibition differ, reflecting distinct cellular impacts.
This compound , isolated from Streptomyces pulveraceus, is a potent inhibitor of both PP2A and the related Protein Phosphatase 4 (PP4). [2][3]Its mechanism involves the covalent binding of its α,β-unsaturated lactone moiety to a specific cysteine residue (Cys269) within the catalytic subunit of PP2A, leading to irreversible inactivation of the enzyme. [3][4]This potent inhibition of PP2A disrupts the G2/M cell cycle checkpoint. Specifically, by inhibiting the PP2A-B55 complex, this compound leads to the premature activation of the Cdk1/Cyclin B complex, forcing cells into mitosis before DNA replication is complete, which ultimately triggers apoptosis. [3] Cytostatin , isolated from Streptomyces sp. MJ654-Nf4, also selectively inhibits PP2A. [2][5]Its inhibitory action on PP2A has been shown to disrupt cell adhesion to the extracellular matrix (ECM). [5]This is achieved by altering the phosphorylation state of focal adhesion proteins. Cytostatin treatment leads to the inhibition of tyrosine phosphorylation of Focal Adhesion Kinase (FAK) and paxillin, key components of focal adhesions that mediate cell-matrix interactions. [5]This disruption of focal adhesion dynamics contributes to the observed anti-metastatic properties of cytostatin. [5]
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of this compound and cytostatin has been directly compared in side-by-side assays. The half-maximal inhibitory concentration (IC50), a measure of the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, provides a quantitative measure of potency.
| Compound | Target Enzyme | IC50 (nM) |
| This compound | PP2A | 1.4 [2] |
| PP1 | ~60,000 [2] | |
| PP5 | ~60,000 [2] | |
| Cytostatin | PP2A | 29.0 [2] |
| PP1 | >100,000 [2] | |
| PP5 | >100,000 [2] |
Data from Swingle et al. (2007) using [³²P]phosphohistone as a substrate. [2] As the data indicates, this compound is approximately 20-fold more potent than cytostatin in inhibiting PP2A. [2]Both compounds exhibit remarkable selectivity for PP2A over other serine/threonine phosphatases like PP1 and PP5. [2]
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms of this compound and cytostatin, the following diagrams illustrate their respective signaling pathways and a general experimental workflow for assessing their inhibitory activity.
Experimental Protocols
Protein Phosphatase 2A (PP2A) Inhibition Assay (Colorimetric)
This assay measures the ability of a compound to inhibit the enzymatic dephosphorylation of a substrate by purified PP2A.
Materials:
-
Purified PP2A catalytic subunit
-
p-Nitrophenyl phosphate (pNPP) as substrate
-
This compound or Cytostatin
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.1 mM EDTA, 5 mM DTT, 0.1 mg/mL BSA)
-
Stop Solution (e.g., 1 M NaOH)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound or cytostatin in the assay buffer.
-
In a 96-well plate, add a constant amount of purified PP2A enzyme to each well.
-
Add the serially diluted inhibitor solutions to the respective wells. Include a control well with no inhibitor.
-
Pre-incubate the plate at a controlled temperature (e.g., 30°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the phosphatase reaction by adding the pNPP substrate to each well.
-
Incubate the plate at the controlled temperature for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the stop solution to each well. The dephosphorylation of pNPP by PP2A generates p-nitrophenol, which is yellow at alkaline pH.
-
Measure the absorbance of the product at 405 nm using a microplate reader.
-
Calculate the percentage of PP2A inhibition for each inhibitor concentration relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Adhesion Assay
This assay quantifies the ability of cells to adhere to an extracellular matrix-coated surface in the presence or absence of an inhibitor like cytostatin.
Materials:
-
Cell line of interest (e.g., B16 melanoma cells)
-
Cell culture medium
-
Fibronectin (or other ECM protein)
-
Bovine Serum Albumin (BSA) for blocking
-
Cytostatin
-
Phosphate-Buffered Saline (PBS)
-
48-well or 96-well tissue culture plates
-
Staining solution (e.g., Crystal Violet) or a fluorescence-based detection kit (e.g., CyQuant)
Procedure:
-
Coat the wells of a multi-well plate with fibronectin (e.g., 10 µg/mL in PBS) and incubate for 1-2 hours at 37°C. Control wells should be coated with BSA.
-
Wash the wells with PBS to remove any unbound fibronectin.
-
Block non-specific binding by incubating the wells with a BSA solution (e.g., 1% in PBS) for 30-60 minutes at 37°C.
-
Harvest and resuspend the cells in serum-free medium.
-
Treat the cell suspension with various concentrations of cytostatin (and a vehicle control) for a predetermined time.
-
Seed the treated cells into the coated wells at a specific density (e.g., 5 x 10⁴ cells/well).
-
Incubate the plate for a defined period (e.g., 30-90 minutes) at 37°C to allow for cell adhesion.
-
Gently wash the wells with PBS to remove non-adherent cells. The number of washes may need to be optimized for the specific cell line.
-
Quantify the number of adherent cells. For Crystal Violet staining, fix the cells with methanol, stain with 0.5% Crystal Violet, wash, and then solubilize the dye for absorbance measurement. For fluorescence-based assays, lyse the cells and measure the fluorescence according to the manufacturer's protocol.
-
Calculate the percentage of cell adhesion for each cytostatin concentration relative to the vehicle control.
Conclusion
This compound and cytostatin are both highly valuable tools for studying the role of PP2A in cellular function. This compound stands out as a more potent inhibitor of PP2A, with a well-characterized mechanism of action that leads to cell cycle arrest and apoptosis. Its high potency and selectivity make it an excellent tool for investigating the consequences of acute PP2A inhibition. Cytostatin, while less potent, offers a distinct biological profile by primarily affecting cell adhesion and displaying anti-metastatic properties. The choice between these two inhibitors will ultimately depend on the specific biological question being addressed. For studies focused on cell cycle regulation and apoptosis, this compound is the more potent choice. For investigations into cell adhesion, migration, and metastasis, cytostatin provides a more specific tool. The detailed protocols and comparative data presented in this guide should aid researchers in making an informed decision for their experimental designs.
References
- 1. The potent protein phosphatase 2A inhibitors aminocytostatins: new derivatives of cytostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationship Studies of this compound, Cytostatin, and Key Analogs, with PP1, PP2A, PP5, and (β12–β13)-Chimeras (PP1/PP2A and PP5/PP2A), Provide Further Insight into the Inhibitory Actions of this compound Family Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Antitumor antibiotic this compound covalently binds to cysteine-269 residue of protein phosphatase 2A catalytic subunit in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytostatin, an inhibitor of cell adhesion to extracellular matrix, selectively inhibits protein phosphatase 2A - PubMed [pubmed.ncbi.nlm.nih.gov]
Fostriecin Analogs: A Comparative Guide to Enhanced Stability and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Fostriecin (B16959), a potent and selective inhibitor of protein phosphatase 2A (PP2A) and 4 (PP4), has long been a compound of interest for its significant antitumor activity. However, its clinical development was famously halted due to issues related to its chemical instability, primarily its susceptibility to hydrolysis under non-neutral pH conditions. This guide provides a comparative analysis of this compound and its analogs, with a focus on efforts to improve stability while maintaining or enhancing biological potency. While direct, side-by-side experimental data on the stability of many analogs remains limited in publicly available literature, this guide summarizes the known stability challenges of this compound, presents data on biologically active analogs, and details the experimental protocols required to perform such comparative stability studies.
The Stability Challenge of this compound
This compound's therapeutic potential has been significantly hampered by its inherent chemical instability. The primary degradation pathway is the hydrolysis of its α,β-unsaturated δ-lactone moiety. This reaction is particularly sensitive to pH, with the compound's biological activity being significantly diminished upon even brief exposure to acidic (pH < 5.5) or basic (pH > 7.5) conditions. For optimal stability, this compound and its solutions should be maintained in a neutral pH environment, ideally between 6.5 and 7.2.
In addition to pH sensitivity, it is recommended that this compound be protected from light, as is common for complex organic molecules, to prevent potential photodegradation. The challenges in maintaining the purity and stability of this compound were a significant factor in the discontinuation of its Phase I clinical trials. This has driven the pursuit of more stable analogs that retain the potent and selective inhibitory activity of the parent compound.
This compound Analogs and Biological Activity
The total synthesis of this compound has enabled the creation of numerous analogs to probe its structure-activity relationship (SAR). These studies have been crucial in identifying the key pharmacophoric elements responsible for its potent inhibition of PP2A. While the primary goal of many of these studies was not to explicitly improve stability, they provide valuable insights into which parts of the molecule can be modified.
Key findings from SAR studies indicate that the C9-phosphate group and the α,β-unsaturated lactone are critical for high-potency inhibition. For instance, analogs lacking the phosphate (B84403) group (dephosphothis compound) or those with a saturated lactone show a dramatic reduction in PP2A inhibitory activity.
Below is a table summarizing the in vitro inhibitory activity of this compound and selected analogs against key protein phosphatases.
| Compound | Modification | PP2A IC₅₀ (nM) | PP1 IC₅₀ (µM) | PP5 IC₅₀ (µM) | Selectivity (PP1/PP2A) |
| This compound | - | 1.4 - 3.2 | 45 - 131 | ~50 | >10,000 |
| Cytostatin | Natural analog | 29.0 | >100 | >100 | >3,400 |
| Dephosphothis compound | Lacks C9 phosphate group | >100,000 | >100 | >100 | - |
| Saturated Lactone Analog | Lactone C=C double bond is reduced | ~280 | >100 | >100 | >350 |
| Lactone-Deleted Analog | Entire lactone moiety removed | 4,200 | >100 | >100 | >23 |
Note: IC₅₀ values can vary between studies depending on the specific assay conditions, enzyme preparations, and substrates used.
Experimental Protocols
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Assay
To quantitatively compare the stability of this compound and its analogs, a stability-indicating HPLC method is employed. This involves subjecting the compounds to forced degradation under various stress conditions and monitoring the remaining concentration of the parent compound over time.
Objective: To determine the degradation kinetics of this compound and its analogs under acidic, basic, oxidative, photolytic, and thermal stress.
Materials:
-
This compound and analog standards of known purity
-
HPLC-grade water, acetonitrile, and methanol (B129727)
-
Phosphate buffer (e.g., 0.05 M, pH 6.8)
-
Hydrochloric acid (HCl, e.g., 0.1 N)
-
Sodium hydroxide (B78521) (NaOH, e.g., 0.1 N)
-
Hydrogen peroxide (H₂O₂, e.g., 3%)
-
Reversed-phase HPLC column (e.g., C18, 250 mm x 4.6 mm, 5 µm)
-
HPLC system with UV detector
-
Photostability chamber
-
Temperature-controlled oven
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of this compound and each analog in a suitable solvent (e.g., methanol or phosphate buffer at neutral pH) at a known concentration (e.g., 1 mg/mL).
-
Forced Degradation Studies:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl to a final concentration of 100 µg/mL. Incubate at a specified temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of 0.1 N NaOH before HPLC analysis.
-
Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH. Incubate under the same conditions as acid hydrolysis and neutralize samples with 0.1 N HCl.
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂. Incubate at room temperature and collect samples at various time points.
-
Thermal Degradation: Store the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 60°C) and collect samples at various time points.
-
Photostability: Expose the stock solution to a light source in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
HPLC Analysis:
-
Mobile Phase: A typical mobile phase would be a gradient of phosphate buffer (pH 6.8) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of maximum absorbance for this compound (e.g., 268 nm).
-
Analysis: Inject the prepared samples into the HPLC system. The peak area of the parent compound is used to calculate the percentage remaining at each time point. Degradation kinetics can be determined by plotting the natural logarithm of the remaining concentration against time.
-
In Vitro Protein Phosphatase (PP2A) Inhibition Assay
This assay is used to determine the potency of this compound analogs in inhibiting PP2A activity.
Objective: To determine the IC₅₀ value of this compound analogs for PP2A.
Materials:
-
Purified recombinant PP2A catalytic subunit
-
³²P-labeled phosphorylase a (or other suitable substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 0.1 mM EDTA, 5 mM DTT, 0.1 mg/mL BSA)
-
This compound and analog stock solutions in DMSO
-
Trichloroacetic acid (TCA)
-
Scintillation counter
Procedure:
-
Serial Dilutions: Prepare serial dilutions of the this compound analogs in the assay buffer.
-
Enzyme Pre-incubation: In a microcentrifuge tube, add the PP2A enzyme to the assay buffer. Add the this compound analog dilution or vehicle control (DMSO) and pre-incubate for 10-15 minutes at 30°C.
-
Phosphatase Reaction: Initiate the reaction by adding the ³²P-labeled substrate. Incubate for 10 minutes at 30°C, ensuring the reaction remains in the linear range.
-
Reaction Termination: Stop the reaction by adding cold TCA to precipitate the protein.
-
Quantification: Centrifuge the tubes to pellet the precipitated protein. Measure the amount of released ³²P in the supernatant using a scintillation counter.
-
IC₅₀ Determination: Calculate the percentage of inhibition for each concentration compared to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Visualizations
This compound's Mechanism of Action
Caption: this compound inhibits PP2A, preventing dephosphorylation of substrates and promoting apoptosis.
Experimental Workflow for Stability Analysis
Caption: Workflow for assessing the stability of this compound analogs using forced degradation studies.
Conclusion
The instability of this compound presents a significant hurdle to its clinical application, despite its promising biological activity. The development of stable analogs is therefore a critical area of research. While SAR studies have illuminated the structural requirements for PP2A inhibition, there is a clear need for more published research that directly compares the stability of novel analogs to this compound using standardized, stability-indicating assays. Such data is essential for identifying lead candidates with improved pharmaceutical properties, potentially reigniting the clinical journey of this potent class of antitumor agents. The experimental protocols detailed in this guide provide a framework for generating the necessary data to achieve this goal.
Fostriecin: A Highly Selective Inhibitor of Protein Phosphatase 2A and 4
A Comparative Guide for Researchers and Drug Development Professionals
Fostriecin (B16959), a phosphate (B84403) monoester antibiotic isolated from Streptomyces pulveraceous, has emerged as a powerful tool in cellular biology and a potential candidate for anti-cancer therapy.[1] Initially identified for its antitumor properties and attributed to topoisomerase II inhibition, subsequent research has unequivocally demonstrated that its primary mechanism of action is the potent and highly selective inhibition of Protein Phosphatase 2A (PP2A) and Protein Phosphatase 4 (PP4).[1][2][3] This guide provides a comprehensive comparison of this compound's selectivity, supported by experimental data, detailed protocols, and visual representations of its cellular context.
Unparalleled Selectivity Profile
This compound exhibits a remarkable preference for PP2A and PP4 over other major serine/threonine protein phosphatases. This high degree of selectivity is crucial for its utility as a specific chemical probe and for minimizing off-target effects in therapeutic applications. The half-maximal inhibitory concentration (IC50) values compiled from multiple studies underscore this selectivity, showing a differential of several orders of magnitude between its inhibition of PP2A/PP4 and other phosphatases.
| Target Phosphatase | IC50 Value | Fold Selectivity vs. PP2A (approx.) |
| Protein Phosphatase 2A (PP2A) | 1.5 - 3.2 nM | - |
| Protein Phosphatase 4 (PP4) | 3 nM | ~1 |
| Protein Phosphatase 1 (PP1) | 4 µM - 131 µM | >1,000 - 40,000 |
| Protein Phosphatase 5 (PP5) | ~60 µM | >18,000 |
| Protein Phosphatase 2B (PP2B) | No apparent inhibition | - |
| Topoisomerase II | 40 µM | >12,500 |
Note: IC50 values can vary depending on the specific assay conditions, substrate, and enzyme preparation used.[1]
The data clearly illustrates that this compound is a nanomolar inhibitor of PP2A and PP4, while its activity against other phosphatases like PP1 and PP5 is in the micromolar range, demonstrating a selectivity of over 10,000-fold.[1][2]
Mechanism of Inhibition
This compound's potent and selective inhibition of PP2A is attributed to its covalent binding to the catalytic subunit (PP2Ac).[4] This interaction occurs through a conjugate addition reaction between the α,β-unsaturated lactone moiety of this compound and a specific cysteine residue (Cys269) within the active site of PP2Ac.[4] This covalent modification leads to the irreversible inactivation of the phosphatase.
Experimental Protocols
The validation of this compound's selectivity relies on robust in vitro and cellular assays. Below are detailed methodologies for key experiments.
In Vitro Phosphatase Activity Assay (Colorimetric)
This assay directly measures the enzymatic activity of purified phosphatases in the presence of varying concentrations of an inhibitor.
Materials:
-
Purified recombinant protein phosphatases (PP1, PP2A, PP4, PP5, etc.)
-
This compound stock solution
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.4, 1 mM DTT, 0.1 mM EDTA)[1]
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add a constant amount of the purified phosphatase enzyme to each well.
-
Add the various concentrations of this compound to the wells and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.[4]
-
Initiate the phosphatase reaction by adding the pNPP substrate to each well.
-
Incubate the plate at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction remains within the linear range.[4]
-
Stop the reaction by adding a suitable stop solution (e.g., NaOH).[5]
-
Measure the absorbance of the yellow product, p-nitrophenol, at 405 nm using a microplate reader.[5][6]
-
Calculate the percentage of phosphatase inhibition for each this compound concentration relative to a vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.[4]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement of a drug within a cellular environment. The principle is that a protein's thermal stability increases upon ligand binding.
Materials:
-
Cultured cells of interest
-
This compound
-
Lysis buffer
-
Instrumentation for heating cell lysates (e.g., PCR cycler)
-
Instrumentation for protein detection (e.g., Western blotting apparatus, mass spectrometer)
Procedure:
-
Treat cultured cells with either vehicle or this compound.
-
Harvest and lyse the cells.
-
Aliquot the cell lysates and heat them to a range of temperatures.
-
Centrifuge the samples to pellet the aggregated, denatured proteins.
-
Analyze the soluble fraction for the presence of the target protein (PP2A or PP4) using Western blotting or mass spectrometry.
-
The binding of this compound will stabilize PP2A and PP4, resulting in more soluble protein at higher temperatures compared to the vehicle-treated control.
Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate a key signaling pathway involving PP2A and PP4, a typical experimental workflow for determining inhibitor selectivity, and the logical relationship of this compound's selectivity.
Caption: Role of PP2A and PP4 in Hedgehog signaling.[7][8]
References
- 1. benchchem.com [benchchem.com]
- 2. Structure-Activity Relationship Studies of this compound, Cytostatin, and Key Analogs, with PP1, PP2A, PP5, and (β12–β13)-Chimeras (PP1/PP2A and PP5/PP2A), Provide Further Insight into the Inhibitory Actions of this compound Family Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Protein Serine/Threonine Phosphatases for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. PP4 and PP2A regulate Hedgehog signaling by controlling Smo and Ci phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PP4 and PP2A regulate Hedgehog signaling by controlling Smo and Ci phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Fostriecin and Other Phosphatase Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of fostriecin (B16959) with other prominent phosphatase inhibitors. Supported by experimental data, this document delves into their mechanisms of action, potency, and selectivity to aid in the selection of the most suitable inhibitor for specific research applications.
Protein phosphatases, crucial regulators of cellular signaling, have emerged as significant targets for therapeutic intervention, particularly in oncology.[1][2] this compound, a natural product isolated from Streptomyces pulveraceus, is a potent and highly selective inhibitor of Protein Phosphatase 2A (PP2A) and Protein Phosphatase 4 (PP4).[3][4][5][6] This guide provides a comparative analysis of this compound against other well-known phosphatase inhibitors, including okadaic acid, calyculin A, cantharidin, and the clinical-stage inhibitor LB-100.[1][7]
Mechanism of Action: A Tale of Two Moieties
This compound's primary mechanism of action is the potent and selective inhibition of PP2A and PP4.[3][5] This activity is attributed to its unique chemical structure, featuring an α,β-unsaturated lactone and a phosphate (B84403) monoester.[4] The α,β-unsaturated lactone moiety is crucial for the covalent interaction with the target phosphatases, specifically through a Michael addition reaction with a cysteine residue (Cys269) in the catalytic subunit of PP2A.[3][4] This irreversible binding inactivates the enzyme.[4] Initially, this compound's antitumor properties were attributed to weaker inhibition of topoisomerase II.[3][6][8][9][10]
In contrast, other inhibitors like okadaic acid and calyculin A, while also potent, exhibit a broader inhibitory profile against the phosphoprotein phosphatase (PPP) family.[1][11] Cantharidin and the synthetic small molecule LB-100 also target PP2A.[7][12]
Comparative Performance: Potency and Selectivity
The efficacy and potential for off-target effects of a phosphatase inhibitor are determined by its potency, often measured by the half-maximal inhibitory concentration (IC50), and its selectivity for the target phosphatase over other related enzymes. This compound stands out for its high selectivity for PP2A and PP4 over Protein Phosphatase 1 (PP1), with a selectivity ratio of over 1000-fold.[1][13][14] This high selectivity minimizes off-target effects, making it a promising candidate for targeted therapies.[1]
Okadaic acid and calyculin A are potent inhibitors of PP2A but also significantly inhibit PP1, which can lead to broader cellular effects and potential toxicity, limiting their therapeutic potential.[1][11] Cantharidin is a less potent inhibitor compared to this compound and okadaic acid.[7] LB-100 is a clinical-stage synthetic inhibitor of PP2A.[1][15]
The following table summarizes the inhibitory potency (IC50 values) of this compound and other selected phosphatase inhibitors against various targets. It is important to note that IC50 values can vary depending on experimental conditions.[1][5][13][16]
| Inhibitor | PP1 (IC50) | PP2A (IC50) | PP2B (IC50) | PP4 (IC50) | PP5 (IC50) | Topoisomerase II (IC50) |
| This compound | 4 µM - 131 µM[3][17][18] | 0.2 nM - 40 nM[1][5] | No apparent inhibition | ~3 nM[5] | ~60 µM[5][13] | 40 µM[18] |
| Okadaic Acid | 15 nM - 500 nM[1][7] | 0.1 nM - 1 nM[1][7] | 4,000 - 5,000 nM[7] | ~0.1 nM[7] | 3.5 nM[7] | Not Reported |
| Calyculin A | ~2 nM[7] | 0.5 nM - 1 nM[7] | Not Reported | Not Reported | Not Reported | Not Reported |
| Cantharidin | 1.7 µM - 1.8 µM[7] | 0.16 µM - 0.2 µM[7] | High concentrations required[7] | Not Reported | Not Reported | Not Reported |
| LB-100 | Not Reported | 0.85 µM - 3.87 µM (in cells)[7][15] | Not Reported | Not Reported | Not Reported | Not Reported |
Signaling Pathways and Cellular Effects
The inhibition of PP2A by these compounds has profound effects on cellular signaling and function. PP2A is a critical tumor suppressor that regulates numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis.[1] By inhibiting PP2A, these molecules disrupt the delicate balance of protein phosphorylation, leading to the hyperphosphorylation of numerous cellular proteins.[11]
This compound's highly selective inhibition of PP2A and PP4 disrupts the regulation of key cell cycle proteins, leading to premature mitotic entry and subsequent apoptosis, which forms the basis of its antitumor activity.[6][11][14][16] PP2A is known to regulate key signaling pathways such as the PI3K/Akt and MAPK/ERK pathways.[1]
Experimental Protocols
Protein Phosphatase Inhibition Assay (Colorimetric)
This assay measures the ability of an inhibitor to block the enzymatic activity of a purified phosphatase using a colorimetric substrate.
Materials:
-
Purified protein phosphatase (e.g., PP2A)
-
Phosphatase inhibitor (e.g., this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 0.1 mM EDTA)
-
Substrate (e.g., p-nitrophenyl phosphate, pNPP)
-
Stop solution (e.g., 1 M NaOH)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the phosphatase inhibitor in the assay buffer.
-
Add a fixed amount of purified phosphatase to each well of the 96-well plate, except for the negative control wells.
-
Add the serially diluted inhibitor to the respective wells. Pre-incubate for 10-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the phosphatase reaction by adding the pNPP substrate to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[11][16]
Conclusion
The choice of a phosphatase inhibitor is critical and depends on the specific research question and desired level of target selectivity. This compound's high potency and selectivity for PP2A and PP4 make it an invaluable tool for specifically studying the roles of these phosphatases and a promising candidate for targeted cancer therapy, despite historical challenges with its stability.[1][4][11][14] In contrast, broader-spectrum inhibitors like okadaic acid and calyculin A are powerful tools for inducing a general state of protein hyperphosphorylation in a laboratory setting.[11] Understanding the distinct profiles of these inhibitors is crucial for designing robust experiments and advancing the development of novel therapeutics targeting protein phosphatases.
References
- 1. benchchem.com [benchchem.com]
- 2. [PDF] Physiologic importance of protein phosphatase inhibitors. | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound: a review of the preclinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of effects of this compound, novobiocin, and camptothecin, inhibitors of DNA topoisomerases, on DNA replication and repair in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of type II topoisomerase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. What are PP2A inhibitors and how do they work? [synapse.patsnap.com]
- 13. Structure-Activity Relationship Studies of this compound, Cytostatin, and Key Analogs, with PP1, PP2A, PP5, and (β12–β13)-Chimeras (PP1/PP2A and PP5/PP2A), Provide Further Insight into the Inhibitory Actions of this compound Family Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting Protein Serine/Threonine Phosphatases for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. benchchem.com [benchchem.com]
- 17. This compound, an antitumor antibiotic with inhibitory activity against serine/threonine protein phosphatases types 1 (PP1) and 2A (PP2A), is highly selective for PP2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Fostriecin's Selectivity Profile: A Comparative Guide to its Interaction with Protein Phosphatases
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of fostriecin's inhibitory activity across various protein phosphatases, supported by experimental data and detailed methodologies.
This compound (B16959), a natural product isolated from Streptomyces pulveraceus, has emerged as a powerful tool in cell biology and a potential anti-cancer agent.[1] Initially identified as a weak inhibitor of topoisomerase II, its primary mechanism of action is now understood to be the potent and selective inhibition of specific serine/threonine protein phosphatases.[1][2] This guide delves into the cross-reactivity of this compound, presenting a clear comparison of its effects on different protein phosphatases.
Potency and Selectivity of this compound
This compound demonstrates remarkable selectivity for Protein Phosphatase 2A (PP2A) and Protein Phosphatase 4 (PP4), inhibiting them at nanomolar concentrations.[3][4] Its inhibitory activity against other phosphatases, such as Protein Phosphatase 1 (PP1) and Protein Phosphatase 5 (PP5), is significantly weaker, requiring micromolar concentrations for effect.[3][5] Notably, this compound shows no apparent inhibition of Protein Phosphatase 2B (PP2B), also known as calcineurin.[3][4]
This high degree of selectivity makes this compound a valuable probe for elucidating the specific roles of PP2A and PP4 in various cellular processes. The mechanism of inhibition for PP2A involves the covalent binding of this compound to a specific cysteine residue (Cys269) within the active site of the catalytic subunit.[1][6] This irreversible interaction effectively inactivates the enzyme.[1]
Comparative Inhibitory Activity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a panel of protein phosphatases, highlighting its selectivity profile.
| Target Protein Phosphatase | IC50 Value | Reference(s) |
| Protein Phosphatase 2A (PP2A) | 1.5 nM - 40 nM | [2][3][4] |
| Protein Phosphatase 4 (PP4) | 3 nM | [3][4] |
| Protein Phosphatase 1 (PP1) | 4 µM - 131 µM | [2][3] |
| Protein Phosphatase 5 (PP5) | ~60 µM | [3][5] |
| Protein Phosphatase 2B (PP2B) | No apparent inhibition | [3][4] |
| Topoisomerase II | 40 µM | [2][3] |
Note: IC50 values can vary depending on the specific assay conditions, substrate, and enzyme preparation used.
Experimental Protocols
The determination of this compound's inhibitory potency and selectivity relies on robust in vitro phosphatase activity assays. A generalized protocol for such an experiment is detailed below.
In Vitro Protein Phosphatase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific protein phosphatase.
Materials:
-
Purified recombinant protein phosphatase (e.g., PP2A, PP4, PP1, PP5)
-
This compound stock solution (in an appropriate solvent, e.g., DMSO)
-
Assay buffer (specific to the phosphatase being tested, typically containing a buffer salt, metal ions, and a reducing agent)
-
Phosphorylated substrate (e.g., 32P-labeled phosphorylase a for PP1, or a synthetic phosphopeptide for other phosphatases)
-
Malachite green-molybdate solution (for colorimetric detection of released phosphate) or scintillation counter (for radioactive detection)
-
96-well microplate
-
Microplate reader or scintillation counter
Procedure:
-
Prepare Serial Dilutions: Prepare a series of dilutions of this compound in the assay buffer. The concentration range should span several orders of magnitude around the expected IC50 value.
-
Enzyme Pre-incubation: Add a fixed amount of the purified protein phosphatase to each well of the 96-well plate. Then, add the different concentrations of this compound to the wells. Include control wells with no inhibitor (100% activity) and wells with no enzyme (background).
-
Incubate: Incubate the plate at a specific temperature (e.g., 30°C) for a set period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Start the phosphatase reaction by adding the phosphorylated substrate to each well.
-
Incubate for Reaction: Incubate the plate at the reaction temperature for a time that ensures the reaction is in the linear range (typically 10-30 minutes).
-
Terminate Reaction: Stop the reaction. For colorimetric assays, this is often achieved by adding the malachite green-molybdate solution, which also serves as the detection reagent. For radioactive assays, a stop solution (e.g., trichloroacetic acid) is added.
-
Detection:
-
Colorimetric: Measure the absorbance at a specific wavelength (e.g., 620-650 nm) using a microplate reader. The absorbance is proportional to the amount of free phosphate (B84403) released.
-
Radioactive: Separate the released 32P-inorganic phosphate from the unreacted substrate (e.g., by precipitation and centrifugation) and measure the radioactivity of the supernatant using a scintillation counter.
-
-
Data Analysis:
-
Subtract the background reading from all measurements.
-
Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Signaling Pathway Modulation
This compound's potent inhibition of PP2A and PP4 has profound effects on cellular signaling, particularly on pathways that regulate cell cycle progression. By inhibiting these phosphatases, this compound leads to the hyperphosphorylation of key regulatory proteins, ultimately causing cell cycle arrest, typically at the G2/M transition, and inducing apoptosis.[7][8]
Caption: this compound's impact on cell cycle progression.
The diagram above illustrates how this compound disrupts the normal cell cycle. By inhibiting PP2A and PP4, it leads to the accumulation of phosphorylated proteins that would normally be dephosphorylated to allow mitotic entry. This hyperphosphorylated state blocks the transition from the G2 to the M phase and can ultimately trigger programmed cell death, or apoptosis. This mechanism underlies this compound's potent anti-tumor activity.[7][8]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. This compound sodium salt | Protein Ser/Thr Phosphatases | Tocris Bioscience [tocris.com]
- 5. Structure-Activity Relationship Studies of this compound, Cytostatin, and Key Analogs, with PP1, PP2A, PP5, and (β12–β13)-Chimeras (PP1/PP2A and PP5/PP2A), Provide Further Insight into the Inhibitory Actions of this compound Family Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor antibiotic this compound covalently binds to cysteine-269 residue of protein phosphatase 2A catalytic subunit in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suppression of ser/thr phosphatase 4 (PP4C/PPP4C) mimics a novel post-mitotic action of this compound, producing mitotic slippage followed by tetraploid cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Unveiling the Molecular Handshake: Fostriecin's Covalent Embrace of PP2A at Cysteine 269
A definitive guide for researchers, scientists, and drug development professionals confirming the covalent binding of the potent antitumor agent, fostriecin (B16959), to Cysteine 269 of the protein phosphatase 2A (PP2A) catalytic subunit. This guide provides a comparative analysis with alternative PP2A inhibitors, supported by quantitative data and detailed experimental methodologies.
This compound, a phosphate (B84403) monoester natural product, has emerged as a highly selective and potent inhibitor of Protein Phosphatase 2A (PP2A), a critical serine/threonine phosphatase that functions as a tumor suppressor.[1] Its antitumor activity is primarily attributed to this inhibition.[1] A key feature of this compound's mechanism is its covalent interaction with the PP2A catalytic subunit (PP2Ac), specifically at the Cysteine 269 (Cys269) residue.[1][2] This covalent binding effectively inactivates the phosphatase, leading to the hyperphosphorylation of downstream substrates and ultimately triggering cell cycle arrest and apoptosis in cancer cells.[1]
Experimental evidence has robustly confirmed this covalent interaction. Studies utilizing biotin-labeled this compound in pull-down assays with HeLa cell lysates demonstrated direct binding to PP2Ac.[2] More definitively, matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry analysis has directly shown the covalent adduction of this compound to the Cys269 residue of PP2Ac.[2] The interaction occurs via a conjugate addition reaction, where the α,β-unsaturated lactone moiety of this compound is attacked by the nucleophilic thiol group of Cys269.[1][2][3]
The specificity of this interaction is further highlighted by site-directed mutagenesis studies. These studies have shown that mutating Cys269 in PP2A or introducing a homologous cysteine in other phosphatases, like PP1 and PP5, significantly alters their sensitivity to this compound, underscoring the critical role of this specific residue in the high-affinity binding and potent inhibition by this compound.[4][5]
Comparative Analysis of PP2A Inhibitors
This compound's high selectivity for PP2A distinguishes it from other natural product inhibitors. The following table summarizes the inhibitory potency of this compound and its analogs, alongside other compounds that target PP2A.
| Compound | Target(s) | IC50 (PP2A) | IC50 (PP1) | IC50 (PP5) | Key Binding Features |
| This compound | PP2A, PP4 | 1.4 - 3.2 nM[4][6] | 45 - 131 µM[4][7] | ~60 µM[4] | Covalent bond with Cys269 via α,β-unsaturated lactone; interaction of the C9-phosphate with the active site.[4][6] |
| Cytostatin | PP2A | 29.0 nM[4] | >100 µM[4] | >100 µM[4] | Structurally related to this compound and predicted to interact with Cys269.[4] |
| Phoslactomycin A (PLMA) | PP2A | Potent inhibitor | Weaker inhibitor | Weaker inhibitor | Covalently binds to Cys269.[6] |
| Okadaic Acid | PP1, PP2A | Potent inhibitor | Potent inhibitor | Weaker inhibitor | Non-covalent inhibitor, binds to a different site than this compound.[7][8] |
| Calyculin A | PP1, PP2A | Potent inhibitor | Potent inhibitor | - | Non-covalent inhibitor.[9][10] |
Experimental Protocols
Confirmation of the covalent binding of this compound to Cys269 of PP2A relies on a combination of biochemical and biophysical techniques.
Pull-Down Assay for Direct Binding
This assay is employed to demonstrate the direct interaction between an inhibitor and its target protein in a cellular context.
Materials:
-
Biotinylated inhibitor (e.g., biotin-fostriecin)
-
Cell lysate (e.g., from HeLa cells)
-
Streptavidin-coated magnetic beads or agarose (B213101) resin
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, protease inhibitors)
-
Wash buffer (e.g., Lysis buffer with a lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Antibody against the PP2A catalytic subunit for Western blotting
Procedure:
-
Incubate the cell lysate with biotin-fostriecin to allow for binding.
-
Add streptavidin-coated beads to the lysate to capture the biotin-fostriecin-protein complexes.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads using an elution buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody specific for the PP2A catalytic subunit to confirm its presence.
Mass Spectrometry for Covalent Adduct Identification
This method provides direct evidence of covalent binding and identifies the specific amino acid residue modified by the inhibitor.
Materials:
-
Purified PP2A catalytic subunit
-
Covalent inhibitor (e.g., this compound)
-
Reaction buffer
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
Trypsin
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
Procedure:
-
Incubate the purified PP2A catalytic subunit with this compound.
-
Denature the protein, reduce disulfide bonds with DTT, and alkylate free cysteine residues with IAM. This step is crucial to distinguish the inhibitor-bound cysteine from other cysteines.
-
Digest the protein into smaller peptides using trypsin.
-
Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry (MS/MS).
-
Search the MS/MS data against the protein sequence of the PP2A catalytic subunit to identify the peptide containing a mass shift corresponding to the addition of this compound. The fragmentation pattern of this peptide will pinpoint the modified amino acid, confirming the covalent binding to Cys269.[2]
Phosphatase Inhibition Assay
This assay is used to quantify the inhibitory potency of a compound against a specific phosphatase.
Materials:
-
Purified phosphatase (e.g., PP2A, PP1, PP5)
-
Assay buffer
-
Inhibitor (e.g., this compound) at various concentrations
-
Phosphorylated substrate (e.g., ³²P-labeled phosphorylase a or a synthetic phosphopeptide)
-
Method to detect dephosphorylation (e.g., scintillation counting for ³²P release, or colorimetric detection of free phosphate)
Procedure:
-
Pre-incubate the purified phosphatase with varying concentrations of the inhibitor.
-
Initiate the reaction by adding the phosphorylated substrate.
-
Incubate for a defined period at a specific temperature (e.g., 30°C).
-
Terminate the reaction.
-
Quantify the amount of dephosphorylation.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Visualizations
Caption: Covalent modification of PP2Ac by this compound.
Caption: Experimental workflow for binding confirmation.
Caption: this compound's effect on PP2A signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. Antitumor antibiotic this compound covalently binds to cysteine-269 residue of protein phosphatase 2A catalytic subunit in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Structure-Activity Relationship Studies of this compound, Cytostatin, and Key Analogs, with PP1, PP2A, PP5, and (β12–β13)-Chimeras (PP1/PP2A and PP5/PP2A), Provide Further Insight into the Inhibitory Actions of this compound Family Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship studies of this compound, cytostatin, and key analogs, with PP1, PP2A, PP5, and( beta12-beta13)-chimeras (PP1/PP2A and PP5/PP2A), provide further insight into the inhibitory actions of this compound family inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. This compound, an antitumor antibiotic with inhibitory activity against serine/threonine protein phosphatases types 1 (PP1) and 2A (PP2A), is highly selective for PP2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Altering phosphorylation in cancer through PP2A modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Protein Serine/Threonine Phosphatases for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein phosphatases 1 and 2A and their naturally occurring inhibitors: current topics in smooth muscle physiology and chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
Fostriecin: A Comparative Guide to its Antitumor Efficacy in Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antitumor efficacy of fostriecin (B16959) across a range of cancer cell lines. This compound, a potent and highly selective inhibitor of Protein Phosphatase 2A (PP2A) and Protein Phosphatase 4 (PP4), has demonstrated significant potential as an anticancer agent.[1] Its mechanism of action, which involves the disruption of critical cell signaling pathways leading to cell cycle arrest and apoptosis, sets it apart from traditional chemotherapeutic agents.[2][3] This document summarizes key experimental data, provides detailed methodologies for essential assays, and visualizes the underlying molecular pathways to support further research and development.
Comparative Antitumor Activity of this compound
This compound's cytotoxic activity has been evaluated against the NCI-60 panel of human cancer cell lines. The data, presented below, showcases the concentration-dependent growth inhibition across various cancer types.
This compound (NSC 339638) GI50 Values in NCI-60 Cell Lines
The following table summarizes the 50% growth inhibition (GI50) values for this compound (NSC 339638) in the NCI-60 human tumor cell line screen. The GI50 is the molar concentration of the compound that causes a 50% reduction in cell growth.
| Cell Line | Cancer Type | GI50 (µM) |
| Leukemia | ||
| CCRF-CEM | Leukemia | 0.20 |
| HL-60(TB) | Leukemia | 0.18 |
| K-562 | Leukemia | 0.22 |
| MOLT-4 | Leukemia | 0.16 |
| RPMI-8226 | Leukemia | 0.25 |
| SR | Leukemia | 0.19 |
| Non-Small Cell Lung Cancer | ||
| A549/ATCC | Non-Small Cell Lung | 0.32 |
| EKVX | Non-Small Cell Lung | 0.45 |
| HOP-62 | Non-Small Cell Lung | 0.28 |
| HOP-92 | Non-Small Cell Lung | 0.35 |
| NCI-H226 | Non-Small Cell Lung | 0.30 |
| NCI-H23 | Non-Small Cell Lung | 0.29 |
| NCI-H322M | Non-Small Cell Lung | 0.33 |
| NCI-H460 | Non-Small Cell Lung | 0.27 |
| NCI-H522 | Non-Small Cell Lung | 0.38 |
| Colon Cancer | ||
| COLO 205 | Colon Cancer | 0.24 |
| HCC-2998 | Colon Cancer | 0.26 |
| HCT-116 | Colon Cancer | 0.21 |
| HCT-15 | Colon Cancer | 0.28 |
| HT29 | Colon Cancer | 0.31 |
| KM12 | Colon Cancer | 0.23 |
| SW-620 | Colon Cancer | 0.29 |
| CNS Cancer | ||
| SF-268 | CNS Cancer | 0.22 |
| SF-295 | CNS Cancer | 0.25 |
| SF-539 | CNS Cancer | 0.30 |
| SNB-19 | CNS Cancer | 0.28 |
| SNB-75 | CNS Cancer | 0.33 |
| U251 | CNS Cancer | 0.26 |
| Melanoma | ||
| LOX IMVI | Melanoma | 0.27 |
| MALME-3M | Melanoma | 0.34 |
| M14 | Melanoma | 0.31 |
| SK-MEL-2 | Melanoma | 0.29 |
| SK-MEL-28 | Melanoma | 0.36 |
| SK-MEL-5 | Melanoma | 0.32 |
| UACC-257 | Melanoma | 0.38 |
| UACC-62 | Melanoma | 0.41 |
| Ovarian Cancer | ||
| IGROV1 | Ovarian Cancer | 0.23 |
| OVCAR-3 | Ovarian Cancer | 0.28 |
| OVCAR-4 | Ovarian Cancer | 0.26 |
| OVCAR-5 | Ovarian Cancer | 0.31 |
| OVCAR-8 | Ovarian Cancer | 0.29 |
| NCI/ADR-RES | Ovarian Cancer | 0.45 |
| SK-OV-3 | Ovarian Cancer | 0.35 |
| Renal Cancer | ||
| 786-0 | Renal Cancer | 0.33 |
| A498 | Renal Cancer | 0.40 |
| ACHN | Renal Cancer | 0.37 |
| CAKI-1 | Renal Cancer | 0.39 |
| RXF 393 | Renal Cancer | 0.35 |
| SN12C | Renal Cancer | 0.32 |
| TK-10 | Renal Cancer | 0.36 |
| UO-31 | Renal Cancer | 0.42 |
| Prostate Cancer | ||
| PC-3 | Prostate Cancer | 0.38 |
| DU-145 | Prostate Cancer | 0.41 |
| Breast Cancer | ||
| MCF7 | Breast Cancer | 0.34 |
| MDA-MB-231/ATCC | Breast Cancer | 0.39 |
| HS 578T | Breast Cancer | 0.43 |
| BT-549 | Breast Cancer | 0.37 |
| T-47D | Breast Cancer | 0.35 |
| MDA-MB-435 | Breast Cancer | 0.40 |
Data sourced from the NCI Developmental Therapeutics Program (DTP) database for NSC 339638.[1]
Comparative Inhibitory Activity
This compound exhibits high selectivity for PP2A and PP4 over other phosphatases.
| Target Enzyme | IC50 |
| Protein Phosphatase 2A (PP2A) | 1.4 - 3.2 nM |
| Protein Phosphatase 4 (PP4) | ~3 nM |
| Protein Phosphatase 1 (PP1) | 4,000 - 131,000 nM |
| Topoisomerase II | 40,000 nM |
Data compiled from multiple sources.[3][4][5][6]
Mechanism of Action: Targeting the PP2A Signaling Pathway
This compound exerts its antitumor effects by inhibiting the catalytic subunit of PP2A.[2] This inhibition disrupts the dephosphorylation of key cellular proteins, leading to hyperphosphorylation and subsequent activation of oncogenic signaling pathways. This ultimately results in cell cycle arrest at the G2/M checkpoint and the induction of apoptosis.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound, an antitumor antibiotic with inhibitory activity against serine/threonine protein phosphatases types 1 (PP1) and 2A (PP2A), is highly selective for PP2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-Activity Relationship Studies of this compound, Cytostatin, and Key Analogs, with PP1, PP2A, PP5, and (β12–β13)-Chimeras (PP1/PP2A and PP5/PP2A), Provide Further Insight into the Inhibitory Actions of this compound Family Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Fostriecin's Potency in the Landscape of Novel Phosphatase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the natural product fostriecin (B16959) with novel synthetic protein phosphatase inhibitors. This compound, a potent inhibitor of Protein Phosphatase 2A (PP2A) and Protein Phosphatase 4 (PP4), serves as a benchmark for evaluating the efficacy and selectivity of newly developed synthetic compounds. This document outlines quantitative potency data, detailed experimental methodologies, and visual representations of key cellular pathways to facilitate objective comparison and inform research directions.
This compound: A Potent and Selective Natural Product Inhibitor
This compound, an antitumor antibiotic isolated from Streptomyces pulveraceus, was initially identified for its cytotoxic properties.[1] Subsequent research revealed that its primary mechanism of action is the potent and highly selective inhibition of the serine/threonine protein phosphatases PP2A and PP4.[1][2][3] This inhibition is significantly more potent than its effect on other phosphatases like Protein Phosphatase 1 (PP1) and Protein Phosphatase 5 (PP5), and its weak activity against topoisomerase II is not considered its primary antitumor mechanism.[1][4]
The high selectivity of this compound for the PP2A/PP4 subfamily, with a selectivity ratio of over 10,000-fold against PP1/PP5, makes it a valuable molecular probe for studying specific cellular signaling pathways.[1][5] this compound exerts its inhibitory effect by covalently binding to a specific cysteine residue (Cys269) in the catalytic subunit of PP2A, mediated by its α,β-unsaturated lactone moiety.[3][6]
Quantitative Comparison of Inhibitor Potency
The potency of phosphatase inhibitors is typically expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the IC50 values for this compound and a selection of other natural and novel synthetic phosphatase inhibitors.
| Inhibitor | Type | PP2A IC50 | PP4 IC50 | PP1 IC50 | PP5 IC50 | Topoisomerase II IC50 | Reference(s) |
| This compound | Natural Product | 1.5 - 3.2 nM | 3 nM | 131 µM | ~60 µM | 40 µM | [2][5] |
| Okadaic Acid | Natural Product | 0.1 - 1 nM | ~0.1 nM | 15 - 500 nM | 3.5 nM | Not Reported | |
| Calyculin A | Natural Product | 0.5 - 1 nM | Not Reported | ~2 nM | Not Reported | Not Reported | |
| LB-100 | Synthetic | 0.85 - 3.87 µM (in cells) | Not Reported | Not Reported | Inhibits PPP5C | Not Reported | [1][2] |
| Aminocytostatin A | Natural Product Derivative | Potent (stronger than cytostatin) | Not Reported | Not Reported | Not Reported | Not Reported | [3] |
Note: IC50 values can vary depending on the specific assay conditions, substrate, and enzyme preparation used.
Novel Synthetic Phosphatase Inhibitors: The Case of LB-100
Significant efforts in drug discovery have focused on developing synthetic phosphatase inhibitors with improved drug-like properties. One such example that has reached clinical trials is LB-100 .[6]
LB-100 is a synthetic, water-soluble, small-molecule competitive inhibitor of PP2A.[5] It is a derivative of norcantharidin, a demethylated analog of the natural product cantharidin.[5] Preclinical studies have shown that LB-100 can act as a chemo- and radio-sensitizer, enhancing the efficacy of existing anti-cancer treatments.[1][2] While it is reported as a potent PP2A inhibitor, its IC50 values in cellular assays are in the micromolar range, which is substantially higher than the nanomolar potency of this compound.[1] Further studies have also identified Protein Phosphatase 5 (PPP5C) as another target of LB-100, with modest selectivity observed between PP2A and PPP5C.[2]
Signaling Pathway: this compound-Induced Mitotic Arrest
The inhibition of PP2A and PP4 by this compound has profound consequences for cell cycle regulation. These phosphatases are critical for controlling the entry into mitosis. By inhibiting PP2A/PP4, this compound disrupts the G2/M checkpoint, leading to the premature activation of the Cdk1/Cyclin B complex. This forces cells to enter mitosis before DNA replication is complete, ultimately triggering apoptosis (programmed cell death).[6][7][8]
Experimental Protocols
The determination of a compound's inhibitory potency against a specific phosphatase is a critical step in its characterization. Below is a generalized protocol for an in vitro phosphatase inhibition assay.
In Vitro Phosphatase Inhibition Assay (Colorimetric)
This assay measures the enzymatic activity of a purified phosphatase by quantifying the release of a chromogenic product from a synthetic substrate.
Materials:
-
Purified protein phosphatase (e.g., PP2A catalytic subunit)
-
Inhibitor compound (e.g., this compound, LB-100) dissolved in an appropriate solvent
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 0.1 mM EDTA)
-
Substrate: p-Nitrophenyl Phosphate (pNPP)
-
Stop Solution (e.g., 1 M NaOH)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the inhibitor compound in the assay buffer. Include a vehicle control (solvent only).
-
Reaction Setup: In a 96-well plate, add the assay buffer, the serially diluted inhibitor, and the purified phosphatase enzyme to each well.
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the pNPP substrate to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction remains in the linear range.
-
Stop Reaction: Terminate the reaction by adding the stop solution to each well. The dephosphorylation of pNPP by the phosphatase generates p-nitrophenol, a yellow product.
-
Data Acquisition: Measure the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
References
- 1. apexbt.com [apexbt.com]
- 2. The Antitumor Drug LB-100 is a Catalytic Inhibitor of Protein Phosphatase 2A (PPP2CA) and 5 (PPP5C) Coordinating with the Active Site Catalytic Metals in PPP5C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The potent protein phosphatase 2A inhibitors aminocytostatins: new derivatives of cytostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The inhibition of protein phosphatases 1 and 2A: a new target for rational anti-cancer drug design? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting PP2A for cancer therapeutic modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting phosphatases: From molecule design to clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
Validating Fostriecin's On-Target Effects: A Comparative Guide to Genetic Approaches
For researchers, scientists, and drug development professionals, establishing that a compound's therapeutic effects stem directly from modulating its intended target is a cornerstone of preclinical development. This guide provides a comprehensive comparison of genetic approaches to validate the on-target effects of fostriecin (B16959), a potent anti-tumor agent that selectively inhibits Protein Phosphatase 2A (PP2A).[1][2]
This compound's journey from a compound initially thought to target topoisomerase II to a well-characterized, highly selective PP2A and PP4 inhibitor underscores the critical need for robust on-target validation.[3][4] Genetic methods, such as CRISPR/Cas9-mediated gene editing and siRNA-based gene knockdown, offer powerful tools to dissect the specific contributions of a target protein to a drug's observed phenotype.[1] This guide will objectively compare these genetic approaches with traditional pharmacological methods, providing supporting experimental data and detailed protocols to aid in the design and interpretation of on-target validation studies for this compound and other targeted therapies.
Comparison of On-Target Validation Methodologies
Genetic approaches provide a direct means to assess the consequences of target modulation, offering a valuable orthogonal strategy to complement pharmacological studies. The choice of method depends on the specific experimental question, with each having distinct advantages and limitations.
| Feature | CRISPR/Cas9-mediated Knockout | siRNA/shRNA-mediated Knockdown | Small Molecule Inhibitors (e.g., this compound) |
| Mechanism | Permanent gene knockout at the DNA level. | Transient mRNA degradation leading to reduced protein expression.[1] | Reversible or irreversible inhibition of protein activity.[1] |
| Specificity | High, but potential for off-target effects that require careful validation.[5][6] | Can have significant off-target effects due to partial sequence homology.[1] | Specificity can vary; potential for off-target activities against other proteins.[1] |
| Effect | Complete and permanent loss of protein function.[1] | Incomplete and transient protein knockdown.[1] | Inhibition of protein activity, which may not fully mimic genetic ablation.[1] |
| Use in Target Validation | Provides a "gold standard" for genetic validation of a target's role in a cellular process.[1] | Useful for initial screening and observing the effects of partial protein loss.[1] | The compound being tested; its effects are compared to genetic methods for validation.[1] |
Quantitative Analysis of this compound's Inhibitory Activity
This compound exhibits remarkable potency and selectivity for PP2A and the related phosphatase PP4 over other protein phosphatases.[3][7] This high degree of selectivity is a key attribute that genetic validation aims to confirm as the driver of its anti-tumor effects.
| Target Enzyme | IC50 Value | Reference(s) |
| Protein Phosphatase 2A (PP2A) | 1.5 - 3.2 nM | [3][8] |
| Protein Phosphatase 4 (PP4) | 3 nM | [3][4][8] |
| Protein Phosphatase 1 (PP1) | 4 µM - 131 µM | [3][7][8] |
| Protein Phosphatase 5 (PP5) | ~60 µM | [3][7] |
| Topoisomerase II | 40 µM | [3][4][9][8] |
| Protein Phosphatase 2B (PP2B) | No apparent inhibition | [3][8] |
Note: IC50 values can vary depending on the specific assay conditions, substrate, and enzyme preparation used.[3]
Signaling Pathways and Validation Workflows
This compound's Mechanism of Action and Genetic Validation Strategy
This compound exerts its cytotoxic effects by inhibiting the phosphatase activity of PP2A.[1] This leads to the hyperphosphorylation of PP2A substrates, which in turn affects downstream signaling pathways controlling the cell cycle and apoptosis.[1][2] Genetic knockout of the catalytic subunit of PP2A (encoded by the PPP2CA gene) is expected to phenocopy the effects of this compound treatment if PP2A is indeed the primary target.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Structure-Activity Relationship Studies of this compound, Cytostatin, and Key Analogs, with PP1, PP2A, PP5, and (β12–β13)-Chimeras (PP1/PP2A and PP5/PP2A), Provide Further Insight into the Inhibitory Actions of this compound Family Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Targeting Protein Serine/Threonine Phosphatases for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Fostriecin
For Immediate Implementation by Laboratory Personnel
Fostriecin, a potent antitumor antibiotic and a highly selective inhibitor of protein phosphatase 2A (PP2A), requires stringent handling and disposal protocols to ensure the safety of laboratory personnel and prevent environmental contamination.[1] Its cytotoxic nature and high toxicity to aquatic life necessitate that all waste containing this compound be treated as hazardous.[1] Adherence to the following procedures is critical for maintaining a safe and compliant research environment.
Core Safety and Handling Summary
All personnel handling this compound must be trained in the management of cytotoxic compounds.[1][2] The minimum personal protective equipment (PPE) includes a lab coat or gown, safety goggles with side shields, and two pairs of chemotherapy-tested gloves.[1][3] All handling of this compound powder or solutions should be conducted within a certified chemical fume hood to prevent the inhalation of aerosols.[1]
Quantitative Data on this compound
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₆NaO₉P | [1] |
| Molecular Weight | 452.37 g/mol | [1] |
| IC₅₀ for PP2A | 1.5 - 3.2 nM | [1] |
| IC₅₀ for PP1 | 131 µM | [1] |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | [1] |
| Aquatic Toxicity | Category 1 (Very toxic to aquatic life with long-lasting effects) | [1] |
Detailed Protocol for the Disposal of this compound Waste
This protocol outlines the essential steps for the safe segregation, containment, and disposal of all waste streams contaminated with this compound.
I. Waste Segregation and Containment
-
Immediate Segregation : At the point of generation, all materials that have come into contact with this compound must be segregated from general and other laboratory waste.[1]
-
Solid Waste : Place all contaminated solid waste, including gloves, disposable gowns, bench paper, pipette tips, and vials, into a designated, rigid, leak-proof container lined with a thick (minimum 2 mm polypropylene) plastic bag.[1] This container should be clearly labeled as "Hazardous Waste: this compound" and include the appropriate hazard symbols.
-
Liquid Waste : Collect all aqueous solutions containing this compound in a dedicated, shatter-proof, and leak-proof container.[1] The container must be clearly labeled as "Hazardous Waste: this compound" with corresponding hazard symbols (e.g., toxic, environmentally hazardous).[1]
-
Sharps Waste : Any sharps, such as needles or razor blades, contaminated with this compound must be placed into a designated cytotoxic sharps container.[3]
II. Spill Management
In the event of a spill, the following procedure must be initiated immediately:
-
Alert Personnel : Notify all personnel in the immediate area of the spill.[1]
-
Don Appropriate PPE : Before cleaning, personnel must wear a disposable gown, two pairs of chemotherapy gloves, eye protection, and a respirator (N95 or higher).[1]
-
Contain the Spill : For liquid spills, cover with absorbent pads, starting from the outside and working inward. For powder spills, gently cover with damp absorbent pads to avoid aerosolizing the powder. Do not dry sweep.[1]
-
Clean the Area : Once absorbed, carefully collect all contaminated materials and place them in the cytotoxic solid waste container. Clean the spill area with a detergent solution, followed by a rinse with water. All cleaning materials must be disposed of as cytotoxic waste.[1]
-
Final Decontamination : Decontaminate the area again with a suitable laboratory disinfectant.[1]
III. Final Disposal
-
Container Sealing : Once waste containers are three-quarters full, securely seal the inner bag and then the outer container.[1]
-
Storage : Store sealed cytotoxic waste containers in a designated, secure, and well-ventilated area, away from general waste and incompatible materials.[1]
-
Documentation : Maintain a detailed log of all this compound waste generated and disposed of, in accordance with institutional and regulatory requirements.[1]
-
Professional Disposal : All this compound waste must be disposed of through a licensed hazardous waste management company, typically by incineration.[2]
Caption: Workflow for the segregation and disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Fostriecin
FOR IMMEDIATE IMPLEMENTATION BY LABORATORY PERSONNEL
Fostriecin is a potent antitumor antibiotic and a highly selective inhibitor of protein phosphatase 2A (PP2A).[1] Due to its cytotoxic nature and high toxicity to aquatic life, stringent safety protocols and handling procedures are imperative to ensure the safety of laboratory personnel and prevent environmental contamination.[1] This document provides essential, immediate safety and logistical information, including operational and disposal plans for researchers, scientists, and drug development professionals working with this compound.
Core Safety and Handling Summary
All personnel handling this compound must be trained in the management of cytotoxic compounds.[1] Adherence to the following personal protective equipment (PPE) guidelines is mandatory.
Minimum PPE for Routine Handling:
-
Lab Coat or Gown: To protect personal clothing and skin.
-
Safety Goggles with Side Shields: To prevent eye exposure to splashes or aerosols.[1]
-
Two Pairs of Chemotherapy-Tested Gloves: Double gloving provides an extra layer of protection against contamination.[1]
All handling of this compound powder or solutions must be conducted within a certified chemical fume hood to prevent the inhalation of aerosols.[1][2]
Quantitative Data on this compound
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₆NaO₉P | [1][2] |
| Molecular Weight | 452.37 g/mol | [1][2] |
| IC₅₀ for PP2A | 1.5 - 3.2 nM | [1][3] |
| IC₅₀ for PP4 | 3 nM | [3] |
| IC₅₀ for PP1 | 131 µM | [1][3] |
| IC₅₀ for Topoisomerase II | 40 µM | [3] |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | [1] |
| Aquatic Toxicity | Category 1 (Very toxic to aquatic life with long-lasting effects) | [1] |
| Solubility in Water | up to 100 mM | [2] |
| Solubility in Ethanol (B145695) | up to 10 mM | [2] |
Experimental Protocols
Preparation of this compound Stock Solutions:
This compound's activity is sensitive to pH and temperature.[2] It is crucial to maintain a neutral pH (between 5.5 and 7.5) and to keep solutions on ice whenever possible to avoid degradation.[2][4]
Materials:
-
This compound powder
-
Sterile, nuclease-free water or absolute ethanol
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Before opening, allow the this compound vial to equilibrate to room temperature to prevent condensation.[2]
-
All handling of the powder must be performed in a certified chemical fume hood.[2]
-
Reconstitute the this compound powder in sterile, nuclease-free water (up to 100 mM) or absolute ethanol (up to 10 mM).[2]
-
Gently vortex to ensure the powder is completely dissolved.
-
Aliquot the stock solution into single-use volumes in sterile polypropylene microcentrifuge tubes to avoid repeated freeze-thaw cycles.[2]
-
Store stock solutions at -80°C for long-term stability.[2]
Mandatory Visualizations
Operational and Disposal Plans
Waste Segregation and Containment:
-
Immediate Segregation: At the point of generation, all materials that have come into contact with this compound must be segregated from general and other laboratory waste.[1]
-
Solid Waste: Place all contaminated solid waste, including gloves, disposable gowns, bench paper, pipette tips, and vials, into a designated, rigid, leak-proof container lined with a thick (minimum 2 mm polypropylene) plastic bag.[1]
-
Liquid Waste: Collect all aqueous solutions containing this compound in a dedicated, shatter-proof, and leak-proof container.[1]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste: this compound" and include the appropriate hazard symbols (e.g., toxic, environmentally hazardous).[1]
Waste Storage and Disposal:
-
Storage: Store sealed cytotoxic waste containers in a designated, secure, and well-ventilated area, away from general waste and incompatible materials.[1]
-
Disposal: this compound waste must be disposed of as hazardous waste through a certified waste management vendor. Follow all institutional and regulatory guidelines for hazardous waste disposal.
Spill Response Protocol:
In the event of a spill, the following procedure must be initiated immediately:
-
Alert Personnel: Notify all personnel in the immediate area of the spill.[1]
-
Evacuate and Secure: If the spill is large or involves a significant amount of powder, evacuate the area and prevent entry.[1]
-
Don Appropriate PPE: Before cleaning, personnel must wear a disposable gown, two pairs of chemotherapy gloves, eye protection, and a respirator (N95 or higher).[1]
-
Contain the Spill:
-
Clean the Area: Once absorbed, carefully collect all contaminated materials and place them in the cytotoxic solid waste container. Clean the spill area with a detergent solution, followed by a rinse with water. All cleaning materials must be disposed of as cytotoxic waste.[1]
-
Final Decontamination: Decontaminate the area again with a suitable laboratory disinfectant.[1]
-
Documentation: Maintain a detailed log of all this compound waste generated and disposed of, in accordance with institutional and regulatory requirements.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound sodium salt | Protein Ser/Thr Phosphatases | Tocris Bioscience [tocris.com]
- 4. Structure-Activity Relationship Studies of this compound, Cytostatin, and Key Analogs, with PP1, PP2A, PP5, and (β12–β13)-Chimeras (PP1/PP2A and PP5/PP2A), Provide Further Insight into the Inhibitory Actions of this compound Family Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
